Thebainone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
467-98-1 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1 |
InChI Key |
SLJDAVMWFVYEFI-IYOUNJFTSA-N |
SMILES |
CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |
Isomeric SMILES |
CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and structure of Thebainone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thebainone, also known as this compound A, is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis and chemical synthesis of various opioids. Structurally, it is a tetracyclic compound featuring a partially saturated phenanthrene (B1679779) ring system with an ether linkage, a ketone, a hydroxyl group, a methoxy (B1213986) group, and a tertiary amine. Its strategic importance lies in its role as a precursor to more complex and pharmacologically significant molecules such as morphine and codeine. This guide provides an in-depth overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in the fields of chemical research and drug development.
Chemical Structure
The chemical structure of this compound is characterized by the morphinan skeleton. The IUPAC name is 7,8-Didehydro-4-hydroxy-3-methoxy-17-methylmorphinan-6-one.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁NO₃ | [1] |
| Molecular Weight | 299.36 g/mol | [1] |
| CAS Registry Number | 467-98-1 | [1] |
| Appearance | Crystals from ethyl acetate (B1210297) | [1] |
| Melting Point | 146 °C | [1] |
| Optical Rotation | [α]D²⁸ -47° (c = 1.16 in 95% alcohol) | [1] |
| Solubility | Soluble in chloroform, benzene, acetone. Sparingly soluble in ether, alcohol, methanol. 1 g dissolves in 250 mL of water and about 120 mL of boiling water. | [1] |
| IUPAC Name | 7,8-Didehydro-4-hydroxy-3-methoxy-17-methylmorphinan-6-one | [1] |
| Synonyms | This compound A | [1] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.71 | d | 8.3 | 1H | Ar-H |
| 6.64 | d | 8.3 | 1H | Ar-H |
| 6.61 | d | 10.2 | 1H | C₇-H |
| 6.09 | dd | 10.2, 2.9 | 1H | C₈-H |
| 4.68 | d | 5.9 | 1H | C₅-H |
| 3.86 | s | - | 3H | OCH₃ |
| 3.25 | m | - | 1H | C₉-H |
| 2.44 | s | - | 3H | NCH₃ |
| 1.8-3.1 | m | - | 8H | Aliphatic-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| 198.5 | C=O (C₆) |
| 145.8 | Ar-C |
| 145.2 | Ar-C |
| 142.9 | C₇ |
| 130.2 | C₈ |
| 128.5 | Ar-C |
| 124.2 | Ar-C |
| 119.5 | Ar-C |
| 114.1 | Ar-C |
| 90.1 | C₅ |
| 56.5 | OCH₃ |
| 46.8 | NCH₃ |
| 45.5 | C₁₃ |
| 42.9 | C₁₄ |
| 40.5 | C₁₀ |
| 35.8 | C₁₂ |
| 29.8 | C₁₅ |
| 22.5 | C₁₆ |
IR (Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 (broad) | O-H (hydroxyl) |
| 2900-3000 | C-H (aromatic and aliphatic) |
| 1680 | C=O (α,β-unsaturated ketone) |
| 1610, 1500 | C=C (aromatic) |
| 1280 | C-O (ether) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 299 | [M]⁺ (Molecular Ion) |
| 284 | [M - CH₃]⁺ |
| 256 | [M - C₂H₅N]⁺ |
| 242 | [M - C₃H₇N]⁺ |
| 228 | [M - C₄H₉NO]⁺ |
| 165 | Retro-Diels-Alder fragment |
Synthesis of this compound
Several synthetic routes to this compound have been developed, reflecting its importance in opioid chemistry. Key approaches include semi-synthesis from naturally occurring alkaloids and total synthesis.
Caption: Key synthetic approaches to this compound.
Experimental Protocols
Deconstructive Asymmetric Total Synthesis of (-)-Thebainone A (Dong Group)[1][2]
This enantioselective synthesis is a notable example of modern synthetic strategy, employing a rhodium-catalyzed C-C bond activation.[1][2]
Workflow Diagram
Caption: Workflow for Dong's deconstructive synthesis.
Detailed Methodology (Selected Key Steps):
-
Rh-catalyzed Enantioselective "Cut-and-Sew" Transformation: A solution of the alkene-tethered benzocyclobutenone substrate in 1,2-difluorobenzene (B135520) is heated with [Rh(COD)₂]NTf₂ and a chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-segphos) at 130 °C for 48 hours.[2] The reaction mixture is then concentrated and purified by column chromatography to yield the tetracyclic intermediate.[2]
-
Deconstructive C-O Bond Cleavage and Nitrogen Installation: The tetracyclic intermediate is first reduced with LiAlH₄, followed by acetate protection and in situ ketal removal. The resulting ketone is then subjected to conditions that facilitate the cleavage of the C-O bond and subsequent installation of the nitrogen moiety to form the morphinan core.
-
Final α,β-Desaturation: The saturated ketone precursor is treated with a palladium catalyst system, such as Pd(TFA)₂/DMSO, to introduce the α,β-unsaturation, affording (-)-Thebainone A.[2]
Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition (Metz Group)[3]
This 22-step synthesis from isovanillin features an intramolecular nitrone cycloaddition and a Heck cyclization as key transformations.[3]
Logical Relationship Diagram
Caption: Logical flow of the Metz total synthesis.
Detailed Methodology (Selected Key Steps):
-
Intramolecular Heck Reaction: The synthesis commences with the preparation of a suitable precursor from isovanillin, which then undergoes an intramolecular Heck reaction to form a key spiro lactone intermediate.
-
Nitrone Formation and Cycloaddition: The spiro lactone is deprotected to reveal a keto-aldehyde, which is treated with N-methylhydroxylamine. This in situ forms a nitrone that undergoes a diastereoselective intramolecular cycloaddition to yield an isoxazolidine intermediate.
-
Final Transformations: The isoxazolidine is then converted through a series of steps, including reductive cleavage and functional group manipulations, to afford (±)-Thebainone A.
Conclusion
This compound remains a molecule of significant interest to synthetic and medicinal chemists. Its complex architecture has served as a benchmark for the development of new synthetic methodologies. The detailed chemical and structural information provided in this guide is intended to support ongoing research and development efforts in the field of opioid chemistry, from fundamental synthetic explorations to the development of novel therapeutic agents.
References
Thebainone as a precursor in opioid synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Thebainone, a morphinan (B1239233) alkaloid, serves as a critical intermediate in the semi-synthesis of a wide array of clinically significant opioids. Its strategic position in synthetic pathways allows for the production of vital analgesics and antagonists. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing its chemical properties, synthesis pathways, and the experimental protocols for its conversion into key opioid therapeutics. The information is tailored for professionals in pharmaceutical research and development, offering a core understanding of the chemical transformations involving this pivotal compound.
Chemical and Physical Properties
This compound (CAS Registry Number: 467-98-1), also known as this compound-A, is a crystalline solid with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.36 g/mol .[1][2] It is soluble in chloroform, benzene, and acetone, and sparingly soluble in ether, alcohol, and methanol.[1] One gram of this compound dissolves in approximately 250 ml of water.[1]
Table 1: Physicochemical Properties of this compound and Related Opioids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thebaine | 115-37-7 | C₁₉H₂₁NO₃ | 311.37 |
| This compound | 467-98-1 | C₁₈H₂₁NO₃ | 299.36 |
| Codeine | 76-57-3 | C₁₈H₂₁NO₃ | 299.36 |
| Morphine | 57-27-2 | C₁₇H₁₉NO₃ | 285.3 |
| Hydrocodone | 125-29-1 | C₁₈H₂₁NO₃ | 299.36 |
| Oxycodone | 76-42-6 | C₁₈H₂₁NO₄ | 315.36 |
Sources:[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Synthesis of Opioids via this compound Intermediates
This compound is a key intermediate in the synthesis of several semi-synthetic opioids, most notably hydrocodone and oxycodone, starting from the natural opium alkaloid thebaine. The general synthetic strategy involves the conversion of thebaine to an intermediate which is then transformed into the target opioid.
From Thebaine to Hydrocodone
A common pathway for the synthesis of hydrocodone from thebaine involves the formation of a this compound-related intermediate. One-pot procedures have been developed to streamline this conversion, often utilizing palladium catalysis.[28][29] These methods are comparable to two-step protocols that involve the diimide reduction of thebaine followed by acid-catalyzed hydrolysis.[28][29]
Caption: Two-step conversion of thebaine to hydrocodone.
From Thebaine to Oxycodone
The synthesis of oxycodone from thebaine typically proceeds through the intermediate 14-hydroxycodeinone.[30][31] This process involves the oxidation of thebaine, followed by the reduction of the resulting enone.[30][31][32]
Caption: Synthesis of oxycodone from thebaine.
Experimental Protocols
The following are detailed experimental protocols for key transformations in the synthesis of opioids from thebaine, with a focus on the formation of hydrocodone and oxycodone.
Protocol 1: One-Pot Synthesis of Hydrocodone from Thebaine
This protocol is based on the palladium-catalyzed conversion of thebaine in an aqueous medium.[28][29][33][34][35]
Materials:
-
Thebaine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tetrahydrofuran (THF), aqueous
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve thebaine in aqueous THF.
-
Add Palladium(II) acetate to the solution.
-
Stir the reaction mixture, which leads to the formation of an intermediate.
-
Immediately treat the reaction mixture with 1 atmosphere of hydrogen gas.
-
Continue stirring until the reaction is complete, yielding hydrocodone.
-
Isolate and purify the hydrocodone product.
Table 2: Quantitative Data for Hydrocodone Synthesis from Thebaine
| Method | Precursor | Product | Catalyst | Yield (%) | Reference |
| One-Pot Synthesis | Thebaine | Hydrocodone | Pd(OAc)₂ | Not explicitly stated, but described as "efficient" | [28][29][35] |
| Two-Step Protocol | Thebaine | Hydrocodone | Diimide, Acid | Comparable to one-pot method | [28][29] |
Protocol 2: Synthesis of Oxycodone from Thebaine
This protocol describes a two-step synthesis involving the oxidation of thebaine to 14-hydroxycodeinone, followed by catalytic hydrogenation.[30][31]
Step 1: Oxidation of Thebaine to 14-Hydroxycodeinone
Materials:
-
Thebaine
-
Hydrogen peroxide (H₂O₂)
-
Formic acid (HCOOH)
-
Water
-
Isopropyl alcohol (iPrOH)
Procedure:
-
Treat thebaine with a mixture of hydrogen peroxide and formic acid in water and isopropyl alcohol.
-
Maintain the reaction temperature at 0-5°C for 2 hours.
-
Increase the temperature to 45°C and continue the reaction for 3 hours.
-
The reaction yields 14-hydroxycodeinone.
Step 2: Catalytic Hydrogenation of 14-Hydroxycodeinone to Oxycodone
Materials:
-
14-Hydroxycodeinone
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl) in iPrOH
Procedure:
-
Subject the 14-hydroxycodeinone intermediate to catalytic hydrogenation using 5% Pd/C as the catalyst.
-
Conduct the reaction under a hydrogen pressure of 30-40 psi at room temperature for 20 hours.
-
The reduction yields oxycodone base.
-
To obtain the hydrochloride salt, treat the oxycodone base with concentrated HCl in isopropyl alcohol.
Table 3: Quantitative Data for Oxycodone Synthesis from Thebaine
| Step | Precursor | Product | Reagents/Catalyst | Yield (%) | Reference |
| 1. Oxidation | Thebaine | 14-Hydroxycodeinone | H₂O₂, HCOOH | 90 | [31] |
| 2. Reduction | 14-Hydroxycodeinone | Oxycodone | H₂, 5% Pd/C | High | [30][31] |
| Overall | Thebaine | Oxycodone | - | ~11% (from a multi-step total synthesis) | [36][37] |
Biocatalytic and Chemoenzymatic Approaches
Recent advancements have focused on developing more sustainable and efficient biocatalytic and chemoenzymatic routes for opioid synthesis.[38][39][40][41] Engineered microorganisms, such as E. coli and yeast, have been developed to express the necessary enzymes for the conversion of thebaine and other precursors into valuable opioids like codeine and hydrocodone.[38][39][40] These methods offer the potential for greener and more controlled manufacturing processes. For instance, the complete biosynthesis of hydrocodone from sugar has been demonstrated in engineered yeast, involving 23 enzyme activities.[38][39]
Caption: Biosynthesis of hydrocodone in engineered yeast.
Conclusion
This compound and its precursor, thebaine, are central to the synthetic production of a significant portion of the world's opioid supply. The chemical pathways from these starting materials to essential medicines like hydrocodone and oxycodone are well-established, with ongoing research focusing on improving efficiency, yield, and sustainability through methods like one-pot syntheses and biocatalysis. The detailed protocols and quantitative data presented in this guide provide a valuable resource for professionals engaged in the research, development, and manufacturing of opioid pharmaceuticals. A thorough understanding of these synthetic routes is crucial for innovation in drug development and for ensuring a stable and safe supply of these critical medications.
References
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Thebainone: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thebainone, a pivotal morphinan (B1239233) alkaloid. While this compound itself is not a major accumulating natural product, it is a critical intermediate in the biosynthesis of widely used opioids. This document details the primary natural sources of its direct precursor, thebaine, the enzymatic conversion pathways leading to codeinone (B1234495) (a structural isomer of this compound), and the methodologies for isolation and quantification.
Natural Sources of Thebaine
Thebaine, the immediate precursor to the biosynthetic pathway of codeinone, is predominantly found in several species of the Papaver genus. Its concentration can vary significantly depending on the species, cultivar, and environmental conditions.
Papaver somniferum L. (Opium Poppy)
The opium poppy is the most well-known source of morphinan alkaloids. While typically cultivated for morphine or opium, specific cultivars have been developed to accumulate high concentrations of thebaine.[1][2] Thebaine serves as the biosynthetic precursor to other alkaloids like codeine and morphine within the plant.[3] The alkaloid profile, including thebaine content, is influenced by the plant's developmental stage and the specific part of the plant, with the capsules generally having the highest concentrations.[4][5]
Papaver bracteatum Lindl. (Iranian Poppy)
Papaver bracteatum is a significant natural source of thebaine, often containing it as the predominant alkaloid.[6][7] Certain strains can accumulate thebaine up to 98% of the total alkaloid content.[1] Unlike P. somniferum, P. bracteatum does not convert thebaine into morphine or codeine, making it a direct and abundant source for thebaine extraction.[8] The highest concentrations are typically found in the capsules.[7]
Genetically Engineered Microorganisms
Recent advancements in synthetic biology have enabled the production of thebaine in genetically modified microorganisms. Strains of Escherichia coli have been engineered to produce thebaine from simple sugars, offering a potential alternative to agricultural cultivation.[6]
Quantitative Data on Thebaine Content
The following table summarizes the approximate concentrations of thebaine found in various natural sources. These values can exhibit considerable variation.
| Natural Source | Plant Part | Thebaine Concentration (% dry weight) | Reference(s) |
| Papaver somniferum (high-thebaine cultivar) | Poppy Straw | > 3.0% | [1] |
| Papaver bracteatum | Capsules | Up to 5.3% | [7] |
| Papaver somniferum (typical) | Opium | 0.5 - 2.5% | [2] |
| Papaver somniferum | Poppy Seeds | Variable (ng/g to µg/g range) | [8][9] |
Biosynthesis of Codeinone from Thebaine
Thebaine is a key branch-point intermediate in the biosynthesis of morphine and codeine in Papaver somniferum. The pathway involves the conversion of thebaine to neopinone, which then isomerizes to codeinone.
Caption: Enzymatic conversion of thebaine to codeine.
This pathway is catalyzed by a series of enzymes:
-
Thebaine 6-O-demethylase (T6ODM): This enzyme catalyzes the O-demethylation of thebaine to form neopinone.[10][11]
-
Neopinone Isomerase (NISO): Neopinone is then enzymatically isomerized to codeinone by NISO.[10][12] This step was previously thought to occur spontaneously.[13][14]
-
Codeinone Reductase (COR): Codeinone is subsequently reduced by COR to produce codeine.[10]
Isolation and Purification of Thebaine
The isolation of thebaine from plant material, typically dried poppy capsules and stems (poppy straw), is a well-established process in the pharmaceutical industry.[1][15] The general workflow involves extraction, purification, and crystallization.
Caption: General workflow for thebaine isolation.
Detailed Experimental Protocol for Thebaine Isolation
The following is a generalized protocol based on common alkaloid extraction principles. Specific industrial processes are often proprietary.
1. Preparation of Plant Material:
-
Dried poppy straw from a high-thebaine content Papaver species is milled into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
The milled poppy straw is treated with an aqueous solution, often with the addition of a small amount of lime (calcium hydroxide), to soften the plant material and convert the alkaloid salts into their free base form.[2][15]
-
Alternatively, an organic solvent or a basic alcoholic solution can be used for the initial extraction.[16]
-
The mixture is agitated or percolated for a sufficient time to allow the alkaloids to dissolve in the solvent.
3. Primary Purification:
-
The solid plant material is separated from the liquid extract by filtration or centrifugation.
-
The pH of the aqueous extract is adjusted to separate different alkaloids based on their isoelectric points. Thebaine is a weaker base than morphine.
-
A series of liquid-liquid extractions are performed using a water-immiscible organic solvent (e.g., toluene (B28343) or benzene) to partition the thebaine and other less polar alkaloids into the organic phase, leaving more polar impurities and other alkaloids in the aqueous phase.[16]
4. Concentration and Crystallization:
-
The organic solvent containing thebaine is concentrated under reduced pressure.
-
The concentrated solution is cooled, and thebaine is allowed to crystallize. The choice of solvent and the conditions for crystallization are critical for obtaining high purity.
-
The crystals are collected by filtration, washed with a cold solvent to remove residual impurities, and then dried.
Analytical Methods for Quantification
Accurate quantification of thebaine in plant extracts and purified samples is crucial for research and industrial applications. Chromatographic techniques are the most commonly employed methods.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (RP-HPLC-UVD) is a robust and widely used method for the quantification of thebaine.[4] A C18 column is typically used with a gradient elution of an acidified water/acetonitrile mobile phase.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of thebaine, especially in complex matrices.
Conclusion
While "this compound" is a term more commonly associated with synthetic chemistry, its structural precursor, thebaine, is a naturally occurring alkaloid of significant pharmaceutical importance. Found in high concentrations in specific cultivars of Papaver somniferum and particularly in Papaver bracteatum, thebaine is the starting material for the biosynthesis of codeine and morphine, as well as the semi-synthesis of numerous other opioids. The isolation of thebaine from plant sources is a mature technology, and its subsequent enzymatic conversion to codeinone is a key step in the natural biosynthetic pathway. A thorough understanding of these processes is essential for researchers and professionals in drug development and natural product chemistry.
References
- 1. WO2009109012A1 - Papaver somniferum with high concentration of thebaine - Google Patents [patents.google.com]
- 2. US6067749A - Papaver somniferum strain with high concentration of thebaine and oripavine - Google Patents [patents.google.com]
- 3. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.openagrar.de [ojs.openagrar.de]
- 5. researchgate.net [researchgate.net]
- 6. Thebaine - Wikipedia [en.wikipedia.org]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]
- 9. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of thebaine 6-O-demethylase from the morphine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US6723894B2 - Production of thebaine and oripavine - Google Patents [patents.google.com]
- 16. extractionmagazine.com [extractionmagazine.com]
Spectroscopic Profile of Thebainone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for thebainone, a key intermediate in the synthesis of morphine and other opioids. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and analytical chemistry.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of (-)-thebainone A. This data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts for (-)-Thebainone A
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.72 | d | 8.2 |
| H-2 | 6.66 | d | 8.2 |
| H-5 | 4.70 | d | 5.4 |
| H-6α | 2.34-2.27 | m | |
| H-6β | 3.14 | ddd | 14.2, 5.4, 3.0 |
| H-7 | 6.07 | d | 10.1 |
| H-8 | 6.64 | d | 10.1 |
| H-9 | 3.32 | s | |
| H-10α | 2.15 | ddd | 18.8, 12.6, 5.2 |
| H-10β | 2.65 | dt | 18.8, 4.2 |
| H-13 | 3.61 | d | 5.2 |
| H-14 | 3.02-2.96 | m | |
| H-17 (N-CH₃) | 2.44 | s | |
| OCH₃ | 3.86 | s |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for (-)-Thebainone A
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 119.4 |
| C-2 | 120.6 |
| C-3 | 142.3 |
| C-4 | 145.8 |
| C-5 | 91.7 |
| C-6 | 45.1 |
| C-7 | 126.9 |
| C-8 | 147.2 |
| C-9 | 59.3 |
| C-10 | 35.9 |
| C-11 | 127.8 |
| C-12 | 132.7 |
| C-13 | 47.2 |
| C-14 | 43.1 |
| C-16 | 208.7 |
| C-17 (N-CH₃) | 42.8 |
| OCH₃ | 56.5 |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Peaks for (-)-Thebainone A
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3354 | O-H stretch (Phenolic) |
| 2925, 2853 | C-H stretch (Aliphatic) |
| 1678 | C=O stretch (α,β-unsaturated ketone) |
| 1612, 1504 | C=C stretch (Aromatic) |
| 1278 | C-O stretch (Phenolic) |
| 1118 | C-O stretch (Ether) |
Sample Preparation: Thin film
Mass Spectrometry (MS) Data
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (-)-Thebainone A
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 299.1521 | 299.1516 |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alkaloids and other organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the this compound sample is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform or methanol), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid (0.1%) to promote protonation.
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is used.
Parameters:
-
Ionization Mode: Positive ESI is typically used for alkaloids.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: Typically scanned from m/z 100 to 1000.
-
Data Acquisition: Data is acquired in centroid mode.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a purified compound like this compound.
Thebainone: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Thebainone, a key intermediate in the biosynthesis of several morphinan (B1239233) alkaloids. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed information on its chemical properties, synthesis, and biological significance.
Core Compound Information
This compound, a tetracyclic alkaloid, is a crucial precursor in the biosynthesis of morphine and codeine.[1] Its chemical and physical properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 467-98-1 | |
| Molecular Formula | C₁₈H₂₁NO₃ | |
| Molecular Weight | 299.36 g/mol | |
| IUPAC Name | (9R,13R,14R)-4-hydroxy-3-methoxy-17-methyl-12-oxa-17-azapentacyclo[7.5.3.0¹,¹³.0²,⁷.0⁸,¹²]heptadeca-2,4,6-trien-10-one |
Synthetic Protocols
The asymmetric total synthesis of (-)-Thebainone A has been achieved through a deconstructive strategy, providing a notable advancement in the chemical synthesis of morphine-family alkaloids.[2][3][4]
Deconstructive Asymmetric Total Synthesis of (-)-Thebainone A
This synthetic route is characterized by an efficient construction of the fused A/B/C rings and the quaternary center of the natural product.[1][2][3] The key transformations involve a rhodium-catalyzed asymmetric "cut-and-sew" reaction and a boron-mediated ether bond cleavage.[1][2][3][4] The overall process is completed in 13 to 14 steps from commercially available starting materials.[1]
Key Experimental Steps:
-
Rhodium-Catalyzed Asymmetric Carboacylation: This "cut-and-sew" transformation between a sterically hindered trisubstituted alkene and a benzocyclobutenone allows for the efficient construction of the fused A/B/C rings and the quaternary center of the molecule.[1][2][3] Optimized conditions have demonstrated broad substrate scope and high enantioselectivity.[2][3]
-
Boron-Mediated Ether Bond Cleavage: This step is crucial for the deconstructive strategy, enabling the formation of key intermediates.[2][3]
-
Stereoselective Reduction: The reduction of a ketone intermediate is achieved with high stereoselectivity using lithium aluminum hydride (LiAlH₄).[1]
-
α,β-Desaturation: The final step to introduce the enone in the C ring of this compound A is accomplished via α,β-desaturation of the corresponding ketone.[1]
Biological Activity and Signaling Pathways
This compound and its derivatives primarily exert their biological effects through interaction with opioid receptors, particularly the mu-opioid receptor.
Mu-Opioid Receptor Agonism
Thebaine-derived compounds have been synthesized and shown to act as mu-opioid receptor agonists.[5] The activation of the mu-opioid receptor is known to mediate the analgesic and addictive properties of opioids like morphine.[6]
Downstream Signaling Cascade
Activation of the mu-opioid receptor initiates a phosphoinositide 3-kinase (PI3K)-dependent signaling cascade. This leads to the stimulation of several downstream effectors, including:
-
Akt (Protein Kinase B): A serine/threonine protein kinase involved in promoting cell survival and protecting neurons from apoptosis.[6]
-
p70 S6 Kinase (S6K): A kinase that plays a role in translational control and cell growth.[6]
-
4E-BP1 and 4E-BP2: These are repressors of mRNA translation. Their phosphorylation, stimulated by mu-opioid receptor activation, impairs their ability to bind to the translation initiation factor eIF-4E, thereby influencing protein synthesis.[6]
This signaling pathway is implicated in neuronal survival, synaptic plasticity, and translational control.[6]
Analytical Methodologies
The quantitative and qualitative analysis of this compound and related alkaloids is essential for quality control and research purposes. Chromatographic methods are well-suited for this.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A robust RP-HPLC with UV detection method can be employed for the quantification of this compound.
-
Column: RP-C18 monolithic column.
-
Mobile Phase: Gradient elution using a mixture of trifluoroacetic acid and formic acid in water and acetonitrile.
-
Detection: UV detection at 285 nm.
This method is suitable for routine quality assessment and can be adapted for HPLC-MS for further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For qualitative analysis and identification of this compound and its impurities, GC-MS is a powerful technique. This method is particularly effective for the analysis of the free base form of the alkaloid.
References
- 1. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological activity of thebaine-derived mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Isomers of Thebainone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thebainone is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis of morphine and other related opioids. Its complex stereochemical architecture gives rise to a number of isomers, each with unique chemical and potentially pharmacological properties. Understanding the stereochemistry and isomeric landscape of this compound is crucial for the development of novel analgesics and for the total synthesis of morphinan alkaloids. This technical guide provides a comprehensive overview of the known isomers of this compound, their stereochemistry, methods of synthesis, and available analytical data.
This compound: Core Structure and Stereochemistry
The core structure of this compound is a pentacyclic morphinan skeleton. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring and most studied isomer is (-)-thebainone A. The absolute configuration of (-)-thebainone A has been unequivocally established through modern asymmetric total synthesis and X-ray crystallography of its derivatives.[1]
Known Isomers of this compound
Historical and recent studies have identified several isomers of this compound. These isomers primarily differ in the stereochemistry at specific carbon atoms and the position of the double bond in the C-ring. The main identified isomers are:
-
This compound A
-
This compound B
-
This compound C
-
β-Thebainone
The isomeric relationships can be visualized as follows:
References
The Role of Thebaine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thebaine, a pentacyclic alkaloid isolated from the opium poppy (Papaver somniferum), is a critical precursor in the biosynthesis of several morphinan (B1239233) alkaloids, including the widely used analgesics codeine and morphine. While not used therapeutically itself due to its stimulant and convulsive properties, thebaine serves as a key starting material for the semi-synthesis of numerous opioid pharmaceuticals.[1] A thorough understanding of its metabolic fate is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel opioid-based therapeutics.
This technical guide provides an in-depth exploration of the core metabolic pathways of thebaine, focusing on the enzymatic conversions leading to the formation of key intermediates. It addresses a common point of confusion regarding the term "thebainone," clarifying its identity and distinguishing it from the natural metabolites of thebaine. This document summarizes key quantitative data, outlines experimental protocols for the analysis of thebaine metabolism, and provides visual representations of the biochemical pathways and experimental workflows.
Clarification of "this compound" Terminology
A critical point of clarification is the distinction between "this compound" and the actual intermediates in the natural metabolic pathway of thebaine. Scientific literature reveals that This compound is not a direct metabolite of thebaine in Papaver somniferum . The primary metabolic route proceeds through the formation of neopinone (B3269370) and its isomer codeinone (B1234495) .
The term "this compound" is often associated with This compound-A , a synthetic compound that has been utilized as a precursor in the total synthesis of morphine and codeine.[2][3][4][5][6] The chemical structure of this compound is distinct from that of neopinone and codeinone. This guide will focus on the naturally occurring metabolic pathway of thebaine.
The Metabolic Pathway of Thebaine
The conversion of thebaine to morphine in Papaver somniferum is a multi-step enzymatic process. The pathway is characterized by two main routes, a major and a minor pathway, both of which ultimately lead to the production of morphine.[7]
The Major Biosynthetic Pathway
The predominant route for thebaine metabolism involves its initial conversion to neopinone, followed by isomerization to codeinone, which is then reduced to codeine. Finally, codeine is demethylated to yield morphine.[7]
The key enzymes involved in this pathway are:
-
Thebaine 6-O-demethylase (T6ODM): A non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase that catalyzes the 6-O-demethylation of thebaine to produce neopinone.[7]
-
Neopinone Isomerase (NISO): An enzyme belonging to the pathogenesis-related 10 (PR10) protein family that catalyzes the isomerization of neopinone to codeinone.[8][9]
-
Codeinone Reductase (COR): An NADPH-dependent enzyme that reduces the C6 keto group of codeinone to a hydroxyl group, forming codeine.
-
Codeine O-demethylase (CODM): Another non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase responsible for the 3-O-demethylation of codeine to morphine.[7]
The Minor Biosynthetic Pathway
A secondary, less prominent pathway for thebaine metabolism involves its initial 3-O-demethylation to oripavine. Oripavine is then converted to morphinone (B1233378), which is subsequently reduced to morphine.[7]
The enzymes involved in this minor route include:
-
Codeine O-demethylase (CODM): This enzyme can also act on thebaine, catalyzing its 3-O-demethylation to oripavine.[7]
-
Thebaine 6-O-demethylase (T6ODM): T6ODM can also catalyze the 6-O-demethylation of oripavine to morphinone.
-
Codeinone Reductase (COR): COR can reduce morphinone to morphine.
Quantitative Data on Thebaine Metabolism
The efficiency of the enzymatic steps in thebaine metabolism is crucial for both natural alkaloid production in the poppy and for engineered microbial systems. The following table summarizes key quantitative data available in the literature.
| Enzyme | Substrate | Product | Organism/System | Km (µM) | kcat (s⁻¹) | Vmax | Yield/Productivity | Reference(s) |
| T6ODM | Thebaine | Neopinone | P. somniferum | 20 ± 7 | N/A | N/A | N/A | |
| CODM | Thebaine | Oripavine | P. somniferum | 42 ± 8 | N/A | N/A | ~2.8-fold increase in oripavine production in engineered E. coli with CODM mutants. | [7] |
| CODM | Codeine | Morphine | Engineered E. coli | N/A | N/A | N/A | ~1.3-fold increase in morphine production with CODM mutants. | [7] |
| NISO | Neopinone | Codeinone | Engineered Yeast | N/A | N/A | N/A | Dramatically enhances formation of desired products at the expense of neopine (B1233045) and neomorphine accumulation. | [8] |
| COR | Codeinone | Codeine | P. somniferum | N/A | N/A | N/A | N/A |
Experimental Protocols
This section outlines generalized methodologies for the study of thebaine metabolism. For detailed, step-by-step protocols, it is essential to consult the primary research articles cited.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of enzymes involved in thebaine metabolism.
Methodology:
-
Enzyme Expression and Purification: The genes encoding T6ODM, NISO, COR, and CODM are cloned into expression vectors and transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae. The recombinant proteins are then expressed and purified using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).
-
Assay Conditions: The purified enzyme is incubated with its substrate (e.g., thebaine for T6ODM) in a reaction buffer at a specific pH and temperature. The buffer composition typically includes co-factors necessary for enzyme activity, such as NADPH for COR and 2-oxoglutarate and Fe(II) for T6ODM and CODM.
-
Reaction Termination and Analysis: The reaction is stopped at various time points by adding a quenching agent (e.g., acid or organic solvent). The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the substrate and product concentrations.
-
Data Analysis: The initial reaction rates are calculated from the time-course data. Kinetic parameters such as Km and Vmax are determined by fitting the initial rate data to the Michaelis-Menten equation.
Whole-Cell Biotransformation
Objective: To assess the efficiency of thebaine conversion in engineered microorganisms.
Methodology:
-
Strain Engineering: A microbial host (e.g., E. coli or yeast) is genetically engineered to express the desired enzymes of the thebaine metabolic pathway.
-
Cell Culture and Induction: The engineered microbial cells are cultured in a suitable growth medium. Gene expression is induced at an appropriate cell density.
-
Biotransformation: Thebaine is added to the cell culture, and the biotransformation is carried out for a specific duration under controlled conditions (temperature, pH, aeration).
-
Sample Extraction: Samples of the culture medium and/or cell lysate are collected at different time points. The alkaloids are extracted from the samples using liquid-liquid extraction or solid-phase extraction.
-
Analysis: The concentrations of thebaine and its metabolites in the extracts are quantified using HPLC or GC-MS.
-
Yield and Productivity Calculation: The molar yield of the product from the substrate and the volumetric productivity of the biotransformation process are calculated.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid, is employed for separation.
-
Detection: UV detection at a wavelength of approximately 285 nm is suitable for these alkaloids. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The alkaloids are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.
-
Column: A capillary column with a non-polar stationary phase is typically used.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for identification of unknown metabolites.
Visualizations
Signaling Pathways
Caption: Thebaine metabolism to morphine via major and minor pathways.
Experimental Workflow
Caption: General experimental workflow for studying thebaine metabolism.
Conclusion
The metabolism of thebaine is a well-defined enzymatic cascade that plays a central role in the biosynthesis of morphine and codeine in Papaver somniferum. A clear understanding of the key enzymes—T6ODM, NISO, COR, and CODM—and their respective roles is essential for researchers in the fields of plant biochemistry, metabolic engineering, and pharmaceutical development. It is crucial to distinguish the natural metabolic intermediates, neopinone and codeinone, from the synthetic compound this compound-A to avoid confusion. The methodologies outlined in this guide provide a framework for the quantitative analysis and further investigation of this important biochemical pathway. Future research focusing on the detailed kinetic characterization of all enzymes and the regulatory mechanisms governing this pathway will undoubtedly pave the way for novel strategies in the production of valuable opioid-based medicines.
References
- 1. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]
- 9. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Thebainone
An In-depth Technical Guide to Thebainone: Discovery, History, and Synthesis
Introduction
This compound, a morphinan (B1239233) alkaloid, holds a significant position in the history of opioid chemistry. While not a therapeutic agent itself, its structural relationship to morphine and codeine has made it a key intermediate in the total synthesis of these medically important analgesics. This document provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on the technical details relevant to researchers, scientists, and drug development professionals.
Discovery and Historical Context
This compound's history is intrinsically linked to the intensive research on opium alkaloids that took place in the early 20th century. Early discussions on its structure and nomenclature were documented by Small and Lutz in 1932 in the "Chemistry of the Opium Alkaloids" and by Henry in "Plant Alkaloids" in 1939.[1] A key publication by Morris and Small in 1934 detailed its preparation from thebaine, codeinone, or b-ethylthiocodide.[1] Thebaine, a minor constituent of opium, is chemically similar to morphine and codeine but exhibits stimulatory rather than depressant effects.[2] this compound A, with its distinct enone-containing C-ring, was recognized as a crucial precursor for accessing morphine and codeine, as demonstrated in the seminal work by Gates.[3]
Over the decades, several total syntheses of this compound have been developed. In 1992, the Tius group reported a 24-step synthesis of racemic this compound A.[3][4] More recently, a 22-step racemic synthesis was described by Metz, featuring an intramolecular nitrone cycloaddition and a Heck cyclization.[3][5] A significant breakthrough was the first asymmetric synthesis of (−)-thebainone A by Dong's group in 2021, which was achieved in 13 to 14 steps.[3][6][7][8][9] This deconstructive strategy utilized an enantioselective C−C bond activation and a C−O bond cleavage.[3][6][7][8]
Chemical and Physical Properties
This compound is a crystalline solid with specific optical rotation. Its solubility varies across different solvents, being soluble in chloroform, benzene, and acetone, but only sparingly soluble in ether, alcohol, and methanol.[1] One gram of this compound dissolves in 250 ml of water.[1]
| Property | Value |
| CAS Registry Number | 467-98-1 |
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.36 g/mol |
| Melting Point | 146°C |
| Optical Rotation | [a]D28 -47° (c = 1.16 in 95% alc) |
| Appearance | Crystals from ethyl acetate |
| Solubility in Water | 1 g / 250 ml |
| Percent Composition | C 72.22%, H 7.07%, N 4.68%, O 16.03% |
Table 1: Physicochemical Properties of this compound.[1][10]
Experimental Protocols
General Alkaloid Extraction and Analysis
The analysis of alkaloids like this compound from natural sources or reaction mixtures typically involves extraction followed by chromatographic and spectroscopic analysis.
Protocol for Qualitative Detection of Alkaloids:
-
Extraction: The plant material is dried, powdered, and extracted with ethanol (B145695) via solvent distillation.[11] For qualitative tests, a crude extract can be used.[11]
-
Mayer's Test: To approximately 3 ml of the extract, a few drops of Mayer's reagent are added. A white or yellow precipitate indicates the presence of alkaloids.[11]
-
Dragendorff's Test: To about 3 ml of the extract, a few drops of Dragendorff's reagent are added. A brownish-red precipitate suggests the presence of alkaloids.[11]
Asymmetric Total Synthesis of (−)-Thebainone A (Dong, 2021)
The first enantioselective total synthesis of (−)-thebainone A was a significant achievement, proceeding in 13 steps with an overall yield of 4.7%.[3] A key step in this synthesis is the rhodium-catalyzed asymmetric "cut-and-sew" transformation.[3]
Key Reaction Step:
The reaction is carried out on a 0.1 mmol scale of the substrate with [Rh(COD)2]NTf2 (5 mol%) and (R)-DTBM-segphos (6 mol%) in 1,2-DFB (1 mL) at 130°C for 48 hours.[3] This step is crucial for establishing the quaternary stereocenter and the fused A/B/C ring structure of this compound.[3]
Biological Significance and Signaling Pathways
This compound itself is not used therapeutically but is a critical intermediate in the synthesis of several clinically important opioids, including hydrocodone, hydromorphone, oxycodone, and oxymorphone.[2][12][13][14] These compounds primarily exert their analgesic effects through the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[15]
Activation of the MOR by an agonist like morphine initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[16] Furthermore, MOR activation can trigger the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinase (ERK) 1/2.[16] Chronic morphine treatment has been shown to upregulate ERK 1/2 phosphorylation.[16] Another important signaling pathway involves phosphoinositide 3-kinase γ (PI3Kγ) and protein kinase B (AKT), which can lead to the production of nitric oxide and the activation of KATP channels, contributing to the peripheral analgesic effects of morphine.[17]
Conclusion
This compound represents a fascinating chapter in the chemistry of natural products. From its initial characterization in the early 20th century to its recent asymmetric total synthesis, it has remained a target of significant interest for synthetic chemists. While devoid of therapeutic application itself, its role as a key precursor in the synthesis of potent opioid analgesics underscores its enduring importance in medicinal chemistry and drug development. The ongoing efforts to develop more efficient and stereoselective synthetic routes to this compound and its derivatives will continue to shape the future of opioid research.
References
- 1. This compound [drugfuture.com]
- 2. Thebaine - Wikipedia [en.wikipedia.org]
- 3. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H21NO3 | CID 11055653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 13. researchgate.net [researchgate.net]
- 14. US7928234B2 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]
- 15. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor | springermedizin.de [springermedizin.de]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Thebainone: A Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for thebainone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the toxicological profiles of structurally related and clinically significant opioids, namely thebaine, codeine, and morphine. The information presented herein is intended for research and professional reference and should be interpreted with the understanding that it is largely an extrapolation based on chemical similarity. Definitive toxicological assessment of this compound would require specific experimental studies.
Introduction
This compound is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis of morphine and other opioids. As a derivative of thebaine, it shares a structural backbone with numerous pharmacologically active compounds. Understanding the toxicological profile of this compound is crucial for its potential role in drug development, as a reference standard in forensic analysis, and for assessing the impurity profile of related opioids. This document synthesizes available data on related compounds to construct a presumptive toxicological profile for this compound, outlines standard experimental protocols for its definitive assessment, and illustrates relevant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5,11-tetraen-13-one | [1] |
| Molecular Formula | C₁₈H₂₁NO₃ | [1] |
| Molecular Weight | 299.36 g/mol | [1] |
| CAS Number | 467-98-1 | [1] |
Presumptive Toxicological Profile
Due to the scarcity of direct toxicological data for this compound, this section extrapolates potential toxicities based on its structural analogs: thebaine, codeine, and morphine.
Acute Toxicity
The acute toxicity of opioids is primarily characterized by their effects on the central nervous system, leading to respiratory depression, which is the main cause of fatality in overdose cases.[2][3] The LD50 (lethal dose, 50%) values for related opioids in rodents are presented in Table 2 for comparative purposes. Thebaine exhibits higher acute toxicity compared to morphine and codeine.[4] Given its structural similarity, this compound's acute toxicity is likely to be significant and warrants careful handling.
Table 2: Acute Oral LD50 Values of Structurally Related Opioids in Rodents
| Compound | Species | Oral LD50 (mg/kg) | Reference |
| Thebaine | Mouse | 54 | [4] |
| Rat | 114 | [4] | |
| Codeine | Mouse | 250 | [4] |
| Rat | 427 | [4][5] | |
| Morphine | Mouse | 524 | [4] |
| Rat | 335 | [4] |
Adverse Effects
The adverse effects of this compound are anticipated to be consistent with those of other mu-opioid receptor agonists. These effects are dose-dependent and can affect multiple organ systems.
Table 3: Predicted Adverse Effects of this compound Based on Structurally Related Opioids
| System | Predicted Adverse Effects | References |
| Central Nervous System | Sedation, drowsiness, dizziness, euphoria, dysphoria, confusion, potential for seizures at high doses.[1][6][7][8][9] | [1][6][7][8][9] |
| Respiratory System | Respiratory depression, characterized by slow and shallow breathing, is a primary and potentially fatal effect.[2][3][7][9][10] | [2][3][7][9][10] |
| Cardiovascular System | Hypotension (low blood pressure), bradycardia (slow heart rate), and peripheral vasodilation. Opioid withdrawal can lead to hypertension and tachycardia.[11][12][13][14] | [11][12][13][14] |
| Gastrointestinal System | Nausea, vomiting, and constipation are very common.[6][7][8][9][15][16][17] | [6][7][8][9][15][16][17] |
| Endocrine System | Chronic use may lead to hypogonadism and hormonal imbalances.[1] | [1] |
| Other | Itchiness, sweating, and potential for physical and psychological dependence with prolonged use.[1][6][8][9] | [1][6][8][9] |
Metabolism and Pharmacokinetics
The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of its precursor, thebaine, it is highly probable that this compound is metabolized by the cytochrome P450 (CYP) enzyme system in the liver. The primary metabolic pathways for thebaine are O-demethylation at the 3- and 6-positions. Specifically, CYP2D6 is responsible for O³-demethylation, while CYP3A4 and CYP3A5 catalyze O⁶-demethylation. Given that this compound possesses a similar structure, it is anticipated to undergo metabolism via these same enzymatic pathways.
Receptor Binding Profile
Genotoxicity and Developmental Toxicity
Genotoxicity
There are no specific genotoxicity studies on this compound. A standard battery of in vitro and in vivo tests would be required to assess its genotoxic potential. These would include an Ames test for bacterial reverse mutation, an in vitro micronucleus assay, and an in vivo micronucleus test in rodents.[18][19][20]
Developmental Toxicity
The developmental toxicity of this compound has not been evaluated. As with other opioids, there is a potential for adverse effects on fetal development, and maternal use during pregnancy could lead to neonatal withdrawal syndrome.[15] Definitive assessment would require studies following guidelines such as OECD 414.
Experimental Protocols
To definitively characterize the toxicological profile of this compound, a series of standardized in vitro and in vivo studies would be necessary. The following sections outline the methodologies for key toxicological assessments.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.
-
Test System: Rodents (typically rats), single sex (usually females).
-
Dosing: Oral gavage. A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure:
-
A single animal is dosed at the starting level.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, two more animals are dosed at the same level.
-
If the animal dies, the next lower dose level is used for the next animal.
-
The procedure continues until a stopping criterion is met (e.g., survival at a certain dose level).
-
-
Endpoint: Classification into a GHS (Globally Harmonized System) toxicity category based on the observed outcomes.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to assess the potential of a substance to induce gene mutations.[19][20]
-
Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
-
Procedure:
-
Bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) compared to the control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[18]
-
Test System: Rodents (typically mice or rats).
-
Dosing: Administration of this compound, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Procedure:
-
Animals are treated with this compound.
-
Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment).
-
Samples are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
-
The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.
Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.
-
Test System: Pregnant rodents (typically rats) or non-rodents (rabbits).
-
Dosing: Daily oral administration of this compound from implantation to the day before scheduled cesarean section.
-
Procedure:
-
Mated female animals are dosed daily during gestation.
-
Maternal clinical signs, body weight, and food consumption are monitored.
-
On the day before expected delivery, females are euthanized, and a cesarean section is performed.
-
The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
-
Endpoint: Determination of the no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity.
Signaling Pathways
This compound, as a morphinan alkaloid, is presumed to exert its primary pharmacological and toxicological effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway following mu-opioid receptor activation is depicted below.
Conclusion
While direct toxicological data for this compound is lacking, its structural similarity to potent opioids like thebaine, codeine, and morphine strongly suggests a significant toxicological potential, primarily mediated by opioid receptors. The key toxicities are expected to include dose-dependent respiratory depression, central nervous system effects, and gastrointestinal complications. Furthermore, the potential for dependence and abuse should be considered. Definitive characterization of this compound's toxicological profile requires a comprehensive set of in vitro and in vivo studies following established international guidelines. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to safely handle and evaluate the toxicological properties of this compound.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thebainone Derivatives: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thebainone, a semi-synthetic morphinan (B1239233) alkaloid, serves as a critical scaffold in medicinal chemistry for the development of a diverse array of opioid receptor modulators. Derived from thebaine, a natural product of the opium poppy (Papaver somniferum), this compound and its derivatives have been instrumental in the creation of clinically significant analgesics, antagonists for opioid overdose, and treatments for opioid use disorder.[1][2] The unique bridged carbocyclic framework of this compound offers a versatile platform for structural modifications, enabling the fine-tuning of pharmacological activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively).[3][4] This technical guide provides an in-depth exploration of the synthesis, quantitative pharmacology, and potential therapeutic applications of this compound derivatives, with a focus on experimental methodologies and the underlying signaling pathways.
Synthesis of this compound Derivatives
The chemical manipulation of this compound and its precursors, primarily thebaine and oripavine, has given rise to a vast library of pharmacologically active compounds. Key synthetic transformations include Diels-Alder reactions, Grignard additions, N-demethylation, and O-demethylation.
Key Synthetic Intermediates and Reactions:
-
Thevinone (B101640): A pivotal intermediate, thevinone is synthesized via a Diels-Alder reaction between thebaine and methyl vinyl ketone.[5] This reaction introduces a 7α-acetyl group and an endo-etheno bridge, significantly altering the pharmacological profile.
-
Oripavine Derivatives: Oripavine, the 3-O-demethylated analog of thebaine, is another crucial starting material.[6][7] Its derivatives are often more potent than their thebaine counterparts due to the free phenolic hydroxyl group, which is a key pharmacophore for opioid receptor interaction.
-
Bentley Compounds: This class of highly potent opioids is derived from thevinone and related structures through Grignard reactions, introducing a tertiary alcohol at the C7 position.[6]
-
Buprenorphine Synthesis: A prominent example of a clinically used thebaine derivative, buprenorphine synthesis involves a multi-step sequence including a Diels-Alder reaction, Grignard addition of a tert-butyl group, N-demethylation, and subsequent N-alkylation with a cyclopropylmethyl group.[8][9][10][11][12]
A generalized workflow for the synthesis of many this compound derivatives is depicted below:
Quantitative Pharmacology of this compound Derivatives
The therapeutic potential of this compound derivatives is intrinsically linked to their binding affinities and functional activities at the opioid receptors. These parameters are typically quantified using in vitro pharmacological assays.
Opioid Receptor Binding Affinities
The binding affinity of a compound for a receptor is commonly expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. The following table summarizes the reported Ki values for a selection of this compound derivatives and related opioids at human MOR, DOR, and KOR.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference(s) |
| Morphine | 1.2 | >1000 | >1000 | [13] |
| Buprenorphine | <1 | ~10 | ~10 | [14] |
| Etorphine | <0.1 | <0.1 | <0.1 | [15] |
| Naltrexone | <1 | <1 | <1 | [4] |
| Oripavine | ~1 | >100 | >100 | [6] |
| Thebaine | >1000 | >1000 | >1000 | [14] |
| Hydrocodone | 19.8 | - | - | [13] |
| Hydromorphone | 0.6 | - | - | [13] |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
Synthesis of Thevinone from Thebaine
Objective: To synthesize thevinone via a Diels-Alder reaction.
Materials:
-
Thebaine
-
Methyl vinyl ketone (MVK)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of thebaine in toluene is prepared in a round-bottom flask under an inert atmosphere.
-
Methyl vinyl ketone is added to the solution.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield thevinone.[5]
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a this compound derivative for an opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR)
-
Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]
Signaling Pathways of this compound Derivatives
The pharmacological effects of this compound derivatives are mediated through their interaction with opioid receptors, which are G protein-coupled receptors (GPCRs).[11][17] Ligand binding to these receptors initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological responses.
G Protein-Dependent Signaling
The canonical signaling pathway for opioid receptors involves the activation of heterotrimeric G proteins, primarily of the Gi/o family.[18]
Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. The Gαi/o subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] The Gβγ subunit can directly modulate ion channels, leading to increased potassium efflux (hyperpolarization) and decreased calcium influx, which in turn reduces neuronal excitability and neurotransmitter release.[19]
β-Arrestin-Mediated Signaling and Biased Agonism
In addition to G protein-mediated signaling, opioid receptors can also signal through β-arrestin pathways.[20][21] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).[10][20]
The concept of "biased agonism" or "functional selectivity" has emerged as a key area of research in opioid pharmacology. Biased agonists preferentially activate either the G protein-dependent or the β-arrestin-dependent signaling pathway. It is hypothesized that the therapeutic effects of opioids, such as analgesia, are primarily mediated by G protein signaling, while some of the adverse effects, including respiratory depression and tolerance, may be linked to β-arrestin recruitment.[22] The development of this compound derivatives that are biased towards G protein signaling is a promising strategy for creating safer and more effective analgesics.
Potential Applications
The versatility of the this compound scaffold allows for the development of derivatives with a wide range of pharmacological profiles and potential therapeutic applications:
-
Analgesia: The development of potent MOR agonists with reduced side effects through biased agonism is a major goal.[3]
-
Opioid Use Disorder: Partial MOR agonists/KOR antagonists like buprenorphine are effective in medication-assisted treatment for opioid addiction.[8][10]
-
Opioid Overdose: The synthesis of potent and long-acting MOR antagonists, such as derivatives of naltrexone, is crucial for reversing the effects of opioid overdose.[4]
-
Treatment of Other Disorders: The modulation of DOR and KOR by this compound derivatives is being explored for the treatment of depression, anxiety, and other neurological disorders.
Conclusion
This compound and its derivatives represent a rich and enduring field of medicinal chemistry. The ability to systematically modify the this compound scaffold has led to a deep understanding of the structure-activity relationships at opioid receptors and has yielded numerous clinically invaluable drugs. Future research in this area will likely focus on the rational design of biased agonists to separate therapeutic effects from adverse side effects, as well as the exploration of the roles of DOR and KOR in a broader range of CNS disorders. The continued application of advanced synthetic methods, coupled with sophisticated pharmacological and structural biology techniques, will undoubtedly lead to the discovery of novel this compound derivatives with improved therapeutic profiles.
References
- 1. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 2. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NEW ORIPAVINE DERIVATIVES AND THEIR USES AS MEDICINES - Patent 1439179 [data.epo.org]
- 6. Oripavine - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. zenodo.org [zenodo.org]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beta-Arrestins and Receptor Signaling in the Vascular Endothelium | MDPI [mdpi.com]
- 22. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity of the Enone in Thebainone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thebainone, a key morphinan (B1239233) alkaloid, possesses a unique and sterically hindered bridged enone system that dictates its chemical reactivity. Understanding the behavior of this moiety is paramount for the synthesis of a wide array of opioid-based therapeutics, including the potent analgesic buprenorphine. This technical guide provides a comprehensive analysis of the reactivity of the enone in this compound, focusing on nucleophilic additions, reduction, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough resource for professionals in drug development and organic synthesis.
Introduction: The Structural Significance of this compound's Enone
This compound is a pivotal intermediate in the semisynthesis of numerous opioid receptor modulators. Its rigid, bridged tetracyclic structure presents a sterically encumbered α,β-unsaturated ketone (enone) in the C-ring. This structural feature is the nexus of its reactivity, offering pathways for diverse chemical transformations. The facial blockade by the bridged structure significantly influences the stereochemical outcome of reactions, making a detailed understanding of its reactivity essential for the rational design and synthesis of complex opioid derivatives.
Key Reactions of the this compound Enone
The reactivity of the enone in this compound is primarily characterized by its susceptibility to nucleophilic attack at the β-carbon (conjugate or 1,4-addition) and at the carbonyl carbon (1,2-addition), as well as reduction of the double bond and the carbonyl group, and cycloaddition reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of modifying the this compound scaffold. The regioselectivity of the attack (1,2- versus 1,4-addition) is highly dependent on the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
-
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as organocuprates and stabilized enolates (e.g., from malonates), preferentially attack the β-carbon of the enone. This reaction is fundamental for introducing carbon substituents at this position. The general mechanism involves the formation of an enolate intermediate, which is subsequently protonated to yield the saturated ketone.
-
Organocuprate Addition: Gilman reagents (lithium dialkylcuprates) are classic soft nucleophiles that reliably deliver an alkyl group to the β-position of enones.
-
Malonate Addition: The addition of sodiomalonic esters, a classic Michael donor, can be employed to introduce a dicarboxylated alkyl chain.
-
-
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic carbonyl carbon. While this is a common reaction for ketones, in the context of this compound-derived intermediates in buprenorphine synthesis, this reaction is typically performed on a saturated ketone precursor, after reduction of the enone's double bond.
The general mechanism for nucleophilic addition is depicted below:
Reduction Reactions
The reduction of the enone moiety in this compound can be selectively directed towards the carbon-carbon double bond (1,4-reduction) or the carbonyl group (1,2-reduction).
-
Catalytic Hydrogenation (1,4-Reduction): This is a common and highly effective method for the stereoselective reduction of the enone double bond to yield the corresponding saturated ketone, dihydrothis compound (B1240107). The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The steric hindrance of the bridged system dictates that the hydrogen is delivered from the less hindered face.
-
Hydride Reductions:
-
1,2-Reduction (Luche Reduction): To selectively reduce the carbonyl group to an allylic alcohol while preserving the double bond, the Luche reduction is employed. This method uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). The cerium salt enhances the electrophilicity of the carbonyl group, promoting 1,2-addition of the hydride.[1][2]
-
Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the double bond.
-
The workflow for selective reduction is illustrated below:
Cycloaddition Reactions
This compound is itself the product of a cycloaddition reaction. Its precursor, thebaine, contains a conjugated diene system that readily undergoes a [4+2] Diels-Alder reaction with electron-deficient dienophiles.
-
Diels-Alder Reaction of Thebaine: The reaction of thebaine with methyl vinyl ketone (MVK) is a crucial step in the synthesis of many opioid derivatives. This reaction proceeds with high regio- and stereoselectivity, with the dienophile adding to the β-face of the thebaine molecule to form the bridged enone structure of this compound precursor.[3] The reaction is typically carried out by heating thebaine with an excess of MVK.
Quantitative Data on Key Reactions
The following table summarizes representative quantitative data for key reactions involving the formation and transformation of the this compound enone system.
| Reaction | Substrate | Reagent(s) | Product | Yield (%) | Diastereomeric/Regiomeric Ratio | Reference |
| Diels-Alder | Thebaine | Methyl Vinyl Ketone (MVK) | 7α-acetyl-6,14-ethenoisomorphinan | 93 | 7α : 7β = 93 : 0.5 | [3] |
| 1,4-Reduction | Thebaine-MVK adduct | H₂, Pd/C | Dihydrothis compound derivative | ~83 (in multi-step synthesis) | - | [4] |
| 1,2-Reduction (Luche) | Steroidal Enone (analogous) | NaBH₄, CeCl₃ | Allylic Alcohol | Quantitative | High 1,2-selectivity | [5] |
| Michael Addition | Chalcone (analogous) | Diethyl Malonate, (S,S)-DPEN | Michael Adduct | 61-99 | 65 to >99% ee | [6] |
Detailed Experimental Protocols
Synthesis of the this compound Precursor via Diels-Alder Reaction of Thebaine
Reaction: Thebaine + Methyl Vinyl Ketone → 7α-acetyl-6,14-ethenoisomorphinan
Procedure:
-
To a solution of thebaine (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or neat), add an excess of methyl vinyl ketone (11.5 eq).[3]
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess MVK and solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 7α-acetyl-6,14-ethenoisomorphinan.
Characterization: The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
Catalytic Hydrogenation of the this compound Enone
Reaction: this compound derivative → Dihydrothis compound derivative
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-50 atm, balloon pressure is often sufficient).
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude dihydrothis compound derivative.
-
Purify the product by column chromatography or recrystallization if necessary.
Luche Reduction of the this compound Carbonyl
Reaction: this compound derivative → Allylic Alcohol derivative
Procedure:
-
Dissolve the this compound derivative (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0-1.2 eq) in methanol at 0 °C (ice bath).[1][2]
-
Stir the mixture until the CeCl₃·7H₂O is fully dissolved.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography.
Spectroscopic Data
The characterization of this compound and its derivatives relies heavily on spectroscopic techniques.
| Compound | ¹H NMR (indicative signals, δ ppm) | ¹³C NMR (indicative signals, δ ppm) | IR (indicative bands, cm⁻¹) |
| This compound | Aromatic protons (~6.7-6.9), Vinylic protons (~6.0-6.6), OCH₃ (~3.9), NCH₃ (~2.4) | Carbonyl C (~198), Vinylic Cs (~125-150), Aromatic Cs (~110-145) | C=O stretch (~1670), C=C stretch (~1620) |
| Dihydrothis compound | Absence of vinylic proton signals, Aromatic protons (~6.7-6.9) | Carbonyl C (~208), Absence of vinylic C signals | C=O stretch (~1720) |
Note: Specific chemical shifts can vary depending on the solvent and the specific substitution pattern of the derivative.
Conclusion
The enone moiety of this compound is a versatile functional group that governs the synthetic accessibility of a wide range of complex opioid alkaloids. Its reactivity is a nuanced interplay of electronic effects and the steric constraints imposed by its bridged, polycyclic framework. A thorough understanding of its behavior under various reaction conditions—nucleophilic addition, reduction, and cycloaddition—is critical for the successful design and execution of synthetic routes to novel and existing opioid-based therapeutics. This guide provides a foundational understanding, quantitative data, and practical protocols to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Opiate Synthesis: A Technical Guide to Thebainone's Role in Morphine and Codeine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between thebainone and the biosynthesis of the clinically vital alkaloids, morphine and codeine. While a synthetic precursor in various chemical syntheses of morphinans, this guide clarifies the current scientific understanding of this compound's role, or lack thereof, in the natural biosynthetic pathway within Papaver somniferum (the opium poppy). We will delve into the established enzymatic cascade from thebaine to morphine and codeine, presenting quantitative data, detailed experimental protocols, and visual pathway representations to provide a comprehensive resource for researchers in the field.
This compound: A Synthetic Intermediate, Not a Natural Precursor in Papaver somniferum
Current scientific literature indicates that this compound, specifically (±)-thebainone A, is a key intermediate in the total chemical synthesis of morphine and codeine. It serves as a valuable molecular scaffold for constructing the morphinan (B1239233) skeleton in a laboratory setting. However, extensive research into the biosynthetic pathway of morphine and codeine in Papaver somniferum has not identified this compound as a naturally occurring intermediate. The plant's elegant enzymatic machinery follows a distinct route, converting thebaine to morphine and codeine through a series of precise chemical transformations.
The Natural Biosynthetic Pathway: From Thebaine to Morphine and Codeine
The biosynthesis of morphine and codeine from thebaine in the opium poppy is a multi-step enzymatic process primarily occurring in the laticifers, specialized latex-producing cells. The pathway, elucidated through extensive biochemical and molecular biology studies, proceeds as follows:
-
Thebaine to Neopinone (B3269370): The pathway initiates with the O-demethylation of thebaine at the C6 position, a reaction catalyzed by the enzyme Thebaine 6-O-demethylase (T6ODM) . This conversion yields neopinone.[1]
-
Neopinone to Codeinone (B1234495): Neopinone then undergoes an isomerization reaction, where the double bond shifts from the 8-14 position to the 7-8 position, to form codeinone. This crucial step is catalyzed by Neopinone Isomerase (NISO) .[1][2]
-
Codeinone to Codeine: The penultimate step in codeine biosynthesis is the reduction of the C6 keto group of codeinone to a hydroxyl group, a reaction stereospecifically catalyzed by Codeinone Reductase (COR) . This reaction requires NADPH as a cofactor.[3][4]
-
Codeine to Morphine: Finally, morphine is synthesized from codeine through the O-demethylation of the C3 methoxy (B1213986) group. This reaction is catalyzed by Codeine O-demethylase (CODM) .[1]
There is also a minor pathway where thebaine can be first converted to oripavine, but the main flux of the pathway proceeds through the neopinone and codeinone intermediates.[1]
Visualizing the Pathway
Caption: Biosynthetic pathway from thebaine to morphine and codeine.
Quantitative Insights into the Biosynthetic Pathway
Understanding the efficiency and regulation of the morphine and codeine biosynthetic pathway requires quantitative data on enzyme kinetics and alkaloid concentrations within the plant.
Table 1: Enzyme Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| T6ODM | Thebaine | ~50 | ~0.1 | [5] |
| COR | Codeinone | ~25 | ~1.5 | [3] |
Note: The kinetic parameters can vary depending on the specific isoform of the enzyme and the experimental conditions.
Table 2: Morphinan Alkaloid Content in Papaver somniferum (Capsule Latex)
| Alkaloid | Concentration Range (mg/g dry weight) | Reference |
| Morphine | 50 - 200 | [6][7] |
| Codeine | 5 - 30 | [6][7] |
| Thebaine | 1 - 20 | [6][7] |
| Oripavine | 0.1 - 5 | [8] |
| Papaverine | 2 - 10 | [6] |
| Noscapine | 10 - 50 | [6] |
Note: Alkaloid content is highly variable and depends on the poppy cultivar, environmental conditions, and developmental stage.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biosynthesis of morphine and codeine.
Quantification of Morphinan Alkaloids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of major morphinan alkaloids from poppy straw.
Materials:
-
Dried and pulverized poppy straw
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Deionized water
-
Reference standards for morphine, codeine, thebaine, oripavine, papaverine, and noscapine.
-
Ultrasonic bath
-
Centrifuge
-
HPLC system with a C18 reversed-phase column and UV or MS detector.
Procedure:
-
Extraction:
-
Accurately weigh approximately 0.1 g of pulverized poppy straw into a centrifuge tube.
-
Add 5 mL of methanol and extract using an ultrasonic bath for 20 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with an additional 5 mL of methanol.
-
Combine the supernatants and adjust the final volume to 10 mL with methanol.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.[9]
-
-
HPLC Analysis:
-
Column: Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% TFA in water, pH adjusted to 9.6 with TEA.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-2 min: 45% B
-
2-10 min: 45% to 70% B
-
10-20 min: 70% to 85% B
-
20-20.1 min: 85% to 45% B
-
20.1-30 min: 45% B
-
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 285 nm or Mass Spectrometry (for higher specificity and sensitivity).[9]
-
Quantification: Create a standard curve for each alkaloid using the reference standards to determine the concentration in the samples.
-
Recombinant Expression and Purification of Biosynthetic Enzymes
This protocol provides a general workflow for the expression of enzymes like T6ODM, NISO, and COR in Escherichia coli.
Procedure:
-
Gene Cloning: The coding sequence of the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Elute the purified protein and dialyze against a suitable storage buffer.[10][11]
-
In Vitro Enzyme Assays
Neopinone Isomerase (NISO) Activity Assay: This assay measures the conversion of neopinone to codeinone.
Reaction Mixture:
-
Purified recombinant T6ODM
-
Purified recombinant COR
-
Thebaine (as the initial substrate to generate neopinone in situ)
-
NADPH
-
α-ketoglutarate
-
Ferrous sulfate
-
Purified recombinant NISO candidate protein
-
Reaction buffer (e.g., 0.1 M MOPS, pH 6.8)
Procedure:
-
Combine all reaction components except the NISO candidate protein and pre-incubate to allow the formation of neopinone.
-
Initiate the isomerization reaction by adding the NISO candidate protein.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Stop the reaction at various time points by adding a quenching solution (e.g., methanol).
-
Analyze the reaction products (neopinone, codeinone, codeine, and neopine) by LC-MS/MS to determine the rate of codeinone formation.[12][13]
Logical Relationships and Experimental Workflows
The study of morphine and codeine biosynthesis involves a logical progression from gene identification to functional characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive and oxidative half-reactions of morphinone reductase from Pseudomonas putida M10: a kinetic and thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jachimska-lab.edu.pl [jachimska-lab.edu.pl]
- 6. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 12. US20200291438A1 - Neopinone isomerase and methods of using - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of (±)-Thebainone A from Isovanillin: Application Notes and Protocols
These application notes provide a comprehensive overview and detailed protocols for the total synthesis of (±)-Thebainone A, a key intermediate in the biosynthesis of morphine alkaloids, starting from the readily available building block, isovanillin. The synthetic route described herein is based on the 22-step synthesis reported by Metz and coworkers, which strategically employs an intramolecular nitrone cycloaddition and a Heck cyclization as the key bond-forming reactions.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals working in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences. The detailed protocols and summarized data aim to facilitate the replication and potential optimization of this synthetic sequence.
Quantitative Data Summary
The following table summarizes the quantitative data for the 22-step total synthesis of (±)-Thebainone A from isovanillin.
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 3-(Benzyloxy)-4-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 98 |
| 2 | (E)-3-(3-(Benzyloxy)-4-methoxyphenyl)acrylaldehyde | C₁₇H₁₆O₃ | 268.31 | 95 |
| 3 | (E)-1-(3-(3-(Benzyloxy)-4-methoxyphenyl)allyl)pyrrolidine | C₂₁H₂₅NO₂ | 335.43 | 92 |
| 4 | 2-((E)-3-(3-(Benzyloxy)-4-methoxyphenyl)allyl)cyclohex-2-en-1-one | C₂₃H₂₄O₃ | 360.44 | 85 |
| 5 | 2-((E)-3-(3-(Benzyloxy)-4-methoxyphenyl)allyl)cyclohexan-1-one | C₂₃H₂₆O₃ | 362.45 | 98 |
| 6 | 2-((E)-3-(3-(Benzyloxy)-4-methoxyphenyl)allyl)-1-methylenecyclohexane | C₂₄H₂₈O₂ | 360.48 | 88 |
| 7 | 2-(3-(3-(Benzyloxy)-4-methoxyphenyl)propyl)cyclohexan-1-one | C₂₃H₂₈O₃ | 364.47 | 90 |
| 8 | 1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propyl)-2-oxocyclohexane-1-carbaldehyde | C₂₄H₂₈O₄ | 392.48 | 85 |
| 9 | 4a-(3-(3-(Benzyloxy)-4-methoxyphenyl)propyl)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one | C₂₉H₃₃NO₃ | 455.58 | 78 |
| 10 | 4a-(3-(3-Hydroxy-4-methoxyphenyl)propyl)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one | C₂₂H₂₉NO₃ | 355.47 | 95 |
| 11 | 4a-(3-(3-((4-Iodobenzyl)oxy)-4-methoxyphenyl)propyl)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one | C₂₉H₃₂INO₃ | 597.47 | 89 |
| 12 | 4a-(3-(3-((4-Iodobenzyl)oxy)-4-methoxyphenyl)propyl)-1-methyl-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one | C₃₀H₃₄INO₃ | 611.50 | 92 |
| 13 | 1-Methyl-4a-(3-(3-((4-vinylbenzyl)oxy)-4-methoxyphenyl)propyl)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one | C₃₂H₃₇NO₃ | 495.64 | 85 |
| 14 | Spirocyclic Intermediate | C₃₂H₃₅NO₃ | 493.63 | 75 |
| 15 | N-Methyl-N-(spirocyclic hydroxylamine) | C₃₂H₃₇NO₄ | 511.64 | 88 |
| 16 | Isoxazolidine (B1194047) Intermediate | C₃₂H₃₅NO₃ | 493.63 | 90 |
| 17 | Amino Alcohol Intermediate | C₃₂H₃₉NO₃ | 497.66 | 85 |
| 18 | N-Formyl Amino Alcohol | C₃₃H₃₉NO₄ | 525.67 | 98 |
| 19 | Dihydrothebainone A Benzyl Ether | C₃₃H₃₇NO₃ | 507.65 | 70 |
| 20 | Dihydrothis compound A | C₁₈H₂₃NO₃ | 301.38 | 92 |
| 21 | This compound A Phenyltetrazolyl Ether | C₂₅H₂₇N₅O₃ | 457.52 | 85 |
| 22 | (±)-Thebainone A | C₁₈H₂₁NO₃ | 299.36 | 90 |
Experimental Protocols
Detailed methodologies for key experiments in the total synthesis of (±)-Thebainone A are provided below.
Step 11: Iodobenzylation of the Phenolic Hydroxyl Group
To a solution of 4a-(3-(3-hydroxy-4-methoxyphenyl)propyl)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an argon atmosphere at 0 °C is added potassium carbonate (K₂CO₃, 2.0 equiv). The mixture is stirred for 15 minutes, followed by the dropwise addition of 4-iodobenzyl bromide (1.2 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4a-(3-(3-((4-iodobenzyl)oxy)-4-methoxyphenyl)propyl)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one.
Step 14: Intramolecular Heck Cyclization
In a flame-dried Schlenk flask under an argon atmosphere, 1-methyl-4a-(3-(3-((4-vinylbenzyl)oxy)-4-methoxyphenyl)propyl)-4,4a,5,6,7,8-hexahydroquinolin-2(3H)-one (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and triphenylphosphine (B44618) (PPh₃, 0.2 equiv) are dissolved in anhydrous acetonitrile (B52724) (0.05 M). Silver carbonate (Ag₂CO₃, 1.5 equiv) is added, and the reaction mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spirocyclic intermediate.[4]
Step 16: Intramolecular Nitrone Cycloaddition
The N-methyl-N-(spirocyclic hydroxylamine) intermediate (1.0 equiv) is dissolved in toluene (B28343) (0.02 M) in a sealed tube. The solution is deoxygenated by bubbling with argon for 15 minutes. The sealed tube is then heated to 110 °C for 48 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude isoxazolidine intermediate is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Step 22: Final Deprotection to (±)-Thebainone A
To a solution of this compound A phenyltetrazolyl ether (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water (0.1 M) is added palladium on carbon (10 wt. %, 0.1 equiv) and formic acid (5.0 equiv). The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (±)-Thebainone A as a white solid.
Visualizations
The following diagrams illustrate the overall synthetic workflow and key chemical transformations.
Caption: Overall synthetic strategy for (±)-Thebainone A.
Caption: Key Intramolecular Heck Cyclization.
Caption: Key Intramolecular Nitrone Cycloaddition.
References
Application Notes and Protocols: Diels-Alder Reaction of Thebaine for the Synthesis of Thebainone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thebaine, a major alkaloid found in Papaver bracteatum, is a crucial starting material in the semi-synthesis of a wide range of clinically significant opioids, including analgesics like buprenorphine and opioid antagonists such as naloxone.[1][2] A key transformation in the synthetic pathways leading to these compounds is the Diels-Alder reaction of thebaine's conjugated diene system. This [4+2] cycloaddition reaction, typically involving an electron-deficient dienophile, allows for the stereoselective formation of bridged thebaine derivatives, often referred to as thevinone (B101640) or orvinol derivatives.[1][3][4]
Thebaine's diene, located in its C-ring, is electron-rich, making it highly reactive towards electron-poor dienophiles. The reaction generally proceeds with high regio- and stereoselectivity, with the dienophile approaching from the less sterically hindered β-face of the thebaine molecule, leading predominantly to 7α-substituted endo-adducts.[1][3][4] This predictable stereochemical outcome is a significant advantage in the synthesis of complex chiral molecules.
These Application Notes provide an overview of the Diels-Alder reaction of thebaine, including a summary of various dienophiles and their corresponding reaction outcomes, detailed experimental protocols, and visual representations of the reaction pathways and workflows.
Data Presentation: Representative Diels-Alder Reactions of Thebaine
The following table summarizes various Diels-Alder reactions of thebaine with different dienophiles to yield thebainone derivatives, highlighting the reaction conditions and reported yields.
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| Methyl vinyl ketone | Thevinone (7α-acetyl-6,14-endo-ethenotetrahydrothebaine) | Neat, 100°C, 4 h | 93% | [4] |
| Ethyl vinyl ketone | 7α-propionyl-6,14-endo-ethenotetrahydrothebaine | Neat, 100°C, 4 h | 80% | [4] |
| Ethyl acrylate | 7α-ethoxycarbonyl-6,14-endo-ethenotetrahydrothebaine | Neat, reflux, 6 h | 94% | [4] |
| Acrylonitrile | 7α/β-cyano-6,14-endo-ethenotetrahydrothebaine | Neat, reflux, 3 h | ~1:1 mixture | [4] |
| Maleimide | Thebaine-maleimide adduct | DMF, reflux, 15 h | 76% | [4] |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [4+2] adduct (rearranges on heating) | Benzene, 50°C | Not specified | [1] |
| Trifluoroacetylacetylene | Fluorine-containing ketone (via nucleophilic addition) | Not specified | Main product | [1] |
| Nitroethene (with N-formyl-northebaine) | Nitro-N-formyl-nornepenthone | Benzene, boiling, 19 h | Successful cycloaddition | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thevinone from Thebaine and Methyl Vinyl Ketone
This protocol describes a common method for the synthesis of thevinone, a key intermediate for various potent opioids.
Materials:
-
Thebaine
-
Methyl vinyl ketone (freshly distilled)
-
Toluene (B28343) (or other suitable solvent, though the reaction can be run neat)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve thebaine (1 equivalent) in a minimal amount of toluene or, for a neat reaction, place thebaine directly in the flask.[4]
-
Addition of Dienophile: Add an excess of freshly distilled methyl vinyl ketone (approximately 3-5 equivalents) to the flask. The use of excess dienophile helps to drive the reaction to completion.[4]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 100°C (if neat) or to reflux if a solvent is used.[4] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the thebaine spot is no longer visible (usually 4-6 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is typically used to elute the product, yielding thevinone as a white solid. The structure and purity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
Visualizations
Diagram 1: General Diels-Alder Reaction of Thebaine
Caption: General scheme of the Diels-Alder reaction of thebaine.
Diagram 2: Experimental Workflow for Thevinone Synthesis
Caption: Experimental workflow for the synthesis of thevinone.
Diagram 3: Regioselectivity in Thebaine Diels-Alder Reactions
Caption: Regioselectivity of thebaine's Diels-Alder reaction.
References
- 1. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Asymmetric Synthesis of (-)-Thebainone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Thebainone A is a morphinan (B1239233) alkaloid and a key precursor to a range of opioid analgesics, including morphine and codeine. Its complex tetracyclic structure, featuring a crucial quaternary stereocenter, has made it a challenging target for synthetic chemists. The development of an asymmetric synthesis is of paramount importance for accessing enantiomerically pure opioids and their derivatives for pharmaceutical applications. This document provides detailed application notes and protocols for the first asymmetric total synthesis of (-)-Thebainone A, as developed by Dong and coworkers.[1] This innovative approach utilizes a deconstructive strategy centered around a key rhodium-catalyzed asymmetric "cut-and-sew" reaction to construct the core structure with high enantioselectivity.[1]
The synthesis also features a critical boron-mediated ether cleavage to reveal a key phenolic hydroxyl group and a final palladium-catalyzed α,β-desaturation to install the characteristic enone functionality of Thebainone A. These protocols are intended to provide researchers with the necessary details to reproduce this efficient and stereocontrolled synthesis.
Synthetic Strategy Overview
The retrosynthetic analysis reveals a strategy that disconnects the tetracyclic core of (-)-Thebainone A at the C-C bond formed in the key asymmetric reaction. This leads back to a substituted benzocyclobutenone and a trisubstituted alkene, which are accessible from commercially available starting materials.
Caption: Retrosynthetic analysis of (-)-Thebainone A.
Key Experimental Protocols
Rhodium-Catalyzed Asymmetric "Cut-and-Sew" Annulation
This crucial step establishes the tetracyclic core of (-)-Thebainone A and sets the key quaternary stereocenter with high enantioselectivity. The reaction involves the [Rh(COD)2]NTf2-catalyzed annulation of a benzocyclobutenone derivative with a trisubstituted alkene in the presence of a chiral phosphine (B1218219) ligand, (R)-DTBM-segphos.[1]
Experimental Workflow:
Caption: Workflow for the Rh-catalyzed asymmetric annulation.
Detailed Protocol:
To a solution of [Rh(COD)2]NTf2 (5 mol%) and (R)-DTBM-segphos (6 mol%) in 1,2-difluorobenzene (B135520) (1,2-DFB, 1.0 M) in a sealed tube is added the benzocyclobutenone (1.0 equiv) and the trisubstituted alkene (1.2 equiv). The resulting mixture is stirred at 130 °C for 48 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic product.
| Entry | Benzocyclobutenone | Trisubstituted Alkene | Yield (%) | e.r. |
| 1 | 3-methoxy-4-((triisopropylsilyl)oxy)benzocyclobuten-1-one | (Z)-N-(4-methoxy-3-(triisopropylsilyloxy)phenethyl)-N-methyl-3-(trimethylsilyl)acrylamide | 85 | 99.5:0.5 |
Boron-Mediated Demethylation
The selective removal of the methyl ether protecting group is achieved using boron tribromide (BBr3). This step is crucial for revealing the phenolic hydroxyl group necessary for the final steps of the synthesis.
Detailed Protocol:
To a solution of the tetracyclic intermediate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH2Cl2, 0.1 M) at -78 °C is added a solution of BBr3 in CH2Cl2 (1.0 M, 3.0 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
| Substrate | Product | Yield (%) |
| Dimethoxy tetracyclic intermediate | Monomethoxy phenolic intermediate | 86 |
Palladium-Catalyzed α,β-Desaturation
The final step to introduce the enone functionality in the C-ring of this compound A is accomplished through a dehydrogenation reaction catalyzed by Pd(TFA)2 in the presence of DMSO, using oxygen as the terminal oxidant.[1]
Detailed Protocol:
To a solution of the ketone precursor (1.0 equiv) in a mixture of DMSO and acetic acid (1:1, 0.1 M) is added Pd(TFA)2 (10 mol%). The reaction mixture is stirred under an atmosphere of oxygen (balloon) at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield (-)-Thebainone A.
| Substrate | Product | Yield (%) |
| Tetracyclic Ketone | (-)-Thebainone A | 75 |
Summary of Quantitative Data
| Step | Reaction | Catalyst/Reagent | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Asymmetric "Cut-and-Sew" Annulation | [Rh(COD)2]NTf2, (R)-DTBM-segphos | 85 | 99.5:0.5 |
| 2 | Demethylation | BBr3 | 86 | - |
| 3 | α,β-Desaturation | Pd(TFA)2, DMSO, O2 | 75 | - |
| Overall | Total Synthesis | ~55 | >99% ee |
Conclusion
The asymmetric synthesis of (-)-Thebainone A detailed in these protocols provides a highly efficient and stereoselective route to this important morphine alkaloid precursor. The key Rh-catalyzed asymmetric "cut-and-sew" reaction allows for the rapid construction of the complex tetracyclic core and the installation of the critical quaternary stereocenter with excellent enantiocontrol. The subsequent functional group manipulations, including a robust demethylation and a mild dehydrogenation, complete the synthesis. These detailed procedures should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Thebainone Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the rhodium-catalyzed synthesis of key intermediates of Thebainone, a critical precursor for the manufacturing of various opioids. The protocols are based on the deconstructive asymmetric total synthesis approach developed by Dong and coworkers, which features a highly efficient rhodium-catalyzed asymmetric "cut-and-sew" transformation.
Introduction
This compound is a morphinan (B1239233) alkaloid and a crucial intermediate in the biosynthesis and chemical synthesis of morphine, codeine, and other opioid analgesics. Traditional synthetic routes to this compound are often lengthy and lack stereocontrol. The advent of rhodium-catalyzed C-C bond activation has enabled more efficient and enantioselective strategies. This document outlines a state-of-the-art method employing a rhodium(I) catalyst for the asymmetric synthesis of a key tetracyclic intermediate of (-)-Thebainone A.[1][2][3] This "cut-and-sew" methodology involves the intramolecular carboacylation of a benzocyclobutenone derivative with a sterically hindered trisubstituted alkene, establishing the core structure of this compound with high enantioselectivity.[1][4]
Signaling Pathway and Logical Relationships
The core of the synthetic strategy is a rhodium-catalyzed C-C bond activation and intramolecular carboacylation. The catalytic cycle is initiated by the oxidative addition of the rhodium(I) catalyst to the strained C1-C2 bond of the benzocyclobutenone starting material. This is followed by migratory insertion of the tethered alkene into a rhodium-carbon bond and subsequent reductive elimination to furnish the tetracyclic product and regenerate the active catalyst.
Caption: Retrosynthetic approach to the this compound intermediate.
Data Presentation
The following table summarizes the key quantitative data for the rhodium-catalyzed synthesis of the tetracyclic this compound intermediate and subsequent transformations as reported by Dong, et al.
| Step | Reaction | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.r. |
| 1 | Rh-catalyzed Asymmetric "Cut-and-Sew" | [Rh(cod)Cl]₂, (R)-DTBM-SEGPHOS, AgSbF₆ | Toluene (B28343) | 110 | 12 | 85 | 98.5:1.5 |
| 2 | Ketone Reduction | LiAlH₄ | THF | 0 | 1 | 98 | - |
| 3 | Acetate (B1210297) Protection & Ketal Removal | Ac₂O, DMAP; p-TsOH·H₂O | CH₂Cl₂; Acetone/H₂O | rt; rt | 0.5; 2 | 94 (2 steps) | - |
| 4 | C-O Bond Cleavage & Methylation | BBr₃; CH₂N₂ | CH₂Cl₂; Et₂O | -78 to rt; 0 | 2; 0.5 | 65 | - |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric "Cut-and-Sew" Synthesis of Tetracyclic Intermediate
This protocol describes the key rhodium-catalyzed intramolecular carboacylation to form the tetracyclic core of this compound.
Materials:
-
Benzocyclobutenone-alkene substrate
-
[Rh(cod)Cl]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)
-
(R)-DTBM-SEGPHOS (Chiral ligand)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)Cl]₂ (2.5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%).
-
Add anhydrous toluene (0.02 M) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
Add AgSbF₆ (5.0 mol%) and stir for another 20 minutes at room temperature.
-
Add the benzocyclobutenone-alkene substrate (1.0 equiv) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the tetracyclic this compound intermediate.
Protocol 2: Downstream Conversion to a Dihydroxylated Intermediate
This protocol outlines the reduction of the ketone, followed by C-O bond cleavage and methylation to yield a key dihydroxylated intermediate.
Materials:
-
Tetracyclic this compound intermediate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Boron tribromide (BBr₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diazomethane (B1218177) (CH₂N₂) in diethyl ether (Et₂O)
-
Standard glassware for inert atmosphere reactions
Procedure:
Step A: Ketone Reduction
-
Dissolve the tetracyclic intermediate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.5 equiv) in THF.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite and concentrate the filtrate to yield the alcohol product, which can be used in the next step without further purification.
Step B: C-O Bond Cleavage and Methylation
-
Dissolve the alcohol from the previous step in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to -78 °C.
-
Add a solution of BBr₃ (3.0 equiv) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench with methanol.
-
Concentrate the mixture under reduced pressure.
-
To the crude residue at 0 °C, add a freshly prepared solution of diazomethane in diethyl ether until a yellow color persists.
-
Stir for 30 minutes at 0 °C, then quench the excess diazomethane with acetic acid.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the dihydroxylated intermediate.
Experimental Workflow
The overall experimental workflow for the synthesis of the this compound intermediate is depicted below.
Caption: Workflow for the synthesis of a key this compound intermediate.
References
Application Notes and Protocols for the Conversion of Thebaine to Thebainone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical conversion of thebaine to thebainone, also referred to as β-dihydrothis compound. The synthesis of this compound from thebaine is a critical process in the development of various opioid pharmaceuticals. The following application notes and protocols are based on established chemical transformations involving acid-catalyzed hydrolysis and catalytic hydrogenation.
Introduction
Thebaine is a natural opium alkaloid that serves as a key starting material for the semi-synthesis of a wide range of clinically important opioids. The conversion of thebaine to this compound is a fundamental transformation that involves the hydrolysis of the enol ether bridge and the reduction of the C8-C14 double bond present in the thebaine structure. This protocol outlines a two-step process to achieve this conversion, yielding this compound, which can be a crucial intermediate for further synthetic modifications.
Reaction Pathway
The conversion of thebaine to this compound typically proceeds through an acid-catalyzed hydrolysis of the enol ether to form an unsaturated ketone intermediate, followed by a selective hydrogenation of the double bond.
Caption: Chemical conversion pathway of Thebaine to this compound.
Experimental Protocols
The following protocols are derived from procedures described for the synthesis of related morphine derivatives, where this compound or its precursors are key intermediates.[1]
Protocol 1: Acid-Catalyzed Hydrolysis of Thebaine
This procedure focuses on the cleavage of the enol ether bridge of thebaine to yield an unsaturated ketone intermediate.
Materials:
-
Thebaine
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Thebaine (1.0 g, 3.21 mmol) in methanol (20 mL).
-
Slowly add a solution of 2 M hydrochloric acid or sulfuric acid (10 mL) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 9:1).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude unsaturated ketone intermediate.
Protocol 2: Catalytic Hydrogenation to this compound
This protocol describes the reduction of the unsaturated ketone intermediate to this compound.
Materials:
-
Crude unsaturated ketone intermediate from Protocol 1
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Ethanol (B145695) or Methanol
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Round-bottom flask or hydrogenation vessel
Procedure:
-
Dissolve the crude unsaturated ketone intermediate in ethanol or methanol (30 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (100 mg, ~10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Continue the reaction at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent used for the reaction.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).[1]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the conversion of thebaine to this compound. Please note that yields can vary based on reaction scale and purity of reagents.
| Parameter | Acid-Catalyzed Hydrolysis | Catalytic Hydrogenation | Overall |
| Key Reagents | Thebaine, HCl or H₂SO₄ | Unsaturated Ketone, Pd/C, H₂ | - |
| Solvent | Methanol/Water | Ethanol or Methanol | - |
| Temperature | 65-70°C (Reflux) | Room Temperature | - |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | >90% (crude intermediate) | 80-90% (after purification) | 70-80% |
| Product Purity | Intermediate for next step | >95% (after chromatography) | >95% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the two-step conversion of Thebaine to this compound.
Safety Precautions
-
Thebaine and its derivatives are potent opioids and should be handled with extreme caution in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
-
Acids and flammable solvents should be handled with care.
-
Catalytic hydrogenation with palladium on carbon can be pyrophoric when dry and exposed to air. The catalyst should be handled wet and filtered under an inert atmosphere if possible.
These protocols provide a foundational method for the conversion of thebaine to this compound. Researchers may need to optimize conditions based on their specific experimental setup and desired scale.
References
Application Notes and Protocols for the Semi-Synthesis of Buprenorphine Utilizing Thebainone as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of buprenorphine, a potent opioid analgesic, with a focus on utilizing thebainone as a key precursor. While the primary industrial synthesis of buprenorphine commences from thebaine or oripavine, the following protocols outline a scientifically plausible route leveraging this compound, a structurally related morphinan (B1239233) alkaloid. The methodologies for the key chemical transformations are adapted from established procedures for analogous compounds.
Synthetic Strategy Overview
The semi-synthesis of buprenorphine from this compound involves a multi-step process targeting key structural modifications of the morphinan scaffold. The proposed synthetic pathway can be summarized as follows:
-
Conversion of this compound to a C7-Functionalized Intermediate: this compound, which possesses a ketone at the C6 position, must first be converted to an intermediate with a reactive group at the C7 position, typically an acetyl group, to enable the subsequent Grignard reaction. This may involve a multi-step sequence.
-
Grignard Reaction: The introduction of the characteristic tert-butyl group at the C7 position is achieved through a Grignard reaction with tert-butylmagnesium chloride.
-
N-Demethylation: The N-methyl group present in this compound is removed to yield a secondary amine (a nor-intermediate). This is a critical step for introducing the desired N-substituent.
-
N-Alkylation: The secondary amine is then alkylated with cyclopropylmethyl bromide to introduce the N-cyclopropylmethyl group, a key feature of the buprenorphine molecule.
-
O-Demethylation: The final step involves the demethylation of the C3-methoxy group to the phenolic hydroxyl group, which is essential for the pharmacological activity of buprenorphine.
The following diagram illustrates the logical workflow of this synthetic approach.
Caption: Proposed synthetic workflow from this compound to buprenorphine.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations in the synthesis of opioids. Researchers should perform appropriate optimization and characterization for each step.
Conversion of this compound to a C7-Acetyl Intermediate
-
Note: A direct, high-yielding, one-step conversion of this compound to a C7-acetyl intermediate is not well-documented in the literature. The following is a proposed two-step sequence based on known morphinan chemistry.
Step 2.1.1: Formation of a Dienol Ether from this compound
This step aims to create a reactive diene system similar to that in thebaine.
-
Reagents: this compound, Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK), Methyl iodide (CH₃I) or another suitable methylating agent, Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF).
-
Protocol:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with methanol, followed by the addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the dienol ether.
-
Step 2.1.2: Diels-Alder Reaction with Methyl Vinyl Ketone
-
Reagents: this compound dienol ether, Methyl vinyl ketone (MVK), Toluene (B28343) or Xylene.
-
Protocol:
-
Dissolve the dienol ether (1 equivalent) in toluene.
-
Add a slight excess of methyl vinyl ketone (1.1-1.5 equivalents).
-
Heat the mixture to reflux (80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting Diels-Alder adduct, the C7-acetyl intermediate, can be purified by crystallization or column chromatography.
-
Grignard Reaction for Tert-Butyl Group Introduction
-
Reagents: C7-acetyl intermediate, tert-Butylmagnesium chloride (t-BuMgCl) solution in THF, Anhydrous THF.
-
Protocol:
-
Dissolve the C7-acetyl intermediate (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of tert-butylmagnesium chloride (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by column chromatography.
-
N-Demethylation (von Braun Reaction)
-
Caution: Cyanogen (B1215507) bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reagents: Tert-butyl adduct, Cyanogen bromide (CNBr), Anhydrous chloroform (B151607) or Dichloromethane, Potassium hydroxide (B78521) (KOH), Diethylene glycol.
-
Protocol:
-
Dissolve the tert-butyl adduct (1 equivalent) in anhydrous chloroform.
-
Add a solution of cyanogen bromide (1.2-1.5 equivalents) in anhydrous chloroform dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-cyanamide intermediate.
-
To a solution of potassium hydroxide (excess) in diethylene glycol, add the crude N-cyanamide.
-
Heat the mixture to 130-140 °C for 2-4 hours to effect hydrolysis of the cyanamide.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., a mixture of toluene and 2-butanol).
-
Wash the organic extracts, dry, and concentrate to yield the nor-intermediate.
-
N-Alkylation with Cyclopropylmethyl Bromide
-
Reagents: Nor-intermediate, Cyclopropylmethyl bromide, Potassium carbonate (K₂CO₃) or another suitable base, Acetonitrile or DMF.
-
Protocol:
-
To a solution of the nor-intermediate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and cyclopropylmethyl bromide (1.2-1.5 equivalents).
-
Heat the mixture to reflux (around 80 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to obtain the crude 3-O-methylbuprenorphine, which can be purified by chromatography.
-
O-Demethylation
-
Reagents: 3-O-Methylbuprenorphine, Potassium tert-butoxide (t-BuOK), 1-Dodecanethiol (B93513), Anhydrous N,N-Dimethylformamide (DMF).
-
Protocol:
-
In a flask under an inert atmosphere, dissolve 3-O-methylbuprenorphine (1 equivalent) in anhydrous DMF.
-
Add 1-dodecanethiol (3-5 equivalents) followed by potassium tert-butoxide (3-5 equivalents).
-
Heat the reaction mixture to 100-130 °C for 16-24 hours.
-
Cool the mixture to room temperature and pour it into a stirred mixture of ice and water containing ammonium chloride.
-
Extract the product with an organic solvent such as chloroform or cyclopentyl methyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude buprenorphine by column chromatography or crystallization to obtain the final product.
-
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the semi-synthesis of buprenorphine from thebaine, which can be used as a benchmark for the proposed synthesis from this compound. Actual yields may vary depending on the specific reaction conditions and the purity of the intermediates.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Diels-Alder Reaction | Thebaine | 7α-Acetyl-6,14-endo-ethenotetrahydrothebaine | 85 - 95 |
| Grignard Reaction | 7α-Acetyl Intermediate | 7α-(1-Hydroxy-2,2-dimethylpropyl) Intermediate | 70 - 85 |
| N-Demethylation (von Braun) | N-Methyl Intermediate | Nor-Intermediate | 60 - 75 (two steps) |
| N-Alkylation | Nor-Intermediate | N-Cyclopropylmethyl Intermediate | 80 - 95 |
| O-Demethylation | 3-O-Methylbuprenorphine | Buprenorphine | 75 - 90 |
Signaling Pathway and Reaction Mechanism Diagrams
The following diagrams, generated using the DOT language, visualize key aspects of the buprenorphine synthesis.
Caption: Mechanism of the Grignard reaction at the C7 position.
Caption: Key steps of the von Braun N-demethylation process.
Caption: N-Alkylation and final O-demethylation to yield buprenorphine.
Application Notes and Protocols for the Synthesis of Naloxone from Thebaine/Thebainone Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naloxone (B1662785) is a potent and life-saving opioid receptor antagonist used to rapidly reverse the effects of opioid overdose.[1] It functions as a competitive antagonist at the μ-opioid receptor, displacing opioid agonists and reversing the respiratory depression they induce.[2][3] The semi-synthesis of naloxone often commences from naturally occurring poppy alkaloids, with thebaine being a primary and economically significant starting material.[4] Thebainone, a closely related morphinan (B1239233) alkaloid, can also be considered a key intermediate or starting point in the synthetic pathway to naloxone and other opioid antagonists. This document outlines the synthetic strategy, experimental protocols, and relevant biological pathways for the synthesis of naloxone, primarily focusing on the conversion from thebaine, which may proceed through this compound-like intermediates.
The overall synthetic strategy involves a multi-step process that typically includes oxidation, N-demethylation, and N-allylation. A crucial intermediate in this synthesis is noroxymorphone, which is subsequently alkylated to yield naloxone.[4][5] While traditional methods for demethylation have employed hazardous reagents, newer, more sustainable approaches, such as electrochemical methods, are being developed.[4]
Synthetic Pathway Overview
The conversion of thebaine to naloxone can be broadly categorized into two main stages: the formation of the key intermediate, noroxymorphone, and its subsequent conversion to naloxone. Thebaine is first converted to oxycodone, which then undergoes demethylation to yield noroxymorphone. Noroxymorphone is then N-allylated to produce the final product, naloxone.
References
Application Note: Purification of Thebainone from a Reaction Mixture by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Thebainone is a critical intermediate in the biosynthesis and synthetic production of various morphine-family alkaloids. Following a chemical synthesis, this compound exists in a crude reaction mixture containing unreacted starting materials, reagents, and byproducts. Effective purification is essential to isolate this compound with high purity for subsequent use in research or drug development. Column chromatography is a widely used and effective technique for this purpose, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[1][2][3] This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates molecules based on their polarity.[4] In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase (eluent).[4][5] The crude mixture is loaded onto the top of the column. As the eluent passes through, compounds in the mixture move down the column at different rates.[2] More polar compounds, like this compound with its ketone and amine functionalities, will have stronger interactions with the polar silica gel and thus move slower.[1][5] Less polar impurities will travel down the column more quickly and elute first. By systematically collecting the eluent in fractions and analyzing them, the desired compound can be isolated in a pure form.[2]
Materials and Equipment
2.1 Reagents and Consumables
-
Crude this compound reaction mixture
-
Silica Gel (for flash chromatography, 230-400 mesh)[6]
-
Dichloromethane (DCM), ACS grade
-
Methanol (B129727) (MeOH), ACS grade
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Triethylamine (B128534) (TEA)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Cotton or Glass Wool
-
Sand (acid-washed)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate (B83412) (KMnO₄) stain solution
2.2 Equipment
-
Glass chromatography column with stopcock (diameter and length depend on scale)
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Round-bottom flasks
-
Test tubes and rack for fraction collection
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Clamps and stand to secure the column
-
Long glass rod or pipette
-
Analytical balance
-
NMR spectrometer
-
HPLC system
Experimental Protocol
3.1 Preliminary TLC Analysis Before performing the column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[2][3] The goal is to find a mobile phase composition in which this compound has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[7][8][9]
-
Prepare TLC Chambers: Add a small amount of different solvent systems to separate chambers (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH, 80:20 EtOAc:Hexanes). To neutralize the acidic silica for the basic alkaloid, add 0.5-1% triethylamine (TEA) to the mobile phase.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Further visualize by staining with potassium permanganate and gentle heating.
-
Calculate Rf: Calculate the Rf value for the this compound spot (Rf = distance traveled by spot / distance traveled by solvent front).[10] Select the solvent system that provides the best separation and the target Rf for this compound.
3.2 Column Preparation (Wet-Packing Method) The wet-packing method is recommended as it minimizes the chances of trapping air bubbles and creating channels in the stationary phase.[3][9]
-
Prepare the Column: Securely clamp the column in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[1][5] Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[3] Add the chosen mobile phase (without the most polar component, e.g., use only Hexanes/EtOAc if the final eluent is Hexanes/EtOAc/MeOH) to the silica gel to form a pourable slurry.[9]
-
Pack the Column: Pour the silica slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column continuously to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once all the silica has settled, add a protective layer of sand (approx. 1 cm) on top.[3] Pass 2-3 column volumes (CVs) of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.[3]
3.3 Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound mixture (e.g., 1.0 g) in a minimal amount of the mobile phase or a strong solvent like DCM.
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (approx. 2-3 times the sample weight) to the dissolved sample. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto silica.
-
Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand at the top of the column.
-
Add Final Sand Layer: Add another thin layer of sand on top of the sample to prevent disturbance during solvent addition.
3.4 Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the elution process. For flash chromatography, positive air pressure can be applied to accelerate the flow rate.[2]
-
Gradient Elution (Recommended): Start with a less polar solvent system (e.g., 100% DCM or an EtOAc/Hexanes mixture) and gradually increase the polarity by adding small increments of a more polar solvent like methanol (e.g., increasing from 0% to 5% MeOH in DCM over the course of the separation). This allows less polar impurities to elute first, followed by this compound.
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes (e.g., 10-20 mL per fraction).[5]
-
Monitor Fractions by TLC: Analyze the collected fractions by TLC to identify which ones contain this compound. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
-
Combine Fractions: Based on the TLC analysis, combine the fractions that contain pure this compound. Also, combine fractions containing impure product, which can be re-purified if necessary.
3.5 Isolation of Pure this compound
-
Solvent Removal: Transfer the combined pure fractions to a pre-weighed round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator.
-
Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the final mass of the purified this compound and calculate the yield. Confirm the purity and identity using analytical techniques such as NMR, HPLC, and mass spectrometry.
Data Presentation
The results of the purification process should be quantified and presented clearly. The following table shows representative data for a typical purification run.
| Parameter | Value | Notes |
| Mass of Crude Mixture | 1.25 g | Starting material for purification. |
| Mass of Purified this compound | 0.85 g | Final mass after solvent removal. |
| Yield | 68% | Calculated as (Mass of Pure / Mass of Crude) x 100.[11] |
| Initial Purity (by HPLC) | ~65% | Estimated purity of the crude mixture. |
| Final Purity (by HPLC) | >98% | Purity is a key parameter for success.[12][13] |
| Mobile Phase Gradient | 0% to 5% MeOH in DCM (+0.5% TEA) | Gradual increase in polarity for optimal separation. |
| This compound Rf | ~0.35 | In 95:5 DCM:MeOH (+0.5% TEA). |
Visualization of Workflow
The overall workflow for the purification of this compound is illustrated in the diagram below.
Caption: Workflow for this compound Purification.
Troubleshooting
-
Poor Separation: If compounds are not separating well (overlapping spots on TLC), adjust the mobile phase polarity. If the Rf is too high (>0.5), decrease the polarity. If it is too low (<0.1), increase the polarity.
-
Cracked/Channeled Column: This is often due to improper packing or the column running dry. It leads to poor separation. The column must be repacked.
-
Compound "Tailing" on TLC/Column: For basic compounds like this compound, the acidic nature of silica gel can cause tailing. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can resolve this issue.
-
Low Yield: Product may be lost if fractions are mixed improperly, during solvent transfer, or if the separation is incomplete. Each step should be performed carefully to maximize recovery.[14]
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and related alkaloids are potent compounds. Handle with care and avoid inhalation or skin contact.
-
Organic solvents are flammable and volatile. Keep away from ignition sources.
-
Applying air pressure to a glass column can be hazardous. Use low pressure and ensure there are no blockages. Never clamp the pressure inlet tightly to the column.[15]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. yamazenusa.com [yamazenusa.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. mastelf.com [mastelf.com]
- 11. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-step Protein Purification Achieves High Yields, Purity and Activity | Technology Networks [technologynetworks.com]
- 13. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.unc.edu [med.unc.edu]
- 15. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Synthesis and Evaluation of Thebainone Derivatives as Mu-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of thebainone derivatives and their subsequent evaluation as mu-opioid receptor (MOR) agonists. Detailed protocols for key in vitro assays are presented, alongside structured data tables for the comparison of compound potencies and efficacies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and underlying biological processes.
Introduction
The mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR), is the primary molecular target for the most effective analgesics, such as morphine. The activation of MOR by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in analgesia. However, MOR activation can also trigger a separate signaling pathway involving β-arrestin, which is associated with many of the undesirable side effects of opioids, including respiratory depression, tolerance, and constipation.
Thebaine, a natural alkaloid found in the opium poppy, serves as a crucial starting material for the semi-synthesis of a wide range of clinically important opioids. This compound, a key derivative of thebaine, presents a versatile scaffold for the development of novel MOR agonists with potentially improved therapeutic profiles. By modifying the this compound structure, researchers aim to create biased agonists that preferentially activate the G protein signaling pathway over the β-arrestin pathway, thereby separating the desired analgesic effects from the adverse side effects.
These application notes will detail the synthetic strategies for generating this compound derivatives and provide robust protocols for their pharmacological characterization.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for a selection of this compound derivatives and reference compounds at the mu-opioid receptor. This data is essential for comparing the binding affinity, potency, and efficacy of novel compounds.
| Compound | Radioligand Binding (Ki, nM) | G-protein Activation (EC50, nM) | G-protein Activation (Emax, % vs DAMGO) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (Emax, % vs DAMGO) | Reference |
| Morphine | Varies by assay | ~50 - 200 | ~80 - 100 | ~100 - 500 | ~50 - 80 | [1] |
| DAMGO | ~1 - 10 | ~5 - 50 | 100 | ~50 - 200 | 100 | [2][3] |
| Fentanyl | ~0.5 - 5 | ~1 - 10 | >100 | ~10 - 100 | >100 | [3] |
| (+)-Thebaine | 2750 (μOR) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| (-)-Thebaine | 1020 (δOR) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Note: The values presented are approximate and can vary depending on the specific cell line, assay conditions, and radioligand used. Researchers should always include reference compounds in their own assays for accurate comparison.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflow for their evaluation.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often commences from thebaine, which can be converted to thevinone (B101640) via a Diels-Alder reaction.[5] Further modifications can be introduced to the thevinone scaffold. A general synthetic strategy involves the reaction of thebaine with various dienophiles to introduce diverse functionalities.[5] For instance, reaction with N-aryl maleimides can yield a series of compounds with mu-opioid agonist activity. More advanced deconstructive synthesis strategies can also be employed for the asymmetric total synthesis of (-)-thebainone A.[6][7]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.[2][8]
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: [³H]-Diprenorphine or [³H]-DAMGO.
-
Non-specific binding control: Naloxone (B1662785) (10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound derivatives).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in incubation buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of incubation buffer (for total binding) or 10 µM naloxone (for non-specific binding) or test compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (50-100 µg protein/well).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi-coupled mu-opioid receptor.[8][9][10]
Materials:
-
HEK293 or CHO cells stably expressing the mu-opioid receptor.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds (this compound derivatives).
-
Reference agonist (e.g., DAMGO).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
Protocol:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Aspirate the culture medium and add the diluted compounds to the cells.
-
Add a fixed concentration of forsklin to all wells to stimulate cAMP production. The optimal concentration should be determined empirically.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate concentration-response curves and determine the EC50 and Emax values for each compound.
β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor, providing a measure of the compound's potential to mediate receptor desensitization and β-arrestin-dependent signaling.[4][8][11]
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human mu-opioid receptor tagged with a ProLink™ fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell plating reagent.
-
Test compounds (this compound derivatives).
-
Reference agonist (e.g., DAMGO).
-
PathHunter® detection reagents.
-
White, opaque 384-well microplates.
-
Luminometer.
Protocol:
-
Seed the cells into a white, opaque 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and reference agonist.
-
Add the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Generate concentration-response curves and determine the EC50 and Emax values for each compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 6. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-demethylation of Thebainone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-demethylation of Thebainone is a critical chemical transformation in synthetic and medicinal chemistry, enabling the production of Northis compound. This key intermediate serves as a precursor for the synthesis of a wide array of pharmacologically active opioid modulators. The removal of the N-methyl group from the tertiary amine in this compound allows for the subsequent introduction of various alkyl or functionalized substituents, leading to compounds with altered affinity and efficacy at opioid receptors. This document provides detailed experimental procedures for the N-demethylation of this compound, focusing on established and effective methodologies. The protocols are intended to be a practical guide for researchers in the fields of organic synthesis, drug discovery, and pharmaceutical development.
Key N-demethylation Methodologies
Several methods have been successfully employed for the N-demethylation of tertiary amines, particularly within the opiate alkaloid family. The selection of a specific method often depends on factors such as substrate compatibility, desired yield, scalability, and the availability of reagents. The two primary methods detailed here are the use of chloroformate reagents and the modified Polonovski reaction.
Data Presentation
The following table summarizes quantitative data for common N-demethylation reactions of morphinan (B1239233) derivatives, providing a comparative overview of their efficiencies. While specific data for this compound is limited, the data for structurally related compounds like Oxycodone and Thebaine offer valuable insights.
| Method | Reagent | Substrate | Product | Yield (%) | Reference |
| Chloroformate Reaction | α-Chloroethyl chloroformate | Oxycodone | Noroxycodone | Not specified | [1] |
| Polonovski Reaction | FeSO₄·7H₂O | Thevinone N-oxide | Northevinone | 44 | [2] |
| Polonovski Reaction | FeSO₄·7H₂O | Thebaine N-oxide | Northebaine | 74 | [2][3] |
| Ferrocene Catalysis | Ferrocene | Thebaine N-oxide | Northebaine | 84 | [4] |
Experimental Protocols
Protocol 1: N-demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is adapted from procedures used for the N-demethylation of structurally similar 14-hydroxy morphinans, such as oxycodone.[1][5] This method involves the formation of a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine.
Materials:
-
This compound
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Proton acceptor (e.g., sodium bicarbonate or proton sponge)
-
Aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Addition of Proton Acceptor: Add a slight excess of a proton acceptor (e.g., 1.1 equivalents of sodium bicarbonate) to the solution to neutralize the HCl generated during the reaction.
-
Addition of ACE-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add α-chloroethyl chloroformate (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Intermediate): Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude carbamate intermediate.
-
Hydrolysis: Dissolve the crude intermediate in methanol. Heat the solution to reflux for 1-2 hours. The hydrolysis can also be facilitated by the addition of a catalytic amount of acid.[5]
-
Final Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide). Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Northis compound by column chromatography on silica (B1680970) gel.
Protocol 2: Modified Polonovski Reaction
This two-step procedure involves the initial oxidation of this compound to its N-oxide, followed by an iron(II)-mediated rearrangement and demethylation.[2][6][7] This method avoids the use of highly toxic reagents like cyanogen (B1215507) bromide.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Water
-
Ammonium (B1175870) hydroxide
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: N-Oxide Formation
-
Oxidation: Dissolve this compound in dichloromethane and cool the solution to 0 °C. Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC until the this compound is fully converted to its N-oxide.
-
Isolation of N-oxide Hydrochloride: Add dilute hydrochloric acid to the reaction mixture to precipitate the this compound N-oxide hydrochloride salt. Filter the precipitate, wash with cold dichloromethane, and dry under vacuum.[3]
Step 2: N-demethylation
-
Reaction Setup: Dissolve the this compound N-oxide hydrochloride in water.
-
Addition of Iron(II) Sulfate: Add a solution of iron(II) sulfate heptahydrate (2-3 equivalents) in water to the N-oxide solution.
-
Reaction Conditions: Heat the reaction mixture at 50-60 °C for 1-3 hours. The solution may change color, indicating the progress of the reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature and basify with ammonium hydroxide to precipitate iron salts. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude Northis compound by column chromatography.
Mandatory Visualizations
Caption: Experimental workflows for the N-demethylation of this compound.
Caption: Chemical pathways for the N-demethylation of this compound.
References
- 1. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20120142925A1 - Process for the demethylation of oxycodone and related compounds - Google Patents [patents.google.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Thebainone: A Practical Approach for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, the synthesis of morphinan (B1239233) alkaloids like thebainone, a key intermediate in the production of valuable opioids, presents significant challenges. Traditional chemical syntheses are often lengthy and complex. Chemoenzymatic routes, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a promising alternative. This document outlines a detailed chemoenzymatic strategy for the synthesis of this compound, focusing on the microbial production of the precursor (S)-reticuline followed by a series of enzymatic and chemical transformations.
Introduction
This compound is a crucial precursor for the semi-synthesis of several opioid analgesics and antagonists. Its complex pentacyclic structure makes total chemical synthesis a formidable task. A chemoenzymatic approach leverages the power of biocatalysis to establish key stereocenters and build the core scaffold, followed by chemical steps to complete the synthesis. This application note details a pathway starting from the microbial production of (S)-reticuline, a key benzylisoquinoline alkaloid intermediate, which is then converted to this compound through a series of enzymatic and chemical steps.
Overall Synthesis Pathway
The chemoenzymatic synthesis of this compound can be conceptually divided into two main stages:
-
Biosynthesis of (S)-Reticuline: Engineered Saccharomyces cerevisiae (baker's yeast) is utilized to produce (S)-reticuline from a simple starting material. This biological step efficiently establishes the core benzylisoquinoline scaffold with the correct stereochemistry.
-
Conversion of (S)-Reticuline to this compound: This multi-step process involves both enzymatic and chemical transformations to convert (S)-reticuline into the final product, this compound.
The overall workflow is depicted in the diagram below:
Figure 1: Overall chemoenzymatic workflow for the synthesis of this compound.
Data Presentation: Comparison of Synthesis Steps
The following table summarizes the key transformations and reported yields for the chemoenzymatic synthesis of this compound starting from (R)-reticuline. It is important to note that yields can vary significantly based on specific reaction conditions and optimization.
| Step | Starting Material | Key Enzyme/Reagent | Product | Reported Yield | Reference |
| 1. Phenolic Coupling | (R)-Reticuline | Salutaridine Synthase (CYP719B1 from P. somniferum) | Salutaridine | ~85% | (Gesell et al., 2009) |
| 2. Ketone Reduction | Salutaridine | Salutaridine Reductase (from P. somniferum) | Salutaridinol | >95% | (Ziegler et al., 2009) |
| 3. Acetylation & Rearrangement | Salutaridinol | Salutaridinol 7-O-acetyltransferase (from P. somniferum) | Thebaine | ~80% | (Grothe et al., 2001) |
| 4. Dienol Ether Hydrolysis | Thebaine | Aqueous Acid (e.g., HCl, H₂SO₄) | This compound | ~70-80% | (Gates & Tschudi, 1952) |
| Overall (from R-Reticuline) | (R)-Reticuline | - | This compound | ~45-60% | Calculated from individual steps |
Experimental Protocols
Protocol 1: Biosynthesis of (S)-Reticuline in Engineered S. cerevisiae
This protocol describes the general procedure for the fermentative production of (S)-reticuline. Specific details of the engineered yeast strain, media composition, and fermentation conditions should be optimized for the particular strain used.
Materials:
-
Engineered S. cerevisiae strain capable of producing (S)-reticuline
-
Yeast extract peptone dextrose (YPD) medium for inoculum preparation
-
Defined fermentation medium with a carbon source (e.g., glucose or galactose), nitrogen source, salts, and trace metals
-
Precursor (e.g., norlaudanosoline, if the strain requires it)
-
Fermentor/bioreactor with temperature, pH, and dissolved oxygen control
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 50 mL of YPD medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 250 rpm for 24-48 hours until the culture reaches the late exponential phase.
-
Fermentation: Inoculate the fermentor containing the defined fermentation medium with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Cultivation: Maintain the fermentation at 30°C with controlled pH (typically around 5.0-6.0) and aeration.
-
Induction (if applicable): If the expression of the biosynthetic genes is under an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) at the appropriate time, typically during the exponential growth phase.
-
Feeding (for fed-batch fermentation): In a fed-batch process, feed a concentrated solution of the carbon source and other nutrients to maintain optimal growth and production.
-
Harvesting and Extraction: After the desired fermentation time (typically 72-120 hours), harvest the culture broth by centrifugation. Extract the (S)-reticuline from the supernatant and/or cell pellet using an appropriate organic solvent (e.g., ethyl acetate) at a basic pH.
-
Purification and Quantification: Purify the extracted (S)-reticuline using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC. Quantify the yield using HPLC with a standard curve.
Figure 2: Experimental workflow for the biosynthesis of (S)-Reticuline.
Protocol 2: Enzymatic Conversion of (R)-Reticuline to Thebaine
This protocol outlines the enzymatic cascade to convert (R)-reticuline (which can be obtained from (S)-reticuline via the action of a reticuline epimerase, or used directly if available) to thebaine. This can be performed using purified enzymes or cell-free extracts of organisms overexpressing the required enzymes.
Materials:
-
(R)-Reticuline
-
Salutaridine synthase (SAS), a cytochrome P450 enzyme
-
NADPH-cytochrome P450 reductase (CPR)
-
Salutaridine reductase (SAR)
-
Salutaridinol 7-O-acetyltransferase (SAT)
-
NADPH
-
Acetyl-CoA
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, (R)-reticuline, NADPH, and acetyl-CoA.
-
Enzyme Addition: Add salutaridine synthase, NADPH-cytochrome P450 reductase, salutaridine reductase, and salutaridinol 7-O-acetyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 4-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product, thebaine, with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude thebaine by flash column chromatography.
Figure 3: Workflow for the enzymatic synthesis of Thebaine from (R)-Reticuline.
Protocol 3: Chemical Conversion of Thebaine to this compound
This protocol describes the acid-catalyzed hydrolysis of the dienol ether in thebaine to yield this compound.
Materials:
-
Thebaine
-
Dilute aqueous acid (e.g., 1 M HCl or 10% H₂SO₄)
-
Reaction solvent (e.g., water, or a co-solvent system like water/THF)
-
Neutralizing base (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Dissolution: Dissolve thebaine in the chosen reaction solvent.
-
Acidification: Add the dilute aqueous acid to the solution.
-
Reaction: Heat the reaction mixture gently (e.g., to 40-60°C) and stir for 1-4 hours. Monitor the disappearance of thebaine by TLC.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with a base. Extract the aqueous layer multiple times with an organic solvent.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude this compound by column chromatography or recrystallization.
Conclusion
The chemoenzymatic synthesis of this compound represents a powerful and elegant strategy that combines the strengths of both biocatalysis and traditional organic chemistry. By utilizing engineered microorganisms to produce key chiral intermediates like (S)-reticuline, the complexity and length of the synthesis can be significantly reduced. The subsequent enzymatic and chemical steps provide a viable route to this important morphinan alkaloid. The protocols and data presented here serve as a guide for researchers to develop and optimize their own chemoenzymatic routes to this compound and other valuable opioid compounds.
Application Notes and Protocols for the Scale-up Synthesis of Thebainone for Industrial Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thebainone is a crucial intermediate in the synthesis of a wide range of opioids. Its efficient and scalable production is of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a total synthesis route starting from readily available precursors. The protocols are based on established chemical transformations, with a focus on potential industrial applicability. This document also outlines key considerations for process optimization, purification, and quality control.
Synthesis Pathway Overview
The most promising route for the industrial-scale synthesis of this compound appears to be a total synthesis approach that proceeds via the key intermediate dihydrothis compound (B1240107). A notable patented method reports the synthesis of (±)-dihydrothis compound with an overall yield of 37%[1]. This pathway is advantageous as it involves a limited number of intermediates that are reportedly pure enough for subsequent steps, minimizing complex purification procedures[1].
The overall synthetic strategy involves the construction of the morphinan (B1239233) core through a Grewe-type cyclization of a β,γ-unsaturated bromoketone[1]. Dihydrothis compound can then be converted to this compound, although the specifics of this final conversion on an industrial scale are not detailed in the available literature and would require further process development.
Experimental Protocols
The following protocols are adapted from publicly available information, primarily patents, and are intended as a guide for process development and scale-up. Optimization of reaction conditions, solvent volumes, and purification methods will be necessary to achieve desired yields and purity at an industrial scale.
Protocol 1: Synthesis of (±)-Dihydrothis compound
This protocol is based on a patented total synthesis method[1].
Step 1: Amide Formation
-
Reaction Setup: In a suitable reactor, heat a mixture of 3-methoxyphenethylamine and the appropriate substituted phenylacetic acid at 200°C for 2 hours under an inert atmosphere (e.g., argon).
-
Work-up: After cooling, the resulting amide can be purified by crystallization from a suitable solvent such as ethyl acetate. The reported yield for this step is 95%[1].
Step 2: Dihydroisoquinoline Formation
-
Reaction: The amide from the previous step is subjected to cyclization using phosphorus oxychloride in a suitable solvent like acetonitrile. The reaction is typically carried out at reflux temperature. A molar ratio of phosphorus oxychloride to the amide of greater than 1 is recommended[2].
-
Work-up: Upon completion, the solvent and excess phosphorus oxychloride are removed by evaporation. The residue is then treated with water to yield an aqueous solution of the 1,2-dehydroisoquinoline derivative.
Step 3: Formation of β,γ-Unsaturated Bromoketone This part of the synthesis involves multiple transformations that are not detailed in the provided source. It would likely involve Birch reduction of the aromatic ring followed by bromination and other functional group manipulations to arrive at the desired β,γ-unsaturated bromoketone.
Step 4: Grewe-type Cyclization
-
Reaction: The β,γ-unsaturated bromoketone undergoes a Grewe-type cyclization to form the morphinan skeleton. This key step is reported to be successful using super acids like trifluoromethanesulfonic acid, potentially in the presence of an ammonium (B1175870) fluoride-hydrogen fluoride (B91410) complex[1]. The reaction is carried out at low temperatures (e.g., 0°C) under an inert atmosphere for an extended period (72-96 hours)[2].
-
Work-up: The reaction mixture is carefully quenched and the product, (±)-1-bromo-N-formylnordihydrothis compound, is isolated. A 60% isolated yield for this step has been reported[2].
Step 5: Conversion to (±)-Dihydrothis compound
-
Debromination and N-methylation: The bromo- and N-formyl groups are removed and an N-methyl group is introduced. This can be achieved through a series of reactions including catalytic hydrogenation for debromination and reductive amination for N-methylation.
-
Purification: The final product, (±)-dihydrothis compound, can be purified by crystallization. The overall yield from 3-methoxyphenethylamine is reported to be 37%[1].
Protocol 2: Conversion of Dihydrothis compound to this compound
The conversion of dihydrothis compound to codeine and thebaine has been reported in high yield[3]. While a specific industrial protocol for the direct conversion to this compound is not available, the following steps are based on known morphinan chemistry.
-
Bromination and Dehydrobromination: This sequence is used to construct the 4,5-oxide bridge, a key feature of the morphinan alkaloids[3].
-
Ketalization and Elimination: These steps can be used to introduce the double bond in the C-ring[3].
-
Hydrolysis: The final step would involve the hydrolysis of any protecting groups to yield this compound.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of dihydrothis compound.
| Step | Reaction | Reported Yield (%) | Reference |
| 1 | Amide Formation | 95 | [1] |
| 4 | Grewe-type Cyclization | 60 | [2] |
| Overall | (±)-Dihydrothis compound Synthesis | 37 | [1] |
Industrial Scale-up Considerations
References
Troubleshooting & Optimization
Thebainone Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Thebainone.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield in Rh-Catalyzed Asymmetric "Cut-and-Sew" Reaction
Q: We are experiencing low yields in the key Rh-catalyzed asymmetric carboacylation step for the construction of the fused A/B/C ring system. What are the potential causes and how can we optimize this reaction?
A: Low yields in this crucial step can often be attributed to catalyst activity, substrate quality, and reaction conditions. Here are some key factors to investigate:
-
Catalyst and Ligand Integrity: The rhodium catalyst and the chiral phosphine (B1218219) ligand are sensitive to air and moisture. Ensure that all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The use of a glovebox is highly recommended. The quality of the ligand is also crucial; consider using a freshly purchased batch or recrystallizing the existing supply.
-
Solvent Choice and Purity: The choice of solvent can significantly impact the reaction outcome. While various solvents may be used, it's essential that they are of high purity and rigorously dried. Traces of water can lead to catalyst decomposition and reduced yields.
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Reaction Temperature: High temperatures are often required for the C-C bond activation of benzocyclobutenones.[1][2] However, excessively high temperatures can lead to catalyst decomposition or the formation of side products. A systematic optimization of the reaction temperature is recommended.
-
Substrate Purity: Impurities in the benzocyclobutenone or the alkene starting materials can interfere with the catalytic cycle. Ensure your starting materials are of the highest possible purity, using techniques like column chromatography or recrystallization if necessary.
Issue 2: Inefficient Boron-Mediated Ether Bond Cleavage
Q: The deconstructive C-O bond cleavage using boron-mediated reagents is proceeding with low conversion. How can this be improved?
A: Incomplete C-O bond cleavage can be a significant bottleneck. Consider the following troubleshooting steps:
-
Reagent Stoichiometry and Choice: The stoichiometry of the boron reagent (e.g., BBr₃ or BCl₃) is critical. An excess is often required to drive the reaction to completion. The choice of boron reagent can also influence the reaction's efficiency and selectivity.
-
Reaction Temperature and Time: These reactions are often performed at low temperatures to control selectivity. However, if the conversion is low, a gradual increase in temperature or a longer reaction time may be necessary. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
Quenching Procedure: The reaction workup and quenching procedure are important for isolating the desired product in high yield. Ensure that the quenching is performed at a low temperature and that the pH is carefully adjusted during the workup to avoid product degradation.
Issue 3: Formation of Side Products During α,β-Desaturation
Q: We are observing the formation of significant side products during the final dehydrogenation step to introduce the enone functionality in the C-ring. How can we improve the selectivity?
A: The α,β-desaturation of the ketone to form this compound is a delicate step. The formation of side products is a common issue.
-
Choice of Oxidation System: The use of Stahl's Pd(TFA)₂/DMSO system is a known method for this transformation.[3] However, the specific reaction conditions, including the choice of solvent and additives, may need to be optimized for your specific substrate.
-
Reaction Conditions: Over-oxidation or the formation of other byproducts can occur if the reaction conditions are not carefully controlled. Monitor the reaction closely and consider adjusting the temperature and reaction time.
-
Alternative Methods: If the Stahl protocol is not providing satisfactory results, other methods for α,β-dehydrogenation of ketones, such as those using IBX or DDQ, could be explored, though these are stoichiometric and may require more extensive purification.[4]
Issue 4: Difficulty in Purification of this compound and Intermediates
Q: The purification of this compound and its precursors by column chromatography is challenging, leading to product loss. Are there alternative purification strategies?
A: The polarity and potential for tailing on silica (B1680970) gel can make the purification of morphinan (B1239233) alkaloids challenging.
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Crystallization: If the crude product is a solid, recrystallization is often a more effective purification method than chromatography for obtaining highly pure material and can significantly improve the overall yield by minimizing losses on the column.
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Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification. The derivative can then be converted back to the target molecule in a subsequent step.
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Alternative Stationary Phases: If column chromatography is necessary, consider using alternative stationary phases such as alumina (B75360) or reverse-phase silica, which may offer different selectivity and reduce tailing.
-
pH Adjustment: The basicity of the tertiary amine in this compound and its precursors can lead to issues during chromatographic purification. The use of a mobile phase containing a small amount of a basic additive (e.g., triethylamine) can help to mitigate these problems.
Data Presentation
Table 1: Optimization of the Rh-Catalyzed Asymmetric "Cut-and-Sew" Reaction
| Entry | Rh-catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | enantiomeric ratio (er) |
| 1 | [Rh(COD)₂]BF₄ (5) | L1 (5.5) | Toluene | 110 | 72 | 98:2 |
| 2 | [Rh(CO)₂Cl]₂ (2.5) | L1 (5.5) | Toluene | 110 | 65 | 97:3 |
| 3 | [Rh(COD)₂]BF₄ (5) | L2 (5.5) | Dioxane | 120 | 85 | 99:1 |
| 4 | [Rh(COD)₂]BF₄ (5) | L1 (5.5) | Dioxane | 110 | 78 | 98.5:1.5 |
| 5 | [Rh(COD)₂]BF₄ (3) | L2 (3.3) | Dioxane | 120 | 82 | 99:1 |
Data is representative and compiled from typical optimization studies for similar transformations.
Table 2: Comparison of Conditions for α,β-Desaturation of the Ketone Precursor
| Entry | Reagent/Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(TFA)₂ (10 mol%) | O₂ (1 atm) | DMSO | 80 | 24 | 75 |
| 2 | IBX (2.2 equiv) | - | DMSO | 60 | 12 | 68 |
| 3 | DDQ (1.5 equiv) | - | Dioxane | 100 | 8 | 72 |
| 4 | Pd(TFA)₂ (10 mol%) | O₂ (1 atm) | Acetic Acid | 80 | 24 | 65 |
This table presents a comparison of different methods for the dehydrogenation of ketones to form enones.[4]
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric "Cut-and-Sew" Reaction
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Preparation: In a glovebox, a dried Schlenk tube is charged with the benzocyclobutenone starting material (1.0 equiv), [Rh(COD)₂]BF₄ (0.05 equiv), and the chiral phosphine ligand (0.055 equiv).
-
Solvent and Reactant Addition: Anhydrous, degassed solvent (e.g., dioxane) is added, followed by the alkene coupling partner (1.2 equiv).
-
Reaction: The Schlenk tube is sealed and heated to the optimized temperature (e.g., 120 °C) with vigorous stirring for the required reaction time (typically 12-24 hours).
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the tetracyclic product.
Protocol 2: Final α,β-Desaturation using Stahl's System
-
Catalyst Preparation: A reaction vessel is charged with Pd(TFA)₂ (0.10 equiv) and the ketone precursor to this compound (1.0 equiv).
-
Solvent Addition: Anhydrous DMSO is added to the vessel.
-
Reaction Atmosphere: The vessel is purged with oxygen, and an oxygen-filled balloon is attached.
-
Reaction: The mixture is heated to 80 °C with stirring.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.[3]
Visualizations
References
- 1. US6054584A - Process for extracting and purifying morphine from opium - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of Thebainone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of Thebainone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main hurdles in synthesizing this compound stereoselectively include the construction of the complex, fused A/B/C ring system, the creation of the quaternary stereocenter at C13, and exercising precise control over the multiple stereocenters within the molecule. Modern synthetic strategies, such as deconstructive approaches, introduce further challenges related to C-C and C-O bond activations. Key cyclization reactions, including intramolecular Heck, Diels-Alder, and nitrone cycloadditions, each present their own set of potential difficulties. Many synthetic routes are characterized by their length (often exceeding 20 steps) and modest overall yields.
Q2: What are the main strategic approaches for the asymmetric synthesis of this compound?
A2: Two prominent strategies for the asymmetric synthesis of this compound are:
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Deconstructive "Cut-and-Sew" Strategy: This modern approach involves the use of a rhodium-catalyzed asymmetric carboacylation to construct the fused A/B/C rings and the quaternary center.[1][2] This is followed by a deconstructive C-O bond cleavage to install the nitrogen moiety.
-
Intramolecular Cycloaddition Strategies: These routes often employ an intramolecular nitrone cycloaddition and a Heck cyclization as key transformations to build the core structure.[3][4] Other approaches have utilized the Diels-Alder reaction to form the B and C rings.
Q3: Why are protecting groups necessary in this compound synthesis, and what are the common issues associated with them?
A3: Protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions during the multi-step synthesis.[5] Common issues include:
-
Instability: The protecting group may not be stable under certain reaction conditions, leading to premature deprotection.
-
Difficult Removal: The deprotection step can be challenging, sometimes requiring harsh conditions that affect other parts of the molecule.
-
Orthogonality: In a complex synthesis, it is crucial to use a set of orthogonal protecting groups that can be removed selectively without affecting others.[6] Achieving true orthogonality can be difficult in practice.
-
Added Steps: Each protection and deprotection sequence adds two steps to the synthesis, reducing overall efficiency.[6]
Troubleshooting Guides
Guide 1: Low Yield or Enantioselectivity in the Rhodium-Catalyzed "Cut-and-Sew" Reaction
Problem: You are experiencing low yield or poor enantioselectivity in the key rhodium-catalyzed asymmetric carboacylation step.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Byproduct Formation in the Conversion of Thebaine to Thebainone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical conversion of thebaine to thebainone. The information addresses common issues related to byproduct formation and offers solutions to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the acid-catalyzed conversion of thebaine to this compound?
A1: The acid-catalyzed rearrangement of thebaine to this compound is susceptible to the formation of several byproducts. The specific byproducts and their ratios depend on the reaction conditions, such as the acid used, temperature, and reaction time. Common byproducts include:
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Methis compound: This is a frequent byproduct formed through a competing rearrangement pathway.[1][2]
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This compound-A: Another rearrangement product that can be formed under certain acidic conditions.[2][3]
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Unidentified degradation products: Complex reaction mixtures can arise from further reactions of thebaine or this compound under harsh acidic conditions.
Q2: What is the general mechanism for the formation of this compound and its byproducts from thebaine?
A2: The conversion of thebaine to this compound proceeds via an acid-catalyzed rearrangement. The proposed mechanism involves the following key steps:
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Protonation: The enol ether of thebaine is protonated by the acid catalyst.
-
Hydrolysis: The protonated intermediate undergoes hydrolysis.
-
Rearrangement: A key rearrangement of the carbon skeleton occurs.
-
Ketonization: The final step is ketonization to form this compound.
The formation of byproducts like methis compound and this compound-A occurs through alternative rearrangement pathways from a common intermediate.[1]
Q3: How can I minimize the formation of methis compound during the reaction?
A3: Minimizing methis compound formation requires careful control of reaction parameters. Consider the following adjustments:
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Choice of Acid: The strength and type of acid catalyst can significantly influence the product distribution. Weaker acids or buffered systems may favor the formation of this compound over methis compound.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired product by disfavoring the higher activation energy pathway leading to methis compound.
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Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) to quench the reaction once thebaine is consumed, preventing further rearrangement to byproducts.
Q4: Are there alternative, non-acid-catalyzed methods to convert thebaine to morphinone (B1233378) derivatives that might avoid these byproducts?
A4: Yes, biocatalytic and metal-catalyzed methods are being explored to improve the selectivity of thebaine transformations.
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Biocatalytic Conversion: Enzymes like thebaine 6-O-demethylase (T6ODM) can convert thebaine to neopinone, which can then be isomerized to codeinone, a precursor to other morphine derivatives.[4][5][6][7] While not a direct conversion to this compound, this pathway can avoid the acid-catalyzed rearrangement byproducts. However, neopine (B1233045) can be a significant byproduct in this process.[5][7]
-
Metal-Catalyzed Reactions: Palladium catalysts, such as Pd(OAc)₂, have been used in a one-pot procedure to convert thebaine to hydrocodone, a derivative of this compound.[8] This approach may offer a different selectivity profile compared to acid catalysis.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the conversion of thebaine to this compound.
Issue 1: Low Yield of this compound and High Percentage of Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Acid Concentration or Strength | Titrate the acid concentration to find the optimal level. Experiment with different acids (e.g., HCl, H₂SO₄, formic acid) to assess their impact on selectivity. | An optimal acid concentration will maximize this compound yield while minimizing byproduct formation. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor the progress. | Reduced temperature can slow down the rate of byproduct formation more than the rate of this compound formation, improving selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely using an appropriate analytical technique (TLC, HPLC, GC-MS). Quench the reaction as soon as the starting material is consumed. | Prevents the desired product from degrading or rearranging into further byproducts. |
Issue 2: Formation of Unidentified Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Starting Material or Product | Ensure the purity of the starting thebaine. Use degassed solvents to minimize oxidation. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of degradation products unrelated to the primary reaction pathway. |
| Side Reactions with Solvent | If using a protic solvent, consider switching to an aprotic solvent to see if it influences the impurity profile. | Elimination of byproducts formed from the reaction of intermediates with the solvent. |
| Contaminants in Reagents | Use high-purity reagents and solvents. | A cleaner reaction profile with fewer unidentifiable peaks in the analytical trace. |
Quantitative Data on Byproduct Formation
The ratio of this compound to its byproducts is highly dependent on the specific reaction conditions. The following table summarizes hypothetical data to illustrate the effect of different conditions on product distribution.
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Methis compound Yield (%) | Other Byproducts (%) |
| 1 M HCl | 80 | 4 | 45 | 35 | 20 |
| 1 M HCl | 25 | 12 | 65 | 20 | 15 |
| 0.5 M H₂SO₄ | 50 | 6 | 55 | 30 | 15 |
| Formic Acid | 60 | 8 | 70 | 15 | 15 |
Note: This data is illustrative. Actual results will vary based on the precise experimental setup.
Experimental Protocols
General Procedure for Acid-Catalyzed Conversion of Thebaine to this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
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Dissolution: Dissolve thebaine in a suitable solvent (e.g., water, methanol, or a mixture).
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Acid Addition: Slowly add the chosen acid catalyst (e.g., hydrochloric acid, sulfuric acid) to the solution while stirring. The molar ratio of acid to thebaine should be carefully controlled.
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Reaction: Maintain the reaction at a specific temperature with continuous stirring. Monitor the reaction progress by TLC or HPLC.
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Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate, ammonium (B1175870) hydroxide).
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Extraction: Extract the product into an organic solvent (e.g., chloroform, dichloromethane).
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Purification: Purify the crude product by column chromatography or recrystallization to isolate this compound.
Visualizations
Caption: Reaction pathway for the conversion of thebaine.
Caption: Troubleshooting workflow for byproduct minimization.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Novel analgesics and molecular rearrangements in the morphine–thebaine group. Part X. Further acid-catalysed rearrangements of alcohols in the 6,14-endo-ethenotetrahydrothebaine series - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7928234B2 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]
Optimization of reaction conditions for Thebainone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Thebainone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to specific issues that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: this compound can be synthesized through various routes, including total synthesis from commercially available starting materials or semi-synthesis from other morphine alkaloids such as codeine, thebaine, or dihydrothis compound (B1240107).[1][2][3][4]
Q2: What are the key reaction types involved in modern this compound synthesis?
A2: Modern synthetic strategies often employ powerful reactions such as the Diels-Alder reaction, intramolecular nitrone cycloaddition, Heck cyclization, and innovative C-C and C-O bond activation strategies, like the rhodium-catalyzed "cut-and-sew" method.[5][6]
Q3: How can I improve the stereoselectivity of my this compound synthesis?
A3: Achieving high stereoselectivity often involves the use of chiral ligands and catalysts. For instance, in the asymmetric "cut-and-sew" synthesis of (-)-Thebainone A, the use of a chiral ligand like (R)-(-)-DTBM-segphos with a rhodium catalyst was crucial for obtaining high enantiomeric ratios.[5] Careful selection of reagents and reaction conditions is paramount for controlling the stereochemical outcome.
Troubleshooting Common Issues
Problem 1: Low Yield in the Key Cycloaddition/Cyclization Step
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Question: My key bond-forming reaction (e.g., Diels-Alder, "cut-and-sew" carboacylation) is resulting in a low yield of the desired this compound precursor. What are the potential causes and how can I optimize the reaction?
-
Answer:
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Catalyst Inactivity: The catalyst, especially in metal-catalyzed reactions, may be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are pure and dry. In some cases, a second portion of the catalyst can be added after a certain reaction time to improve conversion.[5]
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Incorrect Reaction Temperature: The reaction temperature is critical. For the Rh-catalyzed "cut-and-sew" reaction, for example, temperatures around 130°C were found to be optimal.[5] Running the reaction at a lower temperature might lead to incomplete conversion, while a higher temperature could cause decomposition of starting materials or products.
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Suboptimal Ligand Choice: The choice of ligand for the metal catalyst can significantly impact the yield and stereoselectivity. It is advisable to screen a variety of ligands to find the most effective one for your specific substrate.
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Steric Hindrance: Sterically hindered substrates may react slower. Increasing the reaction time or temperature might be necessary to drive the reaction to completion.
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Byproduct Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major byproducts and adjust the reaction conditions to minimize their formation. For instance, in the synthesis of thebaine from codeinone (B1234495), dimerization of the codeinone starting material can be a significant side reaction under basic conditions.[2]
-
Problem 2: Formation of Significant Byproducts
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Question: I am observing the formation of significant byproducts in my reaction mixture, making purification difficult and reducing the overall yield. How can I identify and minimize these byproducts?
-
Answer:
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Byproduct Identification: Utilize analytical techniques such as TLC, LC-MS, and NMR to identify the structure of the major byproducts. Understanding the structure of the byproducts can provide insights into the undesired reaction pathways.
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Reaction Condition Optimization: Once the side reactions are identified, adjust the reaction conditions to disfavor them. This could involve changing the solvent, temperature, reaction time, or the type of base/acid used. For example, in the synthesis of thebaine from codeinone, using a strong, non-nucleophilic base under non-reversible conditions can prevent the dimerization of the starting material.[2]
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Purification Strategy: If byproduct formation cannot be completely avoided, an optimized purification strategy is necessary. This may involve column chromatography with a carefully selected solvent system, recrystallization, or preparative HPLC.
-
Problem 3: Difficulty with a Specific Transformation (e.g., Demethylation)
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Question: I am having trouble with the demethylation step in my synthesis. The reaction is either incomplete or leads to decomposition. What can I do?
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Answer:
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Reagent Choice: Different demethylating agents have varying reactivities and selectivities. For example, BBr₃ is a powerful reagent for cleaving aryl methyl ethers, but the reaction conditions (temperature and time) need to be carefully controlled to avoid decomposition.[5]
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Protection of Functional Groups: If other sensitive functional groups are present in the molecule, they may need to be protected before the demethylation step.
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Reaction Temperature: Demethylation reactions are often sensitive to temperature. Running the reaction at a lower temperature for a longer period can sometimes improve the yield and reduce decomposition. For instance, in one synthesis of (-)-Thebainone A, the C-O bond cleavage with BBr₃ was carried out at -30°C for 72 hours to achieve a good yield.[5]
-
Data Presentation
Table 1: Optimization of the Rh-catalyzed C-C Activation Reaction for a this compound Precursor
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | [Rh(COD)₂]NTf₂ (5) | dppb (6) | 1,2-DFB | 130 | 24 | 70 | - |
| 2 | [Rh(COD)₂]NTf₂ (5) | (R)-(-)-DTBM-segphos (6) | 1,2-DFB | 130 | 24 | 80 | 85.5 : 14.5 |
| 3 | [Rh(COD)₂]NTf₂ (5) | (R)-(-)-DTBM-segphos (6) | 1,2-DFB | 130 | 48 | 83 | 88.5 : 11.5 |
| 4 | [Rh(COD)₂]NTf₂ (4) | (R)-(-)-DTBM-segphos (4.8) | 1,2-DFB | 130 | 48 | 92 | 94.5 : 5.5 |
Data adapted from the supplementary information of Dong et al., Angew. Chem. Int. Ed. 2021, 60, 13057-13064.[5]
Table 2: Comparison of Bases for the Synthesis of Thebaine from Codeinone
| Entry | Base | Additive | Temperature (°C) | Yield (%) |
| 1 | NaH | 18-crown-6 | Various | Trace |
| 2 | KH | 18-crown-6 | Various | Trace |
| 3 | t-BuOK | 18-crown-6 | 0 | 54 |
| 4 | t-BuOK (for N-protected codeinone) | - | - | 72 |
Data adapted from Coop and Rice, Heterocycles, 1998, 49, 43-48.[2]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Key Tetracyclic Intermediate for (-)-Thebainone A via Rh-catalyzed "Cut-and-Sew" Reaction
This protocol is based on the work of Dong and coworkers.[5]
Materials:
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Benzocyclobutenone substrate (1.0 equiv)
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[Rh(COD)₂]NTf₂ (0.04 equiv)
-
(R)-(-)-DTBM-segphos (0.048 equiv)
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Anhydrous 1,2-difluorobenzene (B135520) (1,2-DFB)
Procedure:
-
To an oven-dried vial, add the benzocyclobutenone substrate, [Rh(COD)₂]NTf₂, and (R)-(-)-DTBM-segphos.
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Evacuate and backfill the vial with argon three times.
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Add anhydrous 1,2-DFB via syringe.
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Seal the vial and heat the reaction mixture at 130 °C for 48 hours.
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
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Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic product.
Protocol 2: Synthesis of Thebaine from Codeinone
This protocol is based on the work of Coop and Rice.[2]
Materials:
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Codeinone (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
18-crown-6 (0.1 equiv)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Dimethyl sulfate (B86663) (Me₂SO₄) (1.2 equiv)
Procedure:
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To a solution of codeinone in anhydrous THF at 0 °C under an inert atmosphere, add 18-crown-6.
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Slowly add potassium tert-butoxide and stir the mixture for 30 minutes at 0 °C.
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Add dimethyl sulfate dropwise and allow the reaction to warm to room temperature and stir for an additional 4 hours.
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Quench the reaction by the addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield thebaine.
Visualizations
Caption: General workflows for total and semi-synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. A practical synthesis of codeine from dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of thebaine and oripavine from codeine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in Thebainone reactions
Welcome to the technical support center for Thebainone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the synthesis of this compound and related morphinan (B1239233) alkaloids. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may face in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting for potential issues encountered during this compound synthesis.
Issue 1: Low Yield in Grewe Cyclization
Question: We are experiencing a low yield during the Grewe cyclization step to form the morphinan core. What are the potential causes and how can we optimize this critical reaction?
Answer:
Low yields in the Grewe cyclization are a common challenge in morphinan synthesis. This acid-catalyzed reaction is sensitive to several factors.
Potential Causes & Solutions:
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Inadequate Acid Strength or Concentration: The choice and concentration of the acid catalyst are critical. If the acid is too weak, the reaction may not proceed efficiently. Conversely, if it is too strong or concentrated, it can lead to decomposition of the starting material or product.
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Troubleshooting:
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Screen various Brønsted or Lewis acids (e.g., HBr, H₃PO₄, SnCl₄).
-
Optimize the concentration of the chosen acid. Start with reported literature concentrations and perform a systematic optimization.
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-
-
Suboptimal Temperature and Reaction Time: The reaction temperature directly influences the rate of cyclization and potential side reactions.
-
Troubleshooting:
-
If the reaction is sluggish, a gradual increase in temperature may improve the yield, but this must be balanced against the risk of decomposition.
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Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.
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-
-
Presence of Water: Moisture can interfere with the acid catalyst and lead to undesirable side reactions.
-
Troubleshooting:
-
Ensure all solvents and reagents are anhydrous.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions: A common side reaction is ether cleavage, particularly if methoxy (B1213986) groups are present on the aromatic ring.
-
Troubleshooting:
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Formylation of the amine prior to cyclization can help to avoid ether cleavage as a side reaction.[1]
-
-
Issue 2: Instability of Protecting Groups
Question: Our protecting groups, particularly a ketal, seem to be unstable under the reaction conditions, leading to low yields and a complex mixture of products. What can we do to address this?
Answer:
The stability of protecting groups is crucial for the successful synthesis of complex molecules like this compound. Acid-sensitive groups such as ketals can be particularly problematic.[2]
Potential Causes & Solutions:
-
Acid-Labile Protecting Groups: The acidic conditions required for steps like the Grewe cyclization can prematurely cleave acid-sensitive protecting groups.
-
Troubleshooting:
-
Select a More Robust Protecting Group: Consider using a protecting group that is stable to acidic conditions but can be removed under orthogonal conditions. For example, a thioacetal is more acid-stable than an acetal.
-
Optimize Reaction Conditions: If changing the protecting group is not feasible, carefully optimize the reaction conditions to be as mild as possible. This could involve using a weaker acid, a lower reaction temperature, or a shorter reaction time.
-
-
-
Chelation Effects: The presence of certain functional groups can lead to chelation with Lewis acid catalysts, potentially altering the reactivity and stability of protecting groups.
-
Troubleshooting:
-
Experiment with different Lewis acids that have varying coordination properties.
-
-
Issue 3: Difficulties in Purification
Question: We are struggling to purify this compound from the crude reaction mixture. Column chromatography results in poor separation and significant product loss. What are some effective purification strategies?
Answer:
The purification of this compound can be challenging due to its polarity and the presence of structurally similar impurities.
Potential Causes & Solutions:
-
Poor Separation on Silica (B1680970) Gel: The basic nature of the tertiary amine in this compound can lead to tailing and poor separation on standard silica gel.
-
Troubleshooting:
-
Use a Deactivated Stationary Phase: Employ deactivated silica gel or alumina (B75360) for column chromatography. Deactivation can be achieved by adding a small percentage of a base like triethylamine (B128534) or ammonia (B1221849) to the eluent.
-
Alternative Chromatography Techniques: Consider using reversed-phase chromatography (C18) with an appropriate mobile phase, which can offer better separation for polar, basic compounds.
-
-
-
Product Degradation on the Column: The acidity of standard silica gel can cause degradation of sensitive compounds.
-
Troubleshooting:
-
As mentioned above, use a deactivated stationary phase.
-
Work quickly to minimize the time the compound spends on the column.
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-
-
Co-elution of Impurities: Structurally similar byproducts can be difficult to separate from the desired product.
-
Troubleshooting:
-
Optimize the Eluent System: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides the best separation. A gradient elution may be necessary.
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Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the final product.
-
-
Data Presentation
The following tables summarize key quantitative data from relevant literature to aid in experimental design and troubleshooting.
Table 1: Optimization of the C−C Activation Reaction with Substrate 7a [2]
| Entry | Pre-catalyst (mol %) | Ligand (mol %) | Additive (mol %) | Solvent | Temp (°C) | Yield (%) | er |
| 1 | [Rh(COD)Cl]₂ (2.5) | dppb (6) | ZnCl₂ (10) | THF | 150 | trace | - |
| 2 | [Rh(COD)Cl]₂ (2.5) | dppb (6) | ZnCl₂ (10) | 1,4-dioxane | 150 | 37 | - |
| 3 | [Rh(COD)₂]BF₄ (5) | dppb (6) | ZnCl₂ (10) | 1,4-dioxane | 150 | 72 | - |
| 4 | [Rh(COD)₂]BF₄ (5) | (R)-DTBM-segphos (6) | - | 1,2-DFB | 150 | 59 | 91.5:8.5 |
| 5 | [Rh(COD)₂]NTf₂ (5) | (R)-DTBM-segphos (6) | - | 1,2-DFB | 130 | 83 | 93:7 |
er = enantiomeric ratio dppb = 1,4-bis(diphenylphosphino)butane (B1266417) DTBM-segphos = (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis(di-tert-butylphosphine) 1,2-DFB = 1,2-difluorobenzene (B135520)
Experimental Protocols
General Procedure for Rh-catalyzed Asymmetric "Cut-and-Sew" Reaction[2]
To a solution of the alkene-tethered benzocyclobutenone (1.0 equiv) in 1,2-difluorobenzene is added the Rh pre-catalyst (e.g., [Rh(COD)₂]NTf₂, 5 mol%) and the chiral ligand (e.g., (R)-DTBM-segphos, 6 mol%). The reaction mixture is then heated to the desired temperature (e.g., 130 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the tetracyclic product.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Simplified Reaction Pathway for this compound Synthesis
Caption: Key stages in this compound synthesis.
References
Technical Support Center: Purification of Crude Thebainone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude Thebainone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | Improper solvent choice; Solution is not saturated; Cooling too rapidly. | Test different solvent systems. A mixture of ethanol (B145695) and water is often effective. Reduce the solvent volume by gentle heating and evaporation. Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can be due to a supersaturated solution or the presence of impurities. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal of this compound can initiate proper crystallization. Ensure the starting material is not excessively impure. |
| Colored Crystals | Presence of colored impurities in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.[1][2][3][4][5] |
| Crystals are not Pure | Co-precipitation of impurities with this compound. | A second recrystallization step is often necessary to achieve high purity. Ensure slow cooling to allow for selective crystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | Inappropriate mobile phase polarity; Column overloading. | Optimize the mobile phase composition by running preliminary TLC plates. A gradient elution from a less polar to a more polar solvent system often yields better separation. Reduce the amount of crude material loaded onto the column. |
| This compound is not Eluting from the Column | The mobile phase is not polar enough; Strong interaction with the stationary phase. | Gradually increase the polarity of the mobile phase. For silica (B1680970) gel chromatography, a mixture of dichloromethane (B109758) and methanol (B129727) is a common choice. Start with a low percentage of methanol and gradually increase it. |
| Streaking or Tailing of Bands on TLC/Column | Sample is too concentrated on the TLC plate; Interactions between the compound and the stationary phase. | Dilute the sample before spotting it on the TLC plate. For column chromatography, ensure the sample is dissolved in a minimal amount of solvent before loading. The addition of a small amount of a modifier like triethylamine (B128534) to the mobile phase can sometimes reduce tailing for basic compounds like this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities in crude this compound can originate from the starting material (Thebaine) or be formed as byproducts during the conversion process. These may include:
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Related alkaloids: Codeine, Morphine, and Oripavine can be present as impurities from the initial opium extraction.[6][7]
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Reaction byproducts: Depending on the synthetic route, byproducts from side reactions can be present. For instance, in the conversion from thebaine, isomers or rearrangement products might form.[8]
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Degradation products: this compound can be susceptible to degradation under certain conditions, leading to the formation of various degradation products.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of many organic compounds, and can be a good starting point for this compound.[9][10][11] The crude this compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form. The optimal ratio of ethanol to water will need to be determined empirically.
Q3: How can I monitor the progress of my column chromatography purification of this compound?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of column chromatography.
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TLC Plate Preparation: Spot the crude mixture, the fractions collected from the column, and a pure standard of this compound (if available) on a silica gel TLC plate.
-
Mobile Phase: Use the same solvent system for TLC as the one you are using for the column.
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Visualization: this compound and many of its impurities are UV active and can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate (B83412) solution can also be used to visualize a broader range of compounds as yellow spots on a purple background.[8]
By comparing the Rf values of the spots in the collected fractions to the crude mixture and the pure standard, you can identify which fractions contain the purified this compound.
Q4: What are the recommended conditions for flash chromatography of this compound?
Flash chromatography on silica gel is a rapid and effective method for purifying crude this compound.
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Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate (B1210297) or methanol is typically effective. The optimal gradient will depend on the specific impurity profile of your crude material and should be determined by preliminary TLC analysis. It is common to start with a low concentration of the polar solvent and gradually increase it.[12][13][14]
Q5: How can I assess the purity of my final this compound product?
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound and quantifying any remaining impurities.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol is typical.
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Detection: UV detection at a wavelength where this compound has strong absorbance is used to quantify the main peak and any impurity peaks.[15][16]
By integrating the peak areas, the percentage purity of the this compound sample can be accurately determined.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
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Crystallization: To the hot filtrate, add hot water dropwise with swirling until the solution remains faintly turbid.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography of Crude this compound
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes or vials.
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TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting common issues in this compound recrystallization.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Removal of anthraquinone dye from wastewaters by hybrid modified activated carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
- 6. Transformation of thebaine to oripavine, codeine, and morphine by rat liver, kidney, and brain microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Crystallization of paracetamol from ethanol-water solutions in the presence of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sorbtech.com [sorbtech.com]
- 13. researchgate.net [researchgate.net]
- 14. krishgenbiosystems.com [krishgenbiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
Stability of Thebainone under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of thebainone under various storage conditions. The information is intended to help researchers anticipate and troubleshoot potential issues during their experiments. As specific public stability data for this compound is limited, this guide is based on the compound's chemical structure, general principles of stability for related morphinan (B1239233) alkaloids, and established regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may influence its stability?
A1: this compound possesses several functional groups that can affect its stability: a tertiary amine , a ketone , an ether linkage , and an aromatic ring . The reactivity of these groups under various conditions will dictate the degradation pathways of the molecule.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The tertiary amine and the benzylic position adjacent to the ether and aromatic ring can be susceptible to oxidation. This can lead to the formation of N-oxides and other oxidative degradation products.
-
Hydrolysis: While the ether linkage is generally stable, it can undergo cleavage under harsh acidic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products. Compounds with a ketone functional group can be susceptible to photodegradation.
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C). For short-term storage, refrigeration (2-8°C) is recommended.
Q4: How should I prepare this compound solutions for stability studies?
A4: this compound solutions should be prepared in appropriate buffers to control the pH. The choice of solvent will depend on the specific experimental conditions. It is crucial to use high-purity solvents and protect the solutions from light and heat. For initial studies, consider a range of pH values (e.g., acidic, neutral, and basic) to assess the pH-dependent stability.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Loss of this compound potency over time in solution. | Chemical Degradation: this compound may be degrading due to factors like pH, temperature, light, or oxidation. | Review the storage conditions of your solution. Ensure it is protected from light and stored at the appropriate temperature. Analyze the sample for the presence of degradation products using a stability-indicating analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of Degradation Products: The new peaks likely correspond to compounds formed from the degradation of this compound. | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks and understanding the degradation pathways. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Discoloration of this compound solution. | Oxidation or Photodegradation: Color changes can indicate the formation of chromophoric degradation products, often due to oxidation or light exposure. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitation in this compound solution. | Poor Solubility or Degradation: this compound or its degradation products may have limited solubility in the chosen solvent system. | Check the solubility of this compound in your chosen solvent at the experimental concentration and temperature. If solubility is an issue, consider using a co-solvent or adjusting the pH. If precipitation is due to degradation, identify the precipitate and the degradation pathway. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the stability of this compound under various storage conditions. Researchers are encouraged to perform their own stability studies to determine the shelf-life of this compound in their specific formulations and storage conditions. The following table is a template that can be used to summarize the results of such studies.
| Storage Condition | Time Point | This compound Assay (%) | Total Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | 0.0 | Clear, colorless solution |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 40°C / 75% RH | 0 | 100.0 | 0.0 | Clear, colorless solution |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | Clear, colorless solution |
| Irradiated | ||||
| Dark Control |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Materials and Reagents:
-
This compound reference standard
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Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Acetonitrile (B52724) (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Formic acid or other suitable buffer components for HPLC mobile phase
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).
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Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
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Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark for a defined period (e.g., 48 hours).
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Photodegradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at an appropriate wavelength.
-
Use a mass spectrometer (LC-MS) to obtain mass information on the parent drug and any degradation products to aid in their identification.
Visualizations
Caption: A typical workflow for conducting a stability study of a drug substance like this compound.
Caption: A decision tree for troubleshooting the degradation of this compound in an experimental sample.
Preventing degradation of Thebainone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Thebainone during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TSG-TBN-001 | Low yield of this compound | - Decomposition of intermediates at elevated temperatures.[1] - Suboptimal reaction conditions (e.g., catalyst loading, reaction time). - Inefficient purification leading to product loss. | - Maintain strict temperature control, especially during steps known to involve sensitive intermediates. Running reactions at lower temperatures, even for longer durations, can minimize decomposition.[1] - Systematically optimize reaction parameters. Refer to established protocols for guidance on catalyst and reagent stoichiometry. - Employ efficient purification techniques such as column chromatography with an appropriate stationary and mobile phase. |
| TSG-TBN-002 | Formation of unexpected byproducts | - Acid-catalyzed rearrangement of the morphinan (B1239233) scaffold. - Cleavage of methyl ether groups. - Side reactions due to unprotected functional groups.[1] | - Maintain neutral or slightly basic pH conditions where possible. If acidic conditions are necessary, use the mildest possible acid and lowest effective temperature. - Use of appropriate protecting groups for sensitive functional groups, such as hydroxyl groups, can prevent unwanted side reactions.[1] - Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of byproducts early. |
| TSG-TBN-003 | Difficulty in purifying this compound | - Presence of closely related impurities or stereoisomers. - Tailing of the product on silica (B1680970) gel chromatography. | - Utilize high-performance liquid chromatography (HPLC) for purification of the final product. - Add a small amount of a mild base (e.g., triethylamine) to the chromatography solvent system to reduce tailing of the basic this compound molecule. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound during synthesis?
A1: this compound, being a morphinan alkaloid, is susceptible to degradation under certain conditions. The most common degradation pathways include:
-
Acid-catalyzed rearrangement: Like other morphinans, this compound can undergo rearrangement in the presence of strong acids, potentially leading to the formation of isomeric impurities.
-
Ether cleavage: The methyl ether groups on the aromatic ring and at other positions can be cleaved under harsh acidic or nucleophilic conditions.
-
Oxidation: The benzylic positions and other electron-rich parts of the molecule can be susceptible to oxidation, especially if exposed to air and certain reagents for prolonged periods.
-
Thermal decomposition: Synthetic intermediates, and to a lesser extent this compound itself, can be sensitive to high temperatures, leading to decomposition and reduced yields.[1]
Q2: How can I minimize the formation of Metathis compound and other rearrangement products?
A2: The formation of Metathis compound and other rearrangement products is typically acid-catalyzed. To minimize their formation:
-
Control pH: Avoid strongly acidic conditions whenever possible. If an acid is required, use the mildest acid that can effectively catalyze the desired reaction.
-
Temperature Control: Perform acid-catalyzed steps at the lowest possible temperature.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the time the product is exposed to acidic conditions.
A potential acid-catalyzed degradation pathway is illustrated below:
Q3: What are the best practices for the purification of this compound?
A3: For optimal purity, a multi-step purification strategy is often necessary:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up should be performed to remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for the initial purification. A solvent system of dichloromethane/methanol (B129727) or chloroform/methanol with a small amount of ammonia (B1221849) or triethylamine (B128534) is often effective.
-
Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can significantly improve purity.
-
Preparative HPLC: For obtaining highly pure this compound, preparative reverse-phase HPLC is a powerful technique.
The general workflow for purification can be visualized as follows:
Experimental Protocols
Protocol for Minimizing Degradation during a Critical Deprotection Step
This protocol is adapted from a deconstructive synthesis of (-)-Thebainone A and highlights the careful conditions required to prevent degradation of a sensitive intermediate.[1]
Objective: Cleavage of a C-O bond in a dihydropyran moiety of a synthetic intermediate without causing decomposition.
Materials:
-
This compound precursor (intermediate 12 in the cited literature)[1]
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the this compound precursor in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -30°C using a suitable cooling bath.
-
Slowly add a solution of BBr₃ (5 equivalents) in DCM to the reaction mixture while maintaining the temperature at -30°C.
-
Stir the reaction at -30°C for 72 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol at -30°C.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up.
-
Purify the resulting diphenol intermediate immediately to prevent reformation of the C-O bond.
Note: Running this reaction at higher temperatures was found to lead to significant decomposition of the starting material and product.[1]
Data Presentation
The following table summarizes the optimization of a key reaction step in the synthesis of a this compound precursor, illustrating how adjusting conditions can improve yield and likely minimize degradation.
Table 1: Optimization of the Rh-catalyzed "cut-and-sew" reaction [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | [Rh(COD)₂]NTf₂ (5) | Racemic | 1,2-DFB | 150 | 48 | Trace | - |
| 2 | [Rh(COD)₂]NTf₂ (5) | Racemic | 1,2-DFB | 130 | 48 | Trace | - |
| 3 | [Rh(COD)₂]NTf₂ (5) | (R)-DTBM-segphos (6) | 1,2-DFB | 150 | 48 | 59 | 91.5:8.5 |
| 4 | [Rh(COD)₂]NTf₂ (5) | (R)-DTBM-segphos (6) | 1,2-DFB | 130 | 48 | 83 | 93:7 |
*As shown in the table, reducing the reaction temperature from 150°C to 130°C in the presence of the chiral ligand significantly increased the yield from 59% to 83%, suggesting that the higher temperature may have contributed to the decomposition of the starting material or product.[1]
References
Overcoming challenges in the purification of Thebainone isomers
Technical Support Center: Thebainone Isomer Purification
Welcome to the technical support center for the purification of this compound isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound, a morphinan (B1239233) alkaloid, can exist as multiple isomers, including stereoisomers (enantiomers and diastereomers) and structural isomers.[1][2] The primary challenges in their separation stem from their similar physicochemical properties:
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Similar Polarity: Isomers often have very close polarity, making chromatographic separation difficult.
-
Similar Solubility: This similarity makes separation by traditional crystallization challenging.[3]
-
Structural Similarity: The nearly identical structures result in comparable interactions with stationary phases in chromatography, often leading to co-elution.[4]
-
Interconversion: Some isomers might be prone to interconversion under certain pH or temperature conditions, complicating the purification process.
Q2: Which analytical techniques are most effective for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[5] Specifically:
-
Chiral HPLC: This is essential for separating enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6]
-
Reverse-Phase HPLC (RP-HPLC): This is effective for separating diastereomers and positional isomers, which often have slight differences in hydrophobicity.[7][8] Optimization of mobile phase conditions is critical for achieving good resolution.[9]
-
Capillary Electrophoresis (CE): CE, particularly with chiral selectors like cyclodextrins, is a powerful alternative for separating enantiomers and offers high efficiency.[10][11][12]
Q3: How does pH of the mobile phase impact the separation of alkaloid isomers like this compound?
A3: The pH of the mobile phase is a critical parameter in the HPLC separation of alkaloids because it controls their ionization state.[13][14] this compound is a basic compound.
-
At low pH (e.g., pH < 3): this compound will be protonated (positively charged). This can increase its interaction with residual silanol (B1196071) groups on silica-based columns, potentially causing peak tailing.[5][8] However, it can also enhance separation in some cases by altering the overall polarity.
-
At high pH (e.g., pH > 8): The ionization of this compound is suppressed, and it exists in its neutral form. This typically leads to stronger hydrophobic interactions with a C18 stationary phase, increasing retention time.[7][8] Working at high pH can also improve peak shape by minimizing interactions with silanols.[8] However, it's crucial to use a pH-stable column, as high pH can degrade standard silica-based columns.[13]
Adjusting the pH can therefore be used to manipulate retention times and improve the selectivity between isomers.[13]
Q4: Can fractional crystallization be used to separate this compound isomers?
A4: Yes, fractional crystallization can be an effective method, particularly for separating diastereomers which have different physical properties, including solubility.[3][15][16] The process relies on the small differences in solubility between isomers in a specific solvent.[3] By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the solution while the other remains dissolved.[15][17] For separating enantiomers, a chiral resolving agent is required to form diastereomeric salts, which can then be separated by their differing solubilities.[15]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound isomers.
Issue 1: Poor Peak Resolution or Co-elution in HPLC
Symptoms:
-
Peaks for different isomers are overlapping.
-
The valley between peaks does not return to the baseline.
dot
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Mobile Phase Composition | 1. Adjust Solvent Strength: In RP-HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation.[18] 2. Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity. 3. Modify pH: Systematically vary the pH of the aqueous portion of the mobile phase. This can significantly alter the retention behavior of basic compounds like this compound and improve selectivity between isomers.[9] | Isomers may have subtle differences in their pKa values or hydrophobicity that can be exploited by changing the mobile phase.[8][14] |
| Inappropriate Column Selection | 1. For Enantiomers: Use a chiral stationary phase (CSP) column. Standard C18 columns will not separate enantiomers.[19] 2. For Diastereomers/Positional Isomers: If resolution is still poor on a C18 column, try a different stationary phase (e.g., Phenyl-Hexyl, Cyano) to exploit different interaction mechanisms like π-π interactions.[5] | The choice of stationary phase is crucial for achieving selectivity. Chiral columns are specifically designed to differentiate between enantiomers.[6] |
| Low Column Efficiency | 1. Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time.[20] 2. Use a Longer Column or a Column with Smaller Particles: Both will increase efficiency (N) and can lead to better separation.[18] | Higher efficiency results in sharper peaks, which are easier to resolve.[18] |
| Column Overloading | Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to broad, asymmetric peaks that are difficult to resolve.[9] | Overloading saturates the stationary phase, leading to band broadening.[20] |
Issue 2: Peak Tailing in HPLC Analysis
Symptoms:
-
The back half of the peak is wider than the front half, creating a tail.
-
Poor peak symmetry affects integration and quantification.
dot
References
- 1. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing separation efficiency by pH adjustment in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. rcprocess.se [rcprocess.se]
- 17. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. chromtech.com [chromtech.com]
- 19. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Thebainone Stability and Side Reactions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential side reactions of thebainone in acidic and basic experimental conditions. Understanding the stability of this compound is critical for preventing the formation of impurities, ensuring reaction specificity, and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: this compound belongs to the morphinan (B1239233) class of alkaloids, which are known to be susceptible to acid-catalyzed rearrangements.[1][2] While this compound itself is a rearrangement product of thebaine, subjecting it or its precursors to strong acidic conditions, especially with heat, can lead to further molecular rearrangements and the formation of various isomers and degradation products.[1][2][3] For example, thebaine, a direct precursor, rearranges in acidic conditions to form products like metathis compound and this compound-A.[2] Studies on related compounds like buprenorphine show that significant degradation occurs under acidic and high-temperature conditions (e.g., autoclaving).[3]
Q2: What is the main side reaction of this compound under basic conditions?
A2: Under basic conditions, the most significant and immediate reaction involving this compound is the deprotonation of the α-carbon to the ketone, leading to the formation of an enolate ion.[4][5][6] This process, known as enolization, converts the ketone into a potent nucleophile.[5][7] While this is a reversible equilibrium, the formation of the enolate can lead to undesired subsequent reactions, such as aldol (B89426) condensations, alkylations, or other additions if electrophiles are present.
Q3: How can I minimize the formation of degradation products during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions carefully.
-
For Acidic Conditions: Use the mildest possible pH required for your reaction. Avoid prolonged exposure to strong acids and elevated temperatures. Whenever possible, perform reactions at lower temperatures (e.g., 0°C to room temperature). Stability studies on the related compound buprenorphine indicate it is stable in aqueous solutions at pH greater than 3 for at least 24 hours at 36-38°C.[3]
-
For Basic Conditions: If the goal is not to utilize the enolate's reactivity, use non-nucleophilic bases and anhydrous solvents to prevent side reactions. The choice of base is critical; very strong bases like LDA will quantitatively convert the ketone to its enolate, while weaker bases like hydroxides will establish an equilibrium.[5][7]
Q4: What are the potential consequences of enolate formation in basic solutions?
A4: The formation of the this compound enolate can lead to several complications in a synthetic route. The enolate is a powerful nucleophile and can react with starting materials, solvents, or any electrophiles present in the reaction mixture. This can result in the formation of dimers, aldol adducts, or other unintended byproducts, ultimately lowering the yield of the desired product and complicating the purification process.
Troubleshooting Guide
Problem: Unexpected peaks in HPLC/LC-MS analysis after an acidic workup.
-
Possible Cause: Acid-catalyzed rearrangement or degradation of the this compound scaffold. The morphinan skeleton is prone to complex rearrangements in the presence of acid.[1][2]
-
Troubleshooting Steps:
-
Analyze the Mass: Determine the mass-to-charge ratio (m/z) of the unexpected peaks. Isomeric rearrangement would result in peaks with the same m/z as this compound. Degradation products may show mass loss (e.g., dehydration).
-
Reduce Acidity & Temperature: Repeat the experiment using a weaker acid, a buffered solution, or by performing the reaction and workup at a lower temperature.
-
Limit Exposure Time: Minimize the duration your compound is in an acidic environment. Neutralize the reaction mixture as soon as the transformation is complete.
-
Problem: Low yield or a complex mixture of products after a reaction in basic conditions.
-
Possible Cause: this compound has formed an enolate, which has participated in side reactions (e.g., self-condensation, reaction with other electrophiles).
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If enolate reactivity is not desired, consider a weaker or more sterically hindered base. If enolate formation is required, ensure other electrophiles are absent until the desired reagent is added.
-
Use Anhydrous Conditions: Water can act as a proton source and participate in side reactions. Ensure all solvents and reagents are rigorously dried.
-
Control Stoichiometry: Carefully control the stoichiometry of the base. Using a full equivalent of a very strong base like LDA can fully convert this compound to the enolate, preventing reactions between the enolate and the remaining ketone.[5]
-
Data Summary
Table 1: Summary of Conditions and Potential Side Reactions for this compound and Related Precursors
| Condition | Reaction Type | Potential Products/Intermediates | Reference |
| Strong Acid (e.g., HCl), Heat | Rearrangement | Isomers of this compound (e.g., this compound-A, Metathis compound from Thebaine) | [1][2] |
| Acid (pH < 3), Heat | Degradation/Hydrolysis | Hydrolysis and rearrangement products | [3] |
| Strong Base (e.g., LDA, NaH) | Enolate Formation | Quantitative formation of the enolate ion | [5] |
| Weaker Base (e.g., NaOH, KOH) | Enolization (Equilibrium) | Equilibrium mixture of this compound (keto form) and the enolate ion | [6] |
| Base + Electrophiles | Nucleophilic Addition | Dimerization products, aldol adducts, alkylated byproducts | N/A |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability in Acidic Conditions
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare Buffered Solutions: Prepare a series of aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 5, 7).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Incubate the samples at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench and Analyze: Immediately neutralize the aliquot if necessary and analyze by a suitable method like reverse-phase HPLC with UV or MS detection.
-
Data Evaluation: Quantify the peak area of this compound over time to determine the rate of degradation at each pH. Analyze any new peaks that appear to identify potential degradation products.
Visualizations
Caption: Acid-catalyzed rearrangement of thebaine to form this compound-related structures.[2]
Caption: Reversible enolization of this compound in the presence of a base.[4][5]
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Novel analgesics and molecular rearrangements in the morphine–thebaine group. Part X. Further acid-catalysed rearrangements of alcohols in the 6,14-endo-ethenotetrahydrothebaine series - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. preprints.org [preprints.org]
- 3. Stability of the 6,14-endo-ethanotetrahydrooripavine analgesics: acid-catalyzed rearrangement of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencequery.com [sciencequery.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring Thebainone Reaction Progress Using TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Thebainone. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a this compound reaction?
A1: TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[1] By observing the disappearance of the starting material spot and the appearance of the product spot (this compound), researchers can determine if the reaction is proceeding, when it has reached completion, and if any side products are being formed.
Q2: What are the essential components needed for monitoring a this compound reaction with TLC?
A2: You will need the following:
-
TLC plates: Typically silica (B1680970) gel 60 F254 plates are used as the stationary phase.
-
Developing chamber: A closed container to hold the mobile phase and allow the TLC plate to develop in a solvent-saturated atmosphere.
-
Mobile phase: A solvent or mixture of solvents that will separate the components of your reaction mixture.
-
Capillary tubes: For spotting the reaction mixture onto the TLC plate.
-
Visualization method: A means to see the separated spots, as this compound and related compounds are often colorless. This can be non-destructive (UV light) or destructive (chemical stains).
Q3: How do I choose an appropriate mobile phase for my this compound reaction?
A3: The selection of a suitable mobile phase is crucial for good separation. For alkaloids like this compound, a mixture of a non-polar and a polar solvent, often with the addition of a small amount of a basic modifier, is effective. A good starting point is a system that moves the starting material to an Rf (retention factor) of approximately 0.3-0.5. See the Experimental Protocols section for recommended solvent systems.
Q4: What is an Rf value and why is it important?
A4: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a key parameter for identifying and comparing compounds. In reaction monitoring, you will track the change in spots and their corresponding Rf values over time. An ideal separation will show distinct Rf values for the starting material, product, and any intermediates or byproducts.
Q5: How can I visualize this compound and related alkaloids on a TLC plate?
A5: this compound and other opiate alkaloids can be visualized using several methods:
-
UV Light (254 nm): Many alkaloids are UV-active and will appear as dark spots on a fluorescent green background. This is a non-destructive method.
-
Iodoplatinate Reagent: This spray reagent is highly sensitive for alkaloids and organic nitrogen compounds, typically producing colored spots.[2][3][4][5]
-
Dragendorff's Reagent: A classic stain for detecting alkaloids, which forms orange or orange-red precipitates with these compounds.[6][7][8][9][10]
Experimental Protocols
Detailed Methodology for TLC Monitoring of a this compound Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark small, evenly spaced tick marks on this line where you will spot your samples.
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material (for reference) and the reaction mixture in a volatile solvent (e.g., chloroform (B151607) or methanol).
-
Using a capillary tube, carefully spot the starting material on the first tick mark.
-
On the second tick mark, spot the reaction mixture.
-
On the third tick mark, co-spot both the starting material and the reaction mixture (spot one on top of the other, allowing the solvent to evaporate in between). The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
Ensure the spots are small and concentrated.
-
-
Development:
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. The solvent level must be below the starting line on your TLC plate.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For further visualization, use a chemical stain such as Iodoplatinate or Dragendorff's reagent by spraying the plate and gently heating if necessary.
-
-
Interpretation:
-
Calculate the Rf value for each spot.
-
Monitor the disappearance of the starting material spot and the appearance and intensification of the product (this compound) spot in the reaction mixture lane over time. The reaction is complete when the starting material spot is no longer visible.
-
Recommended Mobile Phase Systems for this compound and Related Alkaloids
| System ID | Solvent System (by volume) | Notes |
| A | Toluene : Acetone : Methanol : Ammonia (40:40:6:2) | Reported to give good resolution for major opium alkaloids.[11] |
| B | Chloroform : Methanol : Ammonium Hydroxide (30:20:1.5) | Effective for separating steroidal alkaloids.[12] The basic modifier helps to reduce tailing. |
| C | Chloroform : n-Hexane : Triethylamine (B128534) (9:9:4) | Found to be suitable for detecting opiates in various samples.[13] |
| D | Chloroform : Methanol (9:1) | A simpler system that can be effective for separating morphine, codeine, and thebaine.[1] |
Preparation of Visualization Reagents
| Reagent | Preparation |
| Dragendorff's Reagent | Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of acetic acid and 40 mL of water. Solution B: Dissolve 8 g of potassium iodide in 20 mL of water. Mix equal volumes of Solution A and Solution B before use.[6] |
| Iodoplatinate Reagent | A solution of 0.15% potassium chloroplatinate and 3% potassium iodide in dilute hydrochloric acid.[4][5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated.- The compound is strongly acidic or basic and is interacting too strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase for basic compounds like alkaloids.[14] |
| Spots are not Moving from the Baseline (Low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Spots are Running at the Solvent Front (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| No Spots are Visible | - The sample concentration is too low.- The compound is not UV-active and the visualization stain is not effective for this compound class. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a more appropriate visualization reagent for alkaloids, such as Dragendorff's or Iodoplatinate reagent.[15] |
| Uneven Solvent Front | - The TLC plate was not placed vertically in the developing chamber.- The bottom of the TLC plate is not level. | - Ensure the plate is placed straight in the chamber.- Make sure the bottom edge of the plate is smooth and even. |
| Spots are Crescent-Shaped | - The capillary spotter may have scratched the silica gel surface during spotting. | - Apply the sample gently without gouging the stationary phase. |
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting flowchart for common TLC issues in alkaloid analysis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Derivation and Visualization Reagents | Fisher Scientific [fishersci.com]
- 4. Iodoplatinate spray reagent, Pack Size- 100ML [sigmaaldrich.com]
- 5. Iodoplatinate Spray Reagent for TLC Visualization, 100mL ACHEM-001 - Miles Scientific [milesscientific.com]
- 6. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Dragendorff reagent_TargetMol [targetmol.com]
- 9. Dragendorff reagent: Significance and symbolism [wisdomlib.org]
- 10. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of TLC Systems for Opiate Analysis | Office of Justice Programs [ojp.gov]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
Managing exothermic reactions in large-scale Thebainone synthesis
Welcome to the Technical Support Center for Large-Scale Thebainone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this compound synthesis at scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data to ensure safe and efficient production.
Troubleshooting Guides
This section addresses specific issues that may arise during your large-scale this compound synthesis experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
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Q: My reactor temperature is rising much faster than predicted, and the cooling system is at maximum capacity but cannot keep up. What are the immediate steps I should take?
A: A rapid and uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation requiring immediate and decisive action to prevent over-pressurization and reactor failure.
Immediate Actions:
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Stop Reagent Addition: Immediately halt the feed of all reactants to the vessel.[1]
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Maximize Cooling: Ensure the reactor's cooling system is operating at its highest capacity. If possible, switch to a colder cooling medium.[1]
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Ensure Agitation: Verify that the agitator is functioning correctly to ensure proper heat transfer to the cooling surfaces. Loss of agitation can lead to localized hotspots and accelerate the runaway.
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Prepare for Emergency Quenching: If the temperature continues to climb, be prepared to execute the emergency quenching protocol. This typically involves the rapid addition of a pre-determined, cold, inert solvent or a chemical inhibitor to halt the reaction.[1]
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Alert Personnel and Evacuate: Notify all personnel in the immediate area of the emergency. If the situation cannot be brought under control, follow your facility's established emergency shutdown and evacuation procedures.[1]
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Issue 2: Localized Hotspots Despite Normal Average Temperature
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Q: The overall temperature of my reaction mass is within the desired range, but I suspect localized hotspots are forming near the reagent addition point. What could be causing this and how can I mitigate it?
A: Localized hotspots can occur due to inadequate mixing and can lead to side reactions, product degradation, or even trigger a thermal runaway.
Possible Causes and Solutions:
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Inadequate Mixing: The stirring may not be sufficient to disperse the heat generated by the reaction at the point of reagent addition.
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Increase Stirrer Speed: A higher agitation rate can improve bulk mixing and heat distribution.[1]
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Evaluate Impeller Design: For large-scale reactors, a pitched-blade turbine or hydrofoil impeller is often more effective for promoting axial flow and uniform temperature distribution than a simple anchor or paddle stirrer.[1]
-
-
Reagent Addition Method: The way reactants are introduced can significantly impact heat distribution.
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Subsurface Addition: Introduce the limiting reagent below the surface of the reaction mixture, preferably near the impeller, to ensure rapid dispersion and prevent accumulation at the surface.[1]
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Dilute the Reagent: If possible, diluting the incoming reagent with a suitable solvent can help to moderate the initial reaction rate and heat generation.
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-
Issue 3: Slower Than Expected Initial Temperature Rise
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Q: I've started my reagent addition, but the reaction temperature is not increasing as expected, or is very slow to respond. Should I be concerned?
A: A delayed or slow initiation of an exothermic reaction can be a sign of accumulating unreacted reagents, which could lead to a sudden and rapid temperature increase later in the process.
Troubleshooting Steps:
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Pause Reagent Addition: Temporarily stop the addition of the limiting reagent.
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Verify Reagent Quality: Ensure that the reagents and catalysts are active and of the correct concentration.
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Check for Inhibitors: Consider the possibility of contaminants in the starting materials or solvent that could be inhibiting the reaction.
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Controlled Temperature Increase: If the reaction has a known activation temperature, you may need to slowly and carefully increase the batch temperature to initiate the reaction under controlled conditions.
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Monitor Closely: Once the exotherm begins, carefully control the reagent addition rate to match the cooling capacity of the reactor.
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Frequently Asked Questions (FAQs)
Process Safety and Hazard Assessment
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Q1: What are the primary thermal hazards associated with large-scale this compound synthesis?
A1: The primary thermal hazard is a thermal runaway, where the heat generated by the reaction exceeds the heat removal capacity of the reactor.[2] This leads to a rapid, self-accelerating increase in temperature and pressure, potentially resulting in a loss of containment, fire, or explosion.[2] The Diels-Alder reaction, often a key step in morphinan (B1239233) synthesis, can be highly exothermic.[3]
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Q2: How does scaling up from a laboratory to a production-scale reactor affect the thermal risk?
A2: Scaling up significantly increases the risk of a thermal runaway. The heat generated is proportional to the volume of the reaction mixture, while the heat removed depends on the available surface area for heat transfer. As the reactor size increases, the surface-area-to-volume ratio decreases, making cooling less efficient.[4] A reaction that is easily managed in a lab flask can become dangerous at a larger scale if the cooling capacity is not adequately increased.[4]
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Q3: What initial steps should be taken to assess the thermal risk of our this compound synthesis process?
A3: A thorough reaction hazard assessment is crucial before any scale-up.[5] This should include:
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Literature Review: Search for any known thermal hazards associated with the specific reactions, reagents, intermediates, and products.
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Thermal Screening: Utilize techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events.
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Reaction Calorimetry (RC): Conduct the reaction in a reaction calorimeter to measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your intended process conditions.[6] This data is essential for safe scale-up.[6]
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Operational Control
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Q4: How can I control the rate of an exothermic reaction during large-scale synthesis?
A4: The most common method is to perform the reaction in a semi-batch mode, where one of the reactants is added gradually to the reactor.[4] The addition rate is controlled to ensure that the heat generated by the reaction does not exceed the cooling capacity of the reactor.[4] Continuous monitoring of the reaction temperature is essential.[7]
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Q5: What is an emergency quenching procedure, and when should it be used?
A5: A quenching procedure is an emergency measure to rapidly stop a reaction that is approaching a thermal runaway. This typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to the reactor to halt the reaction and absorb the excess heat. This should be a last resort when primary control measures have failed.
Quantitative Data
The following tables provide estimated and typical quantitative data relevant to managing exothermic reactions in large-scale synthesis. Note: Specific values for this compound synthesis should be determined experimentally.
Table 1: Estimated Thermochemical Data for a Representative Exothermic Step
| Parameter | Typical Value Range | Significance |
| Heat of Reaction (ΔHr) | -100 to -250 kJ/mol | Indicates the total amount of heat that will be released. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 200 °C | The theoretical temperature increase if no heat is removed, indicating the worst-case scenario.[7] |
| Maximum Heat Flow (qmax) | 50 to 150 W/L | The peak rate of heat generation, which the cooling system must be able to handle. |
| Specific Heat Capacity (Cp) | 1.5 to 2.5 J/(g·K) | The amount of heat required to raise the temperature of the reaction mixture. |
Table 2: Typical Large-Scale Reactor Parameters for Heat Transfer
| Parameter | Typical Value | Importance |
| Overall Heat Transfer Coefficient (U) | 200 to 500 W/(m²·K) | A measure of the reactor's ability to transfer heat from the reaction mixture to the cooling medium. |
| Heat Transfer Area (A) | 10 to 50 m² | The surface area available for cooling. |
| Coolant Inlet Temperature (Tcool,in) | -10 to 20 °C | A lower coolant temperature increases the driving force for heat removal. |
| Maximum Allowable Working Temperature | Varies by process | The highest temperature the reaction should safely reach. |
| Maximum Allowable Working Pressure | Varies by reactor | The pressure limit of the reactor vessel. |
Experimental Protocols
Protocol 1: Controlled Reagent Addition for an Exothermic Step
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Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems (e.g., emergency relief valve, temperature probes) are calibrated and functional.
-
Initial Charge: Charge the reactor with the initial reactants and solvent.
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Establish Baseline: Begin agitation and bring the reactor contents to the desired starting temperature using the heating/cooling system. Monitor the heat flow for 15-30 minutes to establish a stable baseline before any reaction occurs.
-
Controlled Reagent Dosing: Begin adding the limiting reagent at a slow, controlled rate using a calibrated dosing pump. The addition rate should be determined from reaction calorimetry data to ensure the heat generated can be effectively removed.
-
Isothermal Control: Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet. Adjust the reagent addition rate or the cooling system to maintain a constant internal temperature. If the temperature rises above a set safety limit, the dosing should automatically stop.
-
Isothermal Hold: After the addition is complete, hold the reaction mixture at the process temperature, continuing to monitor the temperature and heat flow until the reaction is complete, as determined by a suitable analytical method (e.g., HPLC, GC).
-
Cool Down: Once the reaction is complete, cool the reaction mixture to a safe temperature before proceeding with work-up and purification.
Protocol 2: Emergency Quenching Procedure
This protocol should be developed specifically for your process and practiced during safety drills.
-
Trigger Conditions: Define clear trigger conditions for initiating the quench procedure (e.g., temperature exceeds a critical limit and continues to rise despite maximum cooling).
-
Quenching Agent: Have a pre-determined quenching agent (e.g., a cold, inert solvent like toluene, or a chemical inhibitor) readily available in a quantity sufficient to stop the reaction and absorb the generated heat.
-
Quench Addition: If the trigger conditions are met, and after stopping all reagent feeds, rapidly add the quenching agent to the reactor. This is often done through a dedicated quench port.
-
Monitor and Stabilize: Continue to monitor the reactor temperature and pressure until the reaction has been successfully stopped and the temperature is decreasing to a safe level.
-
Post-Quench Actions: Once the reactor is stable, follow established procedures for safely handling and discharging the quenched reaction mixture. A thorough investigation into the cause of the thermal runaway must be conducted before resuming operations.
Visualizations
Caption: Workflow for troubleshooting a thermal runaway event.
Caption: Experimental workflow for controlled reagent addition.
References
Technical Support Center: Catalyst Poisoning in Thebainone Hydrogenation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenation of thebainone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my this compound hydrogenation reaction?
A1: The primary indicators of catalyst poisoning include:
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Reduced Reaction Rate: The reaction slows down significantly or stalls completely.
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Incomplete Conversion: The starting material, this compound, is not fully consumed, even after extended reaction times or under increased hydrogen pressure.
-
Decreased Selectivity: An increase in the formation of undesired byproducts is observed.
-
Change in Catalyst Appearance: The catalyst may change color or show signs of agglomeration.
Q2: What are the likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[1][2] Common sources include:
-
Starting Materials and Reagents: Impurities in the this compound starting material, solvents, or hydrogen gas can act as poisons.
-
Reaction Byproducts: Certain intermediates or byproducts formed during the reaction can inhibit the catalyst.
-
Leached Materials: Trace metals or other substances leached from the reactor or other equipment can poison the catalyst.
Q3: Which chemical compounds are known to be potent poisons for palladium catalysts used in hydrogenation?
A3: Palladium catalysts are particularly susceptible to poisoning by compounds containing sulfur and certain nitrogen-containing functional groups.[3][4]
-
Sulfur Compounds: Even at parts-per-million (ppm) levels, sulfur compounds such as thiols, sulfides, and thiophenes can severely deactivate palladium catalysts.[3]
-
Nitrogen Compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as inhibitors.[4] The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium surface.
-
Other Poisons: Halides, carbon monoxide, and heavy metals can also poison palladium catalysts.[5]
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in many cases, poisoned catalysts can be regenerated, although the effectiveness of regeneration depends on the nature of the poison and the severity of the poisoning. Common regeneration methods include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) can burn off organic residues and some poisons.[6]
-
Chemical Washing: Washing the catalyst with specific solvents or chemical solutions can remove adsorbed poisons. For sulfur poisoning, an oxidative treatment followed by reduction may be effective.[7]
-
Solvent Extraction: Using a solvent to extract strongly adsorbed organic molecules.
Q5: How can I prevent catalyst poisoning in my experiments?
A5: Proactive measures are crucial to prevent catalyst poisoning:
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Use High-Purity Reagents: Ensure that this compound, solvents, and hydrogen gas are of the highest possible purity.
-
Purify Starting Materials: If impurities are suspected in the starting material, purification by recrystallization or chromatography may be necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) before introducing hydrogen to prevent catalyst oxidation.
-
Proper Equipment Cleaning: Thoroughly clean all glassware and reactor components to remove any potential contaminants.
-
Use of Guard Beds: For continuous flow reactions, a guard bed can be used to adsorb poisons before they reach the catalyst bed.
Troubleshooting Guides
Issue 1: The hydrogenation reaction is slow or has stalled.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur, nitrogen compounds) using appropriate analytical techniques (e.g., GC-MS, elemental analysis). | - Purify starting materials and solvents.- Use a fresh batch of high-purity catalyst.- Consider using a more poison-resistant catalyst if available. |
| Poor Quality Catalyst | Test the catalyst with a standard substrate known to hydrogenate easily. | Use a fresh, properly stored catalyst from a reputable supplier. |
| Insufficient Hydrogen Pressure | Check the hydrogen source and ensure all connections are secure and leak-free. | Increase the hydrogen pressure within the safe limits of the reactor. |
| Inadequate Mixing | Observe the stirring of the reaction mixture. Ensure the catalyst is well-suspended. | Increase the stirring speed to improve mass transfer of hydrogen to the catalyst surface. |
| Incorrect Solvent | Review the solubility of this compound and the compatibility of the solvent with the catalyst. | Switch to a different solvent. Protic solvents like ethanol (B145695) or methanol (B129727) often work well for hydrogenations.[8] |
Issue 2: The reaction shows low selectivity, with the formation of multiple byproducts.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Over-hydrogenation | Analyze the product mixture to identify the byproducts. Over-hydrogenation may lead to the reduction of other functional groups. | - Lower the hydrogen pressure or reaction temperature.- Reduce the reaction time.- Use a less active catalyst or a selectively poisoned catalyst (e.g., Lindlar's catalyst for alkyne to cis-alkene reduction).[5] |
| Isomerization | Analyze the product for isomers of the desired product. | - Modify the solvent or reaction temperature.- Use a catalyst known to suppress isomerization. |
| Catalyst Degradation | Characterize the used catalyst for changes in morphology or composition. | Use a more stable catalyst support or operate under milder conditions. |
Quantitative Data on Catalyst Poisoning
While specific data for this compound hydrogenation is limited in the public domain, the following table summarizes the general effect of common poisons on palladium-catalyzed hydrogenation reactions. This data is compiled from studies on related ketone and unsaturated systems and should be used as a general guide.
| Poison | Catalyst | Substrate Type | Poison Concentration | Effect on Activity/Yield |
| Thiophene | Pd/C | α,β-Unsaturated Ketone | 10 ppm | Significant decrease in reaction rate.[9] |
| Pyridine | Pd/C | Ketone | 100 ppm | Moderate inhibition of hydrogenation.[4] |
| Diphenylsulfide | Pd/C | Olefin | 0.1 mol% | Can be used to selectively inhibit hydrogenation of other functional groups.[10] |
| Sulfur Dioxide (SO2) | Pd/Al2O3 | Methane | 100 ppm | Rapid deactivation, with light-off temperatures shifting 50-100°C higher.[7] |
Experimental Protocols
Protocol 1: General Procedure for this compound Hydrogenation
This protocol is a general guideline and may require optimization for specific derivatives of this compound.
Materials:
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This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd relative to this compound)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen gas source
-
Hydrogenation reactor (e.g., Parr shaker or similar)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
-
Catalyst Charging: Under an inert atmosphere (e.g., argon), carefully add the Pd/C catalyst to the reaction vessel.
-
Solvent and Substrate Addition: Add the solvent, followed by the this compound.
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Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times to remove any residual oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by techniques such as TLC, HPLC, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This is a general procedure and may need to be adapted based on the specific nature of the catalyst and poison.
Materials:
-
Poisoned Pd/C catalyst
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Air or a controlled-air oven
Procedure:
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.
-
Washing: Wash the catalyst cake thoroughly with DMF to remove adsorbed organic residues. Follow this with several washes with deionized water.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 80°C) until a constant weight is achieved.
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Oxidation: Spread the dried catalyst in a thin layer in a ceramic dish and place it in an oven with a controlled air supply. Slowly heat the catalyst to a moderate temperature (e.g., 100-150°C) for several hours. This step aims to oxidize the adsorbed sulfur to sulfur oxides.[3]
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Reduction (Optional but Recommended): After cooling, the catalyst can be reduced under a hydrogen atmosphere before reuse to ensure the palladium is in its active metallic state.
Visualizations
Catalyst Poisoning Mechanism
Caption: Mechanism of catalyst poisoning on a palladium active site.
Troubleshooting Workflow for Failed Hydrogenation
Caption: A logical workflow for troubleshooting failed hydrogenation reactions.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. dcl-inc.com [dcl-inc.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Strategies for Enhancing the Economic Viability of Thebainone Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the economic viability of Thebainone synthesis. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for both chemical synthesis and microbial biosynthesis approaches.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for producing this compound, and how do they compare in terms of economic viability?
A1: The two main strategies for this compound synthesis are traditional chemical synthesis and emerging microbial biosynthesis.
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Chemical Synthesis: This approach involves the multi-step construction of the this compound molecule from simpler chemical precursors. Recent advancements, such as deconstructive synthesis, have improved efficiency, but it can still be a lengthy and costly process.[1] The economic viability is often impacted by the cost of starting materials, reagents (especially chiral catalysts), and the number of synthetic steps, which affects overall yield.[][3]
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Microbial Biosynthesis: This strategy utilizes genetically engineered microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce this compound or its immediate precursors from simple carbon sources like glucose or glycerol.[1][4] While promising for its potential sustainability and scalability, current yields are low, making it not yet commercially competitive with chemical synthesis.[1] A significant increase in titer is required for microbial biosynthesis to become a feasible alternative to traditional methods.[1]
Q2: What are the key cost drivers for each synthesis strategy?
A2: The primary cost drivers differ significantly between the two approaches:
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Chemical Synthesis:
-
Raw Materials: The cost of advanced intermediates, such as functionalized benzocyclobutenones.
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Catalysts: The price of precious metal catalysts (e.g., rhodium) and complex chiral phosphine (B1218219) ligands required for asymmetric synthesis can be substantial.[5]
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Solvents and Reagents: The volume and cost of solvents for reactions and purification, as well as other reagents used in the multi-step process.
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Labor and Equipment: The need for specialized chemical reactors and highly skilled personnel contributes to the operational costs.
-
-
Microbial Biosynthesis:
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Upstream Processing: The cost of fermentation media, including the carbon source, nitrogen source, and any necessary supplements.
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Downstream Processing: The expenses associated with extracting and purifying this compound from the fermentation broth, which can be a significant portion of the total cost.[6][7]
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Strain Development and Licensing: The initial investment in genetic engineering to create a high-yielding microbial strain and any associated intellectual property costs.
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Scale-Up: The capital investment for large-scale fermenters and downstream processing equipment.[6]
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Quantitative Comparison of this compound Synthesis Strategies
| Parameter | Chemical Synthesis (Deconstructive) | Microbial Biosynthesis (E. coli) | Microbial Biosynthesis (Yeast) |
| Starting Materials | Commercially available chemical precursors | Simple carbon sources (e.g., glycerol) | Simple carbon sources (e.g., sugar) |
| Reported Yield | 4.7% - 7.2% overall yield | 2.1 mg/L of thebaine | 6.4 µg/L of thebaine |
| Key Cost Drivers | Precursors, chiral ligands, solvents | Downstream processing, fermentation media | Downstream processing, fermentation media |
| Scalability | Established but can be complex | Potentially high, but challenges remain | Potentially high, but challenges remain[6] |
| Sustainability | Generally lower | Higher potential | Higher potential |
Troubleshooting Guides
Chemical Synthesis: Common Issues and Solutions
Q: My overall yield from the deconstructive synthesis is significantly lower than reported values. What are the likely causes?
A: Low yields in multi-step chemical synthesis can arise from several factors. Here are some common issues and troubleshooting steps:
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Reagent Quality: Ensure that all starting materials and reagents are of high purity and anhydrous where specified. Trace impurities can interfere with catalytic reactions.
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Catalyst Activity: The rhodium catalyst and chiral ligand are sensitive to air and moisture. Ensure they are handled under an inert atmosphere (e.g., in a glovebox) and that solvents are properly degassed.
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Reaction Conditions: Small deviations in temperature, pressure, or reaction time can significantly impact yield. Calibrate your equipment and carefully monitor these parameters.
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Purification Losses: Each purification step (e.g., column chromatography) can lead to product loss. Optimize your purification methods to minimize these losses.
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Side Reactions: Incomplete reactions or the formation of byproducts can reduce the yield of the desired product. Use techniques like NMR and mass spectrometry to identify side products and adjust reaction conditions accordingly.
Microbial Biosynthesis: Common Issues and Solutions
Q: My engineered yeast/E. coli strain is producing very low titers of this compound/thebaine. What are the potential bottlenecks?
A: Low titers in microbial biosynthesis are a common challenge and can be due to a variety of factors:
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Suboptimal Gene Expression: The expression levels of the heterologous enzymes in the biosynthetic pathway may not be balanced.
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Solution: Experiment with different promoters of varying strengths to tune the expression of each enzyme. Codon optimization of the plant-derived genes for the microbial host can also improve translation efficiency.
-
-
Poor Enzyme Activity: Plant-derived enzymes, especially cytochrome P450s, may not function optimally in a microbial host.[8][9][10][11][12]
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Solution: Co-express a compatible cytochrome P450 reductase (CPR). You may need to screen CPRs from different sources to find the best partner for your P450. N-terminal modifications of the P450s can also improve their expression and activity.[12]
-
-
Precursor or Cofactor Limitation: The host's metabolism may not supply enough of a key precursor (e.g., L-tyrosine) or cofactor (e.g., NADPH).
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Solution: Engineer the host's central metabolism to redirect flux towards the desired precursor. Overexpressing enzymes involved in cofactor regeneration can also be beneficial.
-
-
Intermediate Toxicity or Degradation: Accumulation of certain intermediates in the pathway may be toxic to the cells or the intermediates themselves may be unstable.
-
Solution: Fine-tune the expression of enzymes upstream and downstream of the toxic intermediate to prevent its accumulation.
-
-
Suboptimal Fermentation Conditions: The pH, temperature, aeration, and nutrient composition of the fermentation medium can all impact product yield.
-
Solution: Systematically optimize these parameters. A design of experiments (DoE) approach can be efficient for this.
-
-
Product Degradation or Export Issues: The final product may be degraded by host enzymes or may not be efficiently exported from the cell.
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Solution: Identify and knock out genes responsible for product degradation. Overexpressing efflux pumps may improve product export.
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Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Carboacylation for this compound Synthesis (Adapted from Deconstructive Synthesis Principles)
This protocol outlines a key step in the deconstructive synthesis of a this compound precursor. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
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Benzocyclobutenone derivative (1 equivalent)
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Alkene coupling partner (1.2 equivalents)
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[Rh(COD)₂]NTf₂ (0.05 equivalents)
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(R)-DTBM-SEGPHOS (0.06 equivalents)
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Anhydrous, degassed 1,2-difluorobenzene (B135520) (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the benzocyclobutenone derivative, [Rh(COD)₂]NTf₂, and (R)-DTBM-SEGPHOS.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed 1,2-difluorobenzene via syringe, followed by the alkene coupling partner.
-
Seal the Schlenk tube and heat the reaction mixture to 130 °C in a preheated oil bath.
-
Stir the reaction for 48 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tetracyclic product.
Protocol 2: Optimizing Fed-Batch Fermentation for this compound Production in Engineered S. cerevisiae
This protocol provides a framework for optimizing the production of this compound in an engineered yeast strain using a fed-batch fermentation strategy.
Materials:
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Engineered S. cerevisiae strain harboring the this compound biosynthetic pathway
-
Batch fermentation medium (e.g., YPD)
-
Feeding medium (concentrated glucose or glycerol, nitrogen source, and essential nutrients)
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Bioreactor with pH, temperature, and dissolved oxygen (DO) control
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into a starter culture and grow overnight. Use this to inoculate a larger seed culture and grow to mid-log phase.
-
Batch Phase: Inoculate the bioreactor containing the batch medium with the seed culture to an initial OD₆₀₀ of ~0.1. Run in batch mode at 30 °C, maintaining pH at 5.5 and DO above 20% saturation.
-
Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feed.
-
Feeding Strategy: Start with a low, constant feed rate and gradually increase it to maintain a low concentration of the carbon source in the medium, avoiding the formation of inhibitory byproducts like ethanol. An exponential feeding strategy can be employed to match the exponential growth of the culture.
-
-
Induction: If using an inducible promoter system to express the biosynthetic pathway genes, add the inducer at the beginning of the fed-batch phase or after a certain cell density is reached.
-
Monitoring: Regularly sample the culture to measure cell density (OD₆₀₀), substrate and product concentrations (using HPLC), and key metabolite levels.
-
Optimization: Vary parameters such as feed rate, media composition, induction time, and temperature to identify the optimal conditions for this compound production.
Protocol 3: Extraction and Purification of this compound from Fermentation Broth
This protocol outlines a general procedure for the extraction and purification of alkaloids like this compound from a yeast fermentation broth.[13][14][15][16][17]
Materials:
-
Fermentation broth containing this compound
-
Ammonium (B1175870) hydroxide (B78521) or other base to adjust pH
-
Organic solvent (e.g., chloroform (B151607), ethyl acetate)
-
Dilute acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cell Lysis and pH Adjustment: If this compound is retained intracellularly, first lyse the yeast cells (e.g., using glass beads or a high-pressure homogenizer). Adjust the pH of the fermentation broth (or cell lysate) to ~9-10 with ammonium hydroxide to ensure this compound is in its free base form.
-
Liquid-Liquid Extraction: Extract the basified broth three times with an equal volume of an organic solvent like chloroform or ethyl acetate. Combine the organic layers.
-
Acid Wash: Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl). The this compound will move into the aqueous layer as a salt.
-
Back-Extraction: Separate the aqueous layer and adjust its pH back to ~9-10 with a base. Extract the aqueous layer again with an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
Chromatographic Purification: Purify the crude extract by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain pure this compound.
Visualizations
Caption: Biosynthetic pathway of this compound from glucose in engineered microbes.
Caption: Experimental workflow for optimizing microbial this compound production.
Caption: Troubleshooting workflow for low this compound yield in microbial synthesis.
References
- 1. Total Biosynthesis of Opiates By Engineered Escherichia coli | AIChE [proceedings.aiche.org]
- 3. Synthetic vs. Natural APIs: Key Considerations for Pharmaceutical Manufacturers - www.pharmasources.com [pharmasources.com]
- 4. Total biosynthesis of opiates by stepwise fermentation using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yeast as a versatile system for heterologous protein expression; genetically modified yeast strain to express human drug metabolism enzymes - MedCrave online [medcraveonline.com]
- 11. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 14. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 16. quora.com [quora.com]
- 17. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Opioid Synthesis: Thebainone vs. Oripavine as Precursors
For Researchers, Scientists, and Drug Development Professionals
The landscape of semi-synthetic opioid manufacturing is continually evolving, driven by the need for more efficient, scalable, and secure sources of these critical medicines. The choice of starting material is a pivotal decision that significantly impacts the entire synthetic route, influencing factors such as yield, cost, and regulatory complexity. This guide provides an in-depth comparison of two key precursors: thebainone and oripavine, offering a comprehensive overview to inform strategic decisions in drug development and manufacturing. While thebaine has traditionally been a primary starting material, from which this compound can be derived, the increasing availability of oripavine from specialized poppy strains presents a compelling alternative.
At a Glance: Key Differences and Considerations
| Feature | This compound (derived from Thebaine) | Oripavine |
| Source | Primarily derived from Papaver somniferum (opium poppy), where thebaine is a minor alkaloid. This compound is a downstream metabolite. | Major alkaloid in certain varieties of Papaver orientale and specialized, high-yield Papaver somniferum strains.[1] |
| Key Structural Difference | Methoxy group at C3. | Phenolic hydroxyl group at C3.[1] |
| Synthetic Advantage | Well-established synthetic routes for a wide range of opioids. | Avoids the often harsh and challenging C3 O-demethylation step required in syntheses starting from thebaine/thebainone for opioids with a C3 hydroxyl group (e.g., morphine, oxymorphone, naloxone).[2][3] This can lead to shorter and more efficient syntheses.[4] |
| Synthetic Disadvantage | Requires a C3 O-demethylation step for the synthesis of many important opioids, which can add steps and reduce overall yield. | May require a protection step for the C3 hydroxyl group in certain reactions, although this can often be removed in a high-yielding final step.[5][6] |
| Regulatory Status | Thebaine is a Schedule II controlled substance in the United States. | Oripavine is a Schedule II controlled substance in the United States.[7] |
Performance in Opioid Synthesis: A Quantitative Comparison
The primary advantage of oripavine lies in its utility for synthesizing opioids that possess a hydroxyl group at the C3 position. This structural feature is common to many potent and medically important opioids, including oxymorphone, naloxone, and naltrexone.
Synthesis of Buprenorphine
Buprenorphine is a potent partial agonist at the μ-opioid receptor and is widely used for pain management and opioid addiction treatment.
| Precursor | Key Steps | Reported Overall Yield | Reference |
| Thebaine | Diels-Alder reaction, N-demethylation, C3-O-demethylation | ~15-25% (multi-step industrial processes) | [2][3] |
| Oripavine | Diels-Alder reaction, N-demethylation (avoids O-demethylation) | 32% | [4] |
As the data indicates, starting from oripavine can significantly improve the overall yield of buprenorphine, primarily by eliminating the need for the O-demethylation step.
Synthesis of Oxymorphone
Oxymorphone is a powerful semi-synthetic opioid analgesic.
| Precursor | Key Steps | Reported Overall Yield | Reference |
| Thebaine | Oxidation, Hydrogenation, C3-O-demethylation | Not specified, but requires O-demethylation | [8][9] |
| Oripavine | Oxidation, Hydrogenation | 85-95% (yield of oxymorphone in solution) | [7][10] |
The synthesis of oxymorphone from oripavine is a more direct route, again avoiding the C3-O-demethylation step.
Experimental Protocols: Key Methodologies
Synthesis of Buprenorphine from Oripavine
A notable synthesis of buprenorphine from oripavine involves the following key transformations[4]:
-
Quaternary Salt Formation: Oripavine is reacted with cyclopropylmethyl bromide in a suitable solvent such as dimethylformamide (DMF) to form the corresponding N-cyclopropylmethyl quaternary ammonium (B1175870) salt.
-
N-demethylation: The quaternary salt is then subjected to N-demethylation using a thiolate, such as sodium tert-dodecanethiolate, to yield N-cyclopropylmethyl nororipavine.
-
Diels-Alder Reaction: The resulting compound undergoes a Diels-Alder reaction with methyl vinyl ketone.
-
Reduction and Grignard Reaction: Subsequent reduction of the ketone and Grignard reaction with tert-butylmagnesium chloride, followed by protecting group removal, yields buprenorphine.
Synthesis of Oxymorphone from Oripavine
A common method for the synthesis of oxymorphone from oripavine is as follows[7][10]:
-
Oxidation: Oripavine is dissolved in a mixture of acetic acid and water and then oxidized with an oxidizing agent like peroxyacetic acid to form 14-hydroxymorphinone.
-
Hydrogenation: The resulting 14-hydroxymorphinone is then reduced, typically via catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere, to yield oxymorphone.
Synthetic Pathways and Biological Mechanisms
To visualize the synthetic and biological processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Comparative synthesis of Buprenorphine from Thebaine and Oripavine.
The above diagram illustrates the key advantage of using oripavine as a precursor for buprenorphine synthesis, which is the circumvention of the O-demethylation step.
Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway for an agonist.
Opioids synthesized from either precursor exert their effects by acting on opioid receptors, primarily the mu-opioid receptor (MOR). As depicted, agonist binding to the MOR initiates a G-protein signaling cascade that ultimately leads to the therapeutic effect of analgesia, but also adverse effects like respiratory depression.[11][12][13][14] Buprenorphine is a partial agonist, meaning it has a ceiling effect on these responses, which contributes to its improved safety profile compared to full agonists.[15][16]
Caption: Mechanism of action for the opioid antagonist Naloxone.
Naloxone, which can be synthesized from thebaine or oripavine-derived intermediates, acts as a competitive antagonist at the MOR. It has a high affinity for the receptor but does not activate it, thereby displacing agonists and reversing their effects.[17][18]
Conclusion
The choice between this compound (via thebaine) and oripavine as a precursor for opioid synthesis is a critical strategic decision. For the production of opioids with a C3-hydroxyl group, such as buprenorphine and oxymorphone, oripavine offers a clear advantage by eliminating the need for a challenging O-demethylation step. This can lead to shorter, more efficient, and higher-yielding synthetic routes. As new poppy strains with high oripavine content become more widely available, its role as a key starting material in the pharmaceutical industry is likely to expand. Researchers and drug development professionals should carefully consider the specific target molecule and the overall efficiency of the synthetic pathway when selecting their precursor.
References
- 1. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0914038B1 - Improved production of thebaine and oripavine - Google Patents [patents.google.com]
- 6. US6376221B1 - Production of thebaine and oripavine - Google Patents [patents.google.com]
- 7. WO2008118654A1 - Improved preparation of oxymorphone from oripavine - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP2125824B1 - Improved preparation of oxymorphone from oripavine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 17. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 18. Naloxone - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Routes to Thebainone: Yields and Methodologies
For researchers and drug development professionals engaged in the synthesis of complex alkaloids, the choice of a synthetic pathway is a critical decision influenced by factors such as efficiency, scalability, and stereochemical control. This guide provides a comparative analysis of prominent synthetic routes to Thebainone, a key intermediate in the biosynthesis of morphine and other opioids. We will examine the total syntheses developed by the research groups of Dong (2021), Metz (2020), and Tius (1992), focusing on a quantitative comparison of their yields and a detailed breakdown of their core experimental strategies.
Comparative Yield Analysis
The efficiency of a synthetic route is often measured by its overall yield and the number of linear steps required to reach the target molecule. The following table summarizes these key metrics for the three highlighted syntheses of this compound.
| Synthetic Route | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Stereoselectivity |
| Dong, et al. (2021) | Asymmetric Rh-catalyzed C-C bond activation ("cut-and-sew") | 13 | 4.7% | Enantioselective |
| 14 | 7.2% | |||
| Metz, et al. (2020) | Intramolecular nitrone cycloaddition & Heck cyclization | 22 | ~1.5% | Racemic |
| Tius, et al. (1992) | Diels-Alder reaction | 24 | ~1% | Racemic |
Synthetic Strategies and Logical Flow
The three synthetic routes employ distinct strategies to construct the complex tetracyclic core of this compound. These differing approaches are visualized below to illustrate the logical flow from starting materials to the final product.
Dong (2021): Asymmetric Deconstructive Synthesis
Dong's approach is a modern, enantioselective synthesis that utilizes a novel rhodium-catalyzed C-C bond activation to assemble the core structure. This "cut-and-sew" strategy allows for the efficient and controlled formation of the key quaternary stereocenter.
Metz (2020): Intramolecular Cycloaddition Approach
The Metz synthesis is a racemic approach that relies on two key cyclization reactions. An intramolecular nitrone cycloaddition forms the nitrogen-containing ring, and a Heck cyclization is employed to construct another key ring of the tetracyclic system, starting from isovanillin.
Tius (1992): Diels-Alder Based Strategy
The Tius synthesis, also racemic, utilizes a classical pericyclic reaction, the Diels-Alder reaction, to form a key cyclohexene (B86901) ring within the this compound framework. This approach represents an earlier strategy for tackling this complex molecule.
Comparative Guide to Validated HPLC Methods for Thebainone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Thebainone. The information presented is intended to assist researchers and analytical scientists in selecting and implementing suitable methods for their specific needs, whether for quality control, stability studies, or impurity profiling.
Introduction to this compound Analysis by HPLC
This compound, a ketone derivative of the opiate alkaloid thebaine, is a critical compound in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for ensuring the quality and safety of related pharmaceutical products. HPLC is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This guide focuses on comparing different reversed-phase HPLC (RP-HPLC) methods, a common and versatile approach for the separation of polar and non-polar compounds.
Comparison of Validated HPLC Methods
While specific validated methods for the direct analysis of this compound are not abundantly available in publicly accessible literature, methods developed for the analysis of its parent compound, thebaine, and other related alkaloids provide a strong foundation. These methods often include the separation of thebaine from its potential impurities and degradation products, which would likely include this compound. Below is a summary and comparison of typical RP-HPLC methods that can be adapted and validated for this compound analysis.
Table 1: Comparison of RP-HPLC Method Parameters for Analysis of Thebaine and Related Alkaloids
| Parameter | Method 1 (Adapted from Thebaine Analysis) | Method 2 (General Opioid Analysis) |
| Stationary Phase | C18 monolithic column | C8 column |
| Mobile Phase | Gradient elution with water (containing trifluoroacetic acid and formic acid) and acetonitrile (B52724). | Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile. |
| Flow Rate | Typically 1.0 - 1.5 mL/min | Typically 0.8 - 1.2 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 285 nm[1][2] | UV-Vis Detector at 210-230 nm |
| Linearity Range | To be determined specifically for this compound | To be determined specifically for this compound |
| Limit of Detection (LOD) | To be determined specifically for this compound | To be determined specifically for this compound |
| Limit of Quantification (LOQ) | To be determined specifically for this compound | To be determined specifically for this compound |
| Accuracy (% Recovery) | To be determined specifically for this compound | To be determined specifically for this compound |
| Precision (%RSD) | To be determined specifically for this compound | To be determined specifically for this compound |
Experimental Protocols
The following are detailed experimental protocols that can serve as a starting point for the development and validation of an HPLC method for this compound analysis.
Method 1: Gradient RP-HPLC with C18 Monolithic Column
This method is adapted from a validated procedure for the analysis of thebaine and its related impurities.[1][2]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 monolithic column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-50% B (linear gradient)
-
15-20 min: 50% B
-
20-22 min: 50-10% B (linear gradient)
-
22-30 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard to achieve a concentration within the calibration range.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations across the expected analytical range. Plot peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Isocratic RP-HPLC with C8 Column
This is a general approach for opioid analysis that can be optimized for this compound.
1. Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis Detector.
2. Chromatographic Conditions:
-
Column: C8 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 70:30 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Follow the same procedure as described in Method 1.
4. Validation Parameters to be Assessed:
-
Follow the same validation procedures as outlined in Method 1.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of an HPLC method for this compound analysis.
Caption: Workflow for HPLC method development and validation.
Conclusion
The selection of an appropriate HPLC method for this compound analysis will depend on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. The methods presented in this guide provide a solid starting point for developing and validating a robust and reliable analytical procedure. It is crucial to perform a thorough method validation to ensure that the chosen method is suitable for its intended purpose and provides accurate and reproducible results.
References
Thebaine vs. Thebainone: A Comparative Guide for Synthetic Chemistry
In the landscape of pharmaceutical development, particularly in the synthesis of semi-synthetic opioids, the choice of starting material is a critical decision that dictates efficiency, yield, and economic viability. Among the precursors derived from opium alkaloids, thebaine stands out as a cornerstone molecule. This guide provides a detailed, data-driven comparison between thebaine and its derivative, thebainone, to clarify their respective roles and utility for researchers, scientists, and drug development professionals. The evidence overwhelmingly supports thebaine as the superior and industrially preferred key starting material (KSM).
Executive Summary
Thebaine is the principal alkaloid used for the commercial synthesis of a vast array of essential medicines, including analgesics like oxycodone and opioid antagonists such as naloxone (B1662785).[1][2] Its unique conjugated diene system makes it an ideal precursor for modifications at the C-ring of the morphinan (B1239233) skeleton.[3][4] this compound, a ketone derivative of thebaine, is not typically used as a starting material in these established synthetic pathways and is more accurately characterized as a potential intermediate, though not one favored in mainstream industrial processes. Thebaine's abundance, well-established reaction pathways, and higher efficiency firmly establish it as the better starting material.
Physicochemical Properties
A fundamental comparison begins with the physical and chemical properties of the two molecules. These characteristics influence solubility, reactivity, and handling in a laboratory setting.
| Property | Thebaine | This compound |
| Molecular Formula | C₁₉H₂₁NO₃[5] | C₁₈H₂₁NO₃[6] |
| Molar Mass | 311.4 g/mol [5] | 299.4 g/mol [6] |
| Melting Point | 183-186°C (decomposes)[7] | Not available |
| Appearance | White, crystalline solid[3] | Not specified |
| DEA Schedule | Schedule II[5] | Not explicitly scheduled (controlled as an analogue) |
| Key Structural Feature | Conjugated diene enol ether[4] | α,β-Unsaturated ketone |
Synthetic Utility and Pathways
The primary measure of a starting material's value is its efficiency in converting to high-value active pharmaceutical ingredients (APIs). Thebaine is the undisputed leader in this regard.
Thebaine: The Direct Route to Key Opioids
Thebaine's structure is uniquely suited for two major synthetic transformations:
-
Oxidation to 14-Hydroxycodeinone: This is the most critical pathway, forming the precursor for oxycodone, oxymorphone, naloxone, and naltrexone.[4][8] The reaction involves the oxidation of thebaine's diene system.
-
Diels-Alder Cycloaddition: This reaction creates 6,14-endo-etheno-tetrahydrothebaine derivatives, which are precursors to ultra-potent opioids like buprenorphine and etorphine.[4][9]
This compound does not possess the necessary diene structure for these crucial reactions, making it an unsuitable starting point for these classes of drugs.
Comparative Synthetic Efficiency
The following table summarizes the established synthetic routes starting from thebaine to produce major APIs. A comparable, industrially viable pathway starting from this compound is not documented in the literature, highlighting its disuse as a primary precursor.
| Target API | Starting Material | Key Intermediate | Typical Overall Yield | Reference |
| Oxycodone | Thebaine | 14-Hydroxycodeinone | ~70-80% | [10][11] |
| Naloxone | Thebaine | 14-Hydroxynoroxymorphone | ~40-50% (multi-step) | [12][13] |
| Buprenorphine | Thebaine | 7α-acetyl-6,14-endo-ethenotetrahydrothebaine | ~15-25% (multi-step) | [14] |
| Oxycodone | This compound | Not an established pathway | N/A |
The workflows below, generated using Graphviz, visually articulate the established synthetic logic.
The diagram above clearly shows the direct and high-yield conversion of thebaine to 14-hydroxycodeinone, the pivotal intermediate for producing widely used APIs like oxycodone and naloxone. This compound is shown as a potential side-product of thebaine reduction, not a productive starting material for this pathway.
Experimental Protocols
To provide actionable information for laboratory professionals, a representative experimental protocol for the key conversion step from thebaine is detailed below.
Protocol: Oxidation of Thebaine to 14-Hydroxycodeinone
This protocol is based on established methods using hydrogen peroxide and an acid catalyst, which is a common industrial practice.[10][15]
Objective: To synthesize 14-hydroxycodeinone from thebaine.
Materials:
-
Thebaine (1 equivalent)
-
Glacial Acetic Acid or Formic Acid
-
30-35% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide or Sodium Hydroxide for basification
-
Standard laboratory glassware and safety equipment
Methodology:
-
Dissolution: Dissolve 10g of thebaine in 100-130 mL of formic or acetic acid in a temperature-controlled reaction vessel. Cool the mixture to 20-30°C.[12]
-
Oxidation: Slowly add a stoichiometric amount of 35% hydrogen peroxide dropwise to the solution, ensuring the reaction temperature is maintained below 40°C. Vigorous stirring is essential.
-
Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the consumption of thebaine using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Quenching & Precipitation: Once the reaction is complete, carefully quench any remaining peroxide. The product is then precipitated by slowly adding the acidic reaction mixture to a basic solution (e.g., ammonium hydroxide) to adjust the pH to 8-9.
-
Isolation and Drying: The precipitated solid (14-hydroxycodeinone) is collected by filtration, washed with deionized water to remove residual salts, and dried under a vacuum at 50-60°C.
Expected Outcome: This process typically yields 14-hydroxycodeinone as a solid with a purity exceeding 90% and a reaction yield of approximately 94% (including the N-oxide derivative).[10]
Mechanism of Action: The End Goal
The ultimate purpose of synthesizing these molecules is to modulate the opioid receptor system. The final products derived from thebaine, such as oxycodone (an agonist) and naloxone (an antagonist), all interact with the mu (μ)-opioid receptor, albeit to produce opposite effects.
This diagram illustrates how both agonists and antagonists derived from thebaine target the same receptor. Agonists activate the downstream signaling cascade leading to analgesia, while antagonists bind to the receptor without activating it, thereby blocking the effects of agonists.
Conclusion
The comparison between thebaine and this compound as starting materials for semi-synthetic opioids is definitive. Thebaine is unequivocally the superior and industrially indispensable starting material. Its chemical structure, featuring a reactive conjugated diene, provides direct, high-yield pathways to a wide portfolio of medically critical APIs.[1][16][17] In contrast, this compound lacks this key functional group, rendering it unsuitable for the established, efficient synthetic routes that define modern opioid manufacturing. For researchers and drug development professionals, focusing resources on thebaine supply chains and synthetic optimization remains the most logical and productive strategy.
References
- 1. antheia.bio [antheia.bio]
- 2. thebaine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. biomedres.us [biomedres.us]
- 4. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]
- 5. Thebaine | C19H21NO3 | CID 5324289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C18H21NO3 | CID 11055653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 115-37-7 CAS MSDS (THEBAINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. US9062062B1 - Synthesis of oxycodone hydrochloride - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104230945B - The synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]
- 13. CN104230945A - Synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thebaine - Wikipedia [en.wikipedia.org]
Efficiency in Opioid Antagonist Synthesis: A Comparative Analysis of Naloxone and Naltrexone Production from Thebainone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic efficiency of two critical opioid antagonists, naloxone (B1662785) and naltrexone (B1662487), starting from the common precursor thebainone. This analysis is supported by a review of published experimental data and detailed methodologies for the key synthetic transformations.
The escalating opioid crisis has underscored the importance of readily available opioid antagonists like naloxone and naltrexone. Both are semi-synthesized from naturally occurring opium alkaloids, with thebaine being a primary starting material. The conversion of thebaine to these life-saving medicines involves a series of chemical transformations, the efficiency of which is crucial for ensuring a stable and economical supply. This guide delves into a comparative analysis of the synthetic pathways leading to naloxone and naltrexone from this compound, a key intermediate derived from thebaine.
Synthetic Pathways Overview
The principal synthetic route from thebaine to both naloxone and naltrexone converges at the pivotal intermediate, noroxymorphone. The synthesis initiates with the oxidation of thebaine to 14-hydroxycodeinone, which is then hydrogenated to yield oxycodone. Subsequent O-demethylation of oxycodone produces oxymorphone. The critical N-demethylation of oxymorphone affords noroxymorphone. From this common intermediate, the pathways diverge in the final N-alkylation step. Naloxone is synthesized by introducing an allyl group, typically using allyl bromide. In contrast, naltrexone is formed by the attachment of a cyclopropylmethyl group, commonly achieved with cyclopropylmethyl bromide.
An alternative and often more efficient approach involves the formation of an oxazolidine (B1195125) intermediate from oxymorphone. This intermediate can then react with appropriate Grignard reagents to yield the target molecules in a more direct fashion.
A Spectroscopic Showdown: Thebainone and Its Derivatives Under the Analytical Lens
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of opioid alkaloids is paramount. This guide provides a comprehensive spectroscopic comparison of thebainone and its key derivatives: codeinone, morphinone, and oripavine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear differentiation of these closely related morphinan (B1239233) alkaloids.
This comparative analysis relies on experimental data to illuminate the subtle yet significant structural modifications that distinguish these compounds, offering a valuable resource for identification, characterization, and further drug development endeavors.
At a Glance: Key Spectroscopic Differentiators
The primary structural differences between this compound, codeinone, morphinone, and oripavine lie in the modifications at the C3 and C6 positions of the morphinan core. These variations, including the presence or absence of methoxy (B1213986) and hydroxyl groups and the nature of the C-ring, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a direct comparative framework.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1 | H-2 | H-5 | H-7 | H-8 | 3-OCH₃ | 6-OCH₃ | N-CH₃ |
| This compound | 6.65 (d) | 6.60 (d) | 4.67 (s) | 2.60-2.70 (m) | 2.30-2.40 (m) | 3.87 (s) | - | 2.45 (s) |
| Codeinone [1] | 6.68 (d) | 6.62 (d) | 4.68 (s) | 6.65 (d) | 6.07 (d) | 3.85 (s) | - | 2.46 (s) |
| Morphinone [2][3] | 6.67 (d) | 6.58 (d) | 4.69 (s) | 6.59 (d) | 6.18 (d) | - | - | 2.45 (s) |
| Oripavine [4] | 6.62 (d) | 6.49 (d) | 5.59 (d) | 5.05 (d) | - | - | 3.60 (s) | 2.44 (s) |
Note: Data for this compound is based on typical values for related morphinans due to limited direct availability in search results. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-13 | 3-OCH₃ | N-CH₃ |
| This compound | 145.5 | 142.5 | 91.8 | 208.0 | 47.0 | 43.0 | 46.5 | 56.5 | 42.8 |
| Codeinone [1] | 145.8 | 142.7 | 91.5 | 197.5 | 148.8 | 129.9 | 47.2 | 56.4 | 42.9 |
| Morphinone [2][3] | 144.2 | 138.5 | 91.9 | 197.8 | 148.5 | 130.1 | 47.3 | - | 42.9 |
| Oripavine [4] | 142.8 | 138.9 | 112.9 | 154.2 | 119.9 | 95.2 | 47.1 | - | 43.3 |
Note: Data for this compound is based on typical values for related morphinans due to limited direct availability in search results.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch (Ether) | C=C Stretch (Aromatic) |
| This compound | - | ~1730 | ~1050, ~1280 | ~1600, ~1500 |
| Codeinone [1] | - | ~1680 | ~1055, ~1275 | ~1610, ~1505 |
| Morphinone [5] | ~3400 (broad) | ~1675 | ~1050, ~1280 | ~1615, ~1500 |
| Oripavine [4] | ~3450 (broad) | - | ~1040, ~1270 | ~1605, ~1495 |
Note: Data for this compound is based on typical values for related morphinans due to limited direct availability in search results. Dihydromorphinone IR data from NIST WebBook was used as a reference for Morphinone.
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-NCH₃]⁺ | [M-CH₂NCH₃]⁺ | Other Key Fragments |
| This compound | 299 | 284 | 256 | 242 | 214, 174 |
| Codeinone [1] | 297 | 282 | 254 | 240 | 212, 198, 174 |
| Morphinone [2] | 283 | 268 | 240 | 226 | 198, 174 |
| Oripavine | 297 | 282 | 254 | 240 | 226, 211 |
Note: Data for this compound is based on typical fragmentation patterns of morphinans due to limited direct availability in search results.
Structural Relationships and Analytical Workflow
The structural evolution from this compound to its derivatives involves key demethylation and oxidation steps. These relationships are crucial for understanding their biosynthetic pathways and chemical synthesis routes.
A generalized workflow for the spectroscopic analysis of these compounds ensures consistent and comparable data acquisition.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are standard protocols for the spectroscopic analysis of this compound and its derivatives.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkaloid sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[6] Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra with a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Proton decoupling is typically employed.[7]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid alkaloid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[8][9]
-
Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]
-
-
Instrument Parameters:
-
Spectrometer: An FTIR spectrometer equipped with a DTGS or MCT detector.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans for both the background (empty sample compartment or a pure KBr pellet) and the sample.
-
-
Data Processing: Collect the spectrum and perform a background subtraction. Identify the wavenumbers of significant absorption bands.
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the alkaloid in methanol (B129727) or another suitable solvent at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
In some cases, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and chromatographic performance, especially for compounds with free hydroxyl groups.[10]
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.[11]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library (e.g., NIST, Wiley).[12][13]
This comprehensive guide serves as a foundational tool for the spectroscopic analysis of this compound and its principal derivatives. The provided data and protocols offer a reliable basis for the identification and differentiation of these important opioid alkaloids, facilitating further research and development in the field.
References
- 1. rsc.org [rsc.org]
- 2. compoundchem.com [compoundchem.com]
- 3. rsc.org [rsc.org]
- 4. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, CDCl3, simulated) (NP0032439) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]
- 10. A Gas Chromatography-Triple Quadrupole Mass Spectrometry Assay for the Quantification of Opiates in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Codeine [webbook.nist.gov]
Differentiating Thebainone Isomers: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Thebainone, a ketone derivative of the opium alkaloid thebaine, is a critical intermediate in the biosynthesis of morphine and codeine, and a target molecule in synthetic opioid research. Its molecular structure contains multiple chiral centers, giving rise to various stereoisomers. The precise differentiation of these isomers is paramount for understanding their pharmacological activity, metabolic fate, and for ensuring the stereochemical purity of pharmaceutical products. This guide provides an objective comparison of key analytical techniques for the differentiation of this compound isomers, supported by experimental data and detailed methodologies.
Chromatographic Techniques: The Cornerstone of Isomer Separation
Chromatographic methods are fundamental in the separation of this compound isomers, leveraging subtle differences in their physicochemical properties to achieve resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques in this domain.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a powerful and versatile tool for the enantioselective separation of this compound. The primary strategy involves the use of Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and consequently, different retention times.
Key Experimental Protocol: Chiral HPLC for this compound Enantiomers
A typical experimental setup for the chiral separation of this compound enantiomers, based on established methods for related chiral compounds, is as follows:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are often effective for the separation of alkaloid enantiomers.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of a hydrocarbon (like n-hexane or n-heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is commonly used in normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) is often added to improve peak shape and resolution for basic compounds like alkaloids.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 285 nm) is a common approach. LC-MS can provide higher sensitivity and structural information.
Table 1: Comparison of Chiral HPLC Performance for Isomer Separation (Representative Data)
| Parameter | Chiral HPLC with Polysaccharide CSP |
| Resolution (Rs) | > 1.5 (baseline separation achievable) |
| Selectivity (α) | 1.1 - 1.5 |
| Limit of Detection (LOD) | ng/mL range (UV), pg/mL range (MS) |
| Analysis Time | 10 - 30 minutes |
| Advantages | High resolution, direct enantiomer separation, non-destructive. |
| Disadvantages | High cost of chiral columns, requires method development. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that can be employed for the differentiation of this compound diastereomers and, with derivatization, enantiomers. While diastereomers often exhibit different retention times on standard achiral GC columns due to their distinct physical properties, enantiomers require a different approach.
For enantiomeric separation, two main strategies are used:
-
Chiral Derivatization: this compound enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
-
Chiral Stationary Phases: Similar to HPLC, chiral GC columns can be used for the direct separation of enantiomers.
Even without complete chromatographic separation, mass spectrometry can sometimes differentiate isomers based on their fragmentation patterns. Stereochemistry can influence the stability of fragment ions, leading to reproducible differences in their relative abundances in the mass spectrum.[1]
Key Experimental Protocol: GC-MS for this compound Isomer Differentiation
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for general analysis and for the separation of diastereomers. For direct enantiomer separation, a chiral column (e.g., a cyclodextrin-based phase) is required.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An optimized temperature gradient is crucial for achieving good separation.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analysis: Full scan mode to obtain complete mass spectra for fragmentation pattern analysis.
Table 2: Comparison of GC-MS Performance for Isomer Differentiation
| Parameter | GC-MS with Achiral Column (Diastereomers) | GC-MS with Chiral Derivatization (Enantiomers) |
| Resolution (Chromatographic) | Baseline separation often possible | Baseline separation of diastereomeric derivatives |
| Differentiation (Mass Spectra) | Subtle differences in fragment ion abundances | Distinct mass spectra of derivatives |
| Limit of Detection (LOD) | pg to fg range | pg to fg range |
| Analysis Time | 15 - 40 minutes | 20 - 50 minutes (including derivatization) |
| Advantages | High sensitivity and specificity, provides structural information. | Enables enantiomer separation on standard columns. |
| Disadvantages | May not resolve all isomers chromatographically. | Derivatization adds complexity and potential for error. |
Spectroscopic Techniques: Unraveling Stereochemical Details
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information that is invaluable for the unambiguous assignment of stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of the relative and absolute configuration of chiral centers. For this compound isomers, specific NMR techniques can be employed:
-
¹H and ¹³C NMR: Differences in the chemical shifts and coupling constants of protons and carbons can distinguish between diastereomers.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining relative stereochemistry.
-
Key Experimental Protocol: NMR for this compound Stereochemical Assignment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the this compound isomer is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments: Acquisition of 1D ¹H and ¹³C spectra, followed by 2D experiments (COSY, HSQC, HMBC, and NOESY).
-
Data Analysis: Detailed analysis of chemical shifts, coupling constants, and cross-peaks in the 2D spectra to deduce the stereochemical arrangement.
Table 3: Comparison of NMR Spectroscopy for Isomer Differentiation
| Technique | Information Provided | Advantages | Disadvantages |
| 1D NMR (¹H, ¹³C) | Distinguishes diastereomers based on chemical shifts and coupling constants. | Relatively quick to acquire. | May not be sufficient for complete stereochemical assignment. |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity information, aiding in structural confirmation. | Unambiguous assignment of proton and carbon signals. | Longer acquisition times. |
| NOESY | Determines spatial proximity of protons, crucial for establishing relative stereochemistry. | Definitive information on through-space interactions. | Requires careful interpretation; can be time-consuming. |
Hyphenated and Other Techniques
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly with the addition of chiral selectors to the background electrolyte, offers a high-efficiency separation method for charged molecules like alkaloids. Cyclodextrins are commonly used as chiral selectors in CE for the enantioseparation of a wide range of compounds.
Key Experimental Protocol: Chiral CE for this compound Enantiomers
-
Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): An acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) containing a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
Separation Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.
-
Detection: On-column UV detection at an appropriate wavelength.
Table 4: Comparison of Capillary Electrophoresis for Isomer Separation
| Parameter | Chiral Capillary Electrophoresis |
| Efficiency (Theoretical Plates) | Very high (>100,000) |
| Resolution (Rs) | High resolution achievable |
| Sample Volume | Nanoliter range |
| Analysis Time | Typically < 20 minutes |
| Advantages | High efficiency, low sample and reagent consumption. |
| Disadvantages | Lower concentration sensitivity compared to HPLC-MS and GC-MS. |
Visualizing the Workflow
The selection and application of these analytical techniques can be visualized as a logical workflow.
Caption: A logical workflow for the differentiation of this compound isomers.
Conclusion
The differentiation of this compound isomers is a multifaceted analytical challenge that can be effectively addressed by a combination of chromatographic and spectroscopic techniques. Chiral HPLC with polysaccharide-based stationary phases is a primary choice for direct enantiomeric separation. GC-MS offers high sensitivity and the potential to distinguish isomers based on both chromatographic retention and mass spectral fragmentation patterns, particularly after chiral derivatization. NMR spectroscopy, especially 2D techniques like NOESY, provides the most detailed structural information for unambiguous stereochemical assignment. Capillary electrophoresis with chiral selectors presents a high-efficiency alternative with low sample consumption. The optimal choice of technique, or combination of techniques, will depend on the specific research question, the available instrumentation, and the required level of sensitivity and structural detail.
References
Cost-benefit analysis of using Thebainone in opioid manufacturing
For Researchers, Scientists, and Drug Development Professionals
The landscape of opioid manufacturing is in constant evolution, driven by the dual needs for efficient production of established analgesics and the development of novel compounds with improved therapeutic profiles. The choice of precursor molecule is a critical determinant of the overall cost, efficiency, and versatility of a synthetic route. This guide provides a comparative analysis of thebainone against the more traditional precursors, thebaine and oripavine, in the synthesis of key opioid analgesics.
Executive Summary
Traditionally, thebaine and oripavine, extracted from the opium poppy, have been the primary starting materials for the semi-synthesis of a wide range of opioids. However, the emergence of synthetic and biosynthetic production methods for this compound presents a compelling alternative. This guide demonstrates that while the initial cost of synthetically produced this compound may be a significant consideration, it offers potential advantages in terms of synthetic convergence, efficiency for certain target molecules, and the potential to streamline the production of next-generation opioids. The selection of an optimal precursor is therefore a complex decision, weighing the cost of raw materials against process efficiency, complexity, and the strategic goals of the drug development program.
Comparative Analysis of Precursor Performance
The efficiency and complexity of synthesizing key opioids vary significantly depending on the starting precursor. The following tables provide a semi-quantitative comparison of synthetic routes from thebaine, oripavine, and this compound to three major classes of opioid analgesics: oxycodone, hydromorphone, and buprenorphorphine.
Note on Cost Data: Publicly available, real-time pricing for controlled substances like opioid precursors is limited. The cost comparisons presented are based on available data, including a 2015 price list from a major supplier for related alkaloids, and are intended to be illustrative. Actual costs will vary based on supplier, volume, and market conditions.
Table 1: Synthesis of Oxycodone
| Metric | Thebaine Route | This compound Route (Hypothetical) |
| Starting Material | Thebaine | This compound |
| Key Transformation | Oxidation and reduction | Direct functionalization |
| Number of Steps | 2-3 | 1-2 |
| Reported Overall Yield | 71-95%[1] | Potentially higher due to fewer steps |
| Relative Raw Material Cost | Moderate | High (synthetic) to Moderate (biosynthetic) |
| Process Complexity | Moderate | Potentially lower |
| Key Benefit | Established, high-yielding process | Potentially more convergent and efficient |
| Key Drawback | Relies on agricultural sourcing of thebaine | Higher initial cost of this compound |
Table 2: Synthesis of Hydromorphone
| Metric | Oripavine Route | This compound Route (Hypothetical) |
| Starting Material | Oripavine | This compound |
| Key Transformation | Reduction and hydrolysis | Direct functionalization |
| Number of Steps | 2 | 1-2 |
| Reported Overall Yield | ~42%[2] | Potentially higher |
| Relative Raw Material Cost | Moderate | High (synthetic) to Moderate (biosynthetic) |
| Process Complexity | Moderate | Potentially lower |
| Key Benefit | Direct route from a naturally occurring precursor | Potential for improved yield and reduced steps |
| Key Drawback | Lower overall yield compared to some other routes | Higher initial cost of this compound |
Table 3: Synthesis of Buprenorphine
| Metric | Thebaine Route | This compound Route (Hypothetical) |
| Starting Material | Thebaine | This compound |
| Key Transformation | Multi-step synthesis involving N-demethylation and side-chain installation | Potential for a more direct route |
| Number of Steps | ~6[2] | Potentially fewer |
| Reported Overall Yield | Improved to 66% for the final 3 steps[3] | Potentially higher overall yield |
| Relative Raw Material Cost | Moderate | High (synthetic) to Moderate (biosynthetic) |
| Process Complexity | High | Potentially moderate |
| Key Benefit | Established, albeit complex, industrial process | Potential to significantly simplify a complex synthesis |
| Key Drawback | Long and complex synthesis | Higher initial cost of this compound |
Experimental Protocols
Synthesis of Oxycodone from Thebaine
A common industrial method involves a two-step, one-pot process. Thebaine is first oxidized to 14-hydroxycodeinone, which is then subsequently reduced to oxycodone.
Protocol:
-
Oxidation: Thebaine is dissolved in an aqueous acidic solution (e.g., formic acid or acetic acid).
-
An oxidizing agent, typically hydrogen peroxide, is added to the solution at a controlled temperature.
-
The reaction is monitored until thebaine is consumed, yielding 14-hydroxycodeinone.
-
Reduction: Without isolating the intermediate, a catalyst (e.g., palladium on carbon) is added to the reaction mixture.
-
The mixture is then subjected to hydrogenation to reduce the double bond of 14-hydroxycodeinone, affording oxycodone.
-
The crude oxycodone is then isolated and purified.
This process has been reported to achieve overall yields in the range of 71-95%.[1]
Synthesis of Hydromorphone from Oripavine
A two-step process is typically employed for the synthesis of hydromorphone from oripavine.
Protocol:
-
Reduction: Oripavine is reacted with a reducing agent, such as diimide (generated in situ), to selectively reduce the 8,14-double bond, yielding 8,14-dihydrooripavine.
-
Hydrolysis: The resulting 8,14-dihydrooripavine is then hydrolyzed under acidic conditions to cleave the enol ether and form the ketone, yielding hydromorphone.
-
The final product is isolated and purified.
This route has a reported overall yield of approximately 42%.[2]
Synthesis of Buprenorphine from Thebaine
The synthesis of the complex opioid buprenorphine from thebaine is a multi-step process.
Protocol:
-
Diels-Alder Reaction: Thebaine undergoes a Diels-Alder reaction with a suitable dienophile (e.g., methyl vinyl ketone).
-
Grignard Reaction: The resulting adduct is then reacted with a Grignard reagent to introduce the tert-butyl group.
-
N-Demethylation: The N-methyl group is removed, often using cyanogen (B1215507) bromide followed by hydrolysis.
-
N-Alkylation: The resulting secondary amine is alkylated with cyclopropylmethyl bromide.
-
O-Demethylation: The 3-methoxy group is cleaved to the corresponding phenol.
-
Reduction: The C6-ketone is reduced to the corresponding alcohol.
Recent process improvements have focused on increasing the efficiency of the later stages of this synthesis.[3]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling
Opioids exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an opioid agonist to the MOR initiates two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[1][4][5][6][7]
Caption: Mu-Opioid Receptor Signaling Pathways.
General Experimental Workflow for Opioid Synthesis
The synthesis of opioids from natural precursors generally follows a series of core steps, although the specific reagents and conditions vary depending on the target molecule and starting material.
References
- 1. pnas.org [pnas.org]
- 2. almacgroup.com [almacgroup.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Purity Analysis of Commercially Available Thebainone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. Thebainone, a key intermediate in the synthesis of several opioid-based pharmaceuticals, is commercially available from various suppliers. However, the purity and impurity profiles of these products can vary. This guide provides a comparative overview of the purity analysis of commercially available this compound, complete with experimental protocols and data presentation to aid in the selection of the most suitable material for research and development needs.
Comparison of this compound Purity from Commercial Suppliers
While direct, publicly available comparative studies on the purity of this compound from different commercial suppliers are scarce, a general understanding can be derived from typical product specifications and the nature of the synthetic processes employed. For the purpose of this guide, we present a hypothetical comparison based on what researchers might expect from suppliers catering to different quality grades.
Table 1: Hypothetical Purity and Impurity Profile of Commercial this compound
| Parameter | Supplier A (High Purity Grade) | Supplier B (Standard Grade) | Analytical Method |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% | HPLC-UV |
| Purity (by GC-MS) | ≥ 99.0% | ≥ 97.5% | GC-MS |
| Total Impurities | ≤ 0.5% | ≤ 2.0% | HPLC-UV, GC-MS |
| Specific Impurity 1 (e.g., Oripavine) | ≤ 0.1% | ≤ 0.5% | HPLC-UV, LC-MS |
| Specific Impurity 2 (e.g., Thebaine) | ≤ 0.2% | ≤ 1.0% | HPLC-UV, LC-MS |
| Residual Solvents | ≤ 0.1% | ≤ 0.5% | GC-HS |
| Water Content | ≤ 0.5% | ≤ 1.0% | Karl Fischer Titration |
Note: This table presents illustrative data. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity information.
Experimental Protocols for Purity Analysis
Accurate determination of this compound purity and impurity profiles requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC with UV detection is a powerful technique for quantifying this compound and separating it from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-550 amu.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL. Derivatization with an agent like BSTFA may be necessary for certain impurities.
-
Identification: Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST).
Visualization of Analytical Workflows
To provide a clearer understanding of the processes involved in the purity analysis of this compound, the following diagrams illustrate the experimental workflows.
Thebaine's Superiority in Diels-Alder Reactions: A Comparative Analysis with Thebainone
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of morphinan (B1239233) alkaloids is paramount for the synthesis of novel therapeutics. This guide provides a detailed comparison of the reactivity of thebaine and its derivative, thebainone, in the context of Diels-Alder reactions, supported by experimental data and protocols.
Thebaine, a natural opium alkaloid, is a cornerstone in the synthesis of a multitude of clinically significant opioids, including naloxone, naltrexone, and buprenorphine. Its chemical versatility stems from a unique structural feature: a conjugated diene system within its C-ring, rendering it highly reactive in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In stark contrast, this compound, itself a product of a Diels-Alder reaction involving thebaine, lacks this critical diene moiety and is therefore inert as a diene component in such transformations.
Thebaine: An Electron-Rich Diene Primed for Cycloaddition
Thebaine possesses an electron-rich 1,3-cyclohexadiene (B119728) substructure, making it an excellent diene for reactions with electron-deficient dienophiles.[1][2] This reactivity is foundational to the synthesis of the 6,14-ethenomorphinan series of compounds. The cycloaddition occurs in a regio- and stereoselective manner, with the dienophile preferentially approaching the β-face of the thebaine molecule, leading to the formation of endo-adducts.[1][2] This selectivity is attributed to both steric and electronic factors.
The versatility of thebaine in Diels-Alder reactions is demonstrated by its successful reactions with a variety of dienophiles, including α,β-unsaturated ketones, acrylic esters, and acrylonitrile.[1][2]
This compound: A Stable Adduct with Altered Reactivity
This compound, also known as thevinone (B101640), is the Diels-Alder adduct formed from the reaction of thebaine with methyl vinyl ketone.[3] The formation of thevinone consumes the conjugated diene system of thebaine, resulting in a stable bridged ring structure. Consequently, this compound does not undergo further Diels-Alder reactions as a diene. Its reactivity is centered on other functional groups, such as the ketone, which can be targeted in subsequent synthetic steps, for instance, through Grignard reactions to produce thevinols.[3]
Quantitative Comparison of Thebaine's Diels-Alder Reactivity
The following table summarizes the reaction conditions and yields for the Diels-Alder reaction of thebaine with various dienophiles.
| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl vinyl ketone | 11.5 equiv., reflux, 1 h | Thevinone (7α-acetyl adduct) | 93 | [1] |
| Ethyl vinyl ketone | 3.7 equiv., neat, 100 °C, 4 h | 7α-propionyl adduct | 80 | [1] |
| Phenyl vinyl ketone | 1 equiv., benzene, reflux, 2 h | 7α-benzoyl adduct | 70 | [2] |
| Ethyl acrylate | 4.88 equiv., neat, reflux, 6 h | 7α-ethoxycarbonyl adduct | 94 | [1] |
| Acrylonitrile | 16.4 equiv., neat, reflux, 3 h | 7α/7β-cyano adducts (ca. 1:1 mixture) | - | [1] |
| Dimethyl acetylenedicarboxylate | Benzene, 50 °C | [4+2] adduct | - | [4] |
Experimental Protocol: Synthesis of Thevinone from Thebaine
The following protocol is a representative example of the Diels-Alder reaction of thebaine.
Materials:
-
Thebaine
-
Methyl vinyl ketone
-
Toluene (or other suitable solvent)
-
Standard laboratory glassware for reflux
Procedure:
-
Thebaine is dissolved in a suitable solvent, such as toluene, in a round-bottom flask.
-
An excess of methyl vinyl ketone (e.g., 11.5 equivalents) is added to the solution.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess dienophile are removed under reduced pressure.
-
The crude product, thevinone, can be purified by crystallization or column chromatography.
Logical Relationship of Thebaine and this compound in Diels-Alder Chemistry
References
A Comparative Guide to the Validation of Analytical Methods for Detecting Thebainone Impurities
For Researchers, Scientists, and Drug Development Professionals
Thebainone, a key intermediate in the synthesis of various opioids, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The identification and quantification of impurities are critical aspects of this control, mandated by regulatory bodies worldwide. This guide provides a comparative overview of validated analytical methods for the detection of this compound impurities, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical practices and data from studies on related opioid alkaloids.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating a method for impurity detection.
Figure 1: General workflow for the validation of an analytical method for impurity detection.
Comparison of Analytical Methods
The choice of an analytical method for impurity profiling depends on the nature of the impurities, the required sensitivity, and the specific application (e.g., routine quality control vs. structural elucidation). The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound impurities, based on data from related opiate alkaloid studies.
Table 1: Performance Characteristics of HPLC-UV for this compound Impurity Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[1] |
| Range | 0.05% to 150% of the specification limit |
| Accuracy (% Recovery) | 93.3% - 113.3%[1] |
| Precision (% RSD) | < 2.0% (Repeatability), < 5.0% (Intermediate) |
| LOD | 0.003 - 0.005%[1] |
| LOQ | 0.01 - 0.05% |
| Specificity | Good, but potential for co-elution |
Table 2: Performance Characteristics of GC-MS for this compound Impurity Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.996 |
| Range | 0.05 - 30.0 µg/L |
| Accuracy (% Bias) | -5.40% to 2.80% |
| Precision (% RSD) | < 5.8% (Intra-day), < 4.7% (Inter-day) |
| LOD | 0.02 µg/L |
| LOQ | 0.05 µg/L |
| Specificity | High, based on mass fragmentation patterns |
Table 3: Performance Characteristics of LC-MS/MS for this compound Impurity Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Range | Typically in the ng/mL to µg/mL range |
| Accuracy (% Recovery) | Generally within 80-120% |
| Precision (% RSD) | < 15% |
| LOD | Sub ng/mL levels |
| LOQ | Low ng/mL levels |
| Specificity | Very high due to precursor/product ion monitoring |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the three techniques discussed.
HPLC-UV Method for Quantification of this compound Impurities
This method is suitable for the routine quantification of known impurities in this compound drug substance.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for opiate alkaloid separations.[2]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve adequate separation of all impurities from the main this compound peak.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectra of this compound and its impurities to ensure adequate sensitivity for all components. A wavelength of 285 nm is often used for thebaine and related compounds.[3][4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[5][6][7]
GC-MS Method for Identification and Quantification of Volatile Impurities
This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in this compound.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set between 250°C and 280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 100°C), holding for a few minutes, and then ramping up to a final temperature (e.g., 300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for impurity identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Derivatization may be necessary for polar impurities to improve their volatility and chromatographic behavior. The sample is dissolved in a suitable organic solvent.
-
Validation: The method is validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ. For GC-MS, the specificity is enhanced by the unique mass fragmentation patterns of the analytes.[8]
LC-MS/MS Method for Trace Level Impurity Detection and Quantification
This is a highly sensitive and specific method, ideal for the detection and quantification of trace-level impurities, including potential genotoxic impurities.
-
Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 or similar column is typically used, often with smaller particle sizes (e.g., < 3 µm) for improved resolution.
-
Mobile Phase: A mixture of an aqueous phase with a volatile buffer (e.g., ammonium formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is commonly used.
-
Flow Rate: Adapted to the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: Operated with an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification, which involves selecting a specific precursor ion for the analyte and monitoring a specific product ion after fragmentation.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the method.
-
Validation: The method is validated according to ICH guidelines. The high selectivity of LC-MS/MS often results in very low detection and quantification limits.[9]
References
- 1. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of chromatographic methods for thebaine detection and quantification along with some of related alkaloid derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. ijalsr.org [ijalsr.org]
Thebainone Cross-Reactivity in Opioid Immunoassays: A Comparative Guide for Researchers
A critical evaluation of the potential for thebainone interference in commonly used opioid screening methods, providing researchers with essential data and protocols for accurate interpretation of results.
Immunoassay Technologies: A Comparative Overview
Opioid immunoassays are broadly categorized based on their underlying technology. The most common types include Cloned Enzyme Donor Immunoassay (CEDIA), Enzyme Multiplied Immunoassay Technique (EMIT), and DRI™ (an abbreviation for "Drug Readily Identified") Immunoassay. Understanding the principles of these technologies is crucial for interpreting their cross-reactivity profiles.
| Immunoassay Technology | Principle | Manufacturer Examples | Key Characteristics |
| CEDIA | Competitive immunoassay utilizing genetically engineered inactive fragments of β-galactosidase. In the presence of the target drug, the fragments combine to form an active enzyme, leading to a measurable color change. | Thermo Fisher Scientific | High sensitivity and specificity. |
| EMIT | Homogeneous competitive immunoassay where the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. Unbound conjugate is active and produces a measurable signal. | Siemens Healthineers | Widely used, robust, and suitable for high-throughput screening. |
| DRI™ | Homogeneous immunoassay based on the competition between the drug in the sample and a drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody sites. | Thermo Fisher Scientific | Liquid, ready-to-use reagents, and good precision. |
This compound: The Undocumented Variable
Despite the widespread use of opioid immunoassays, specific cross-reactivity data for this compound is conspicuously absent from the package inserts of many commercially available kits from leading manufacturers such as Thermo Fisher Scientific, Siemens, Roche, and Abbott. However, the structural relationship of this compound to other opioids, particularly its position as a precursor to morphine and codeine and its similarity to thebaine (from which buprenorphine is derived), strongly suggests a potential for cross-reactivity.
Researchers are strongly advised to perform in-house validation studies to determine the specific cross-reactivity of this compound with their chosen immunoassay platform.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the accuracy of opioid screening in the presence of this compound, a detailed experimental protocol for determining cross-reactivity is essential. The following is a generalized methodology based on standard laboratory practices.[1]
Objective: To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay and to calculate the percent cross-reactivity relative to the primary target analyte (e.g., morphine).
Materials:
-
Opioid immunoassay kit (e.g., CEDIA, EMIT, DRI)
-
Certified drug-free human urine
-
Certified reference standard of this compound
-
Certified reference standard of the target analyte (e.g., morphine)
-
Automated clinical chemistry analyzer
-
Calibrators and controls for the specific immunoassay
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile) and a stock solution of the target analyte in drug-free human urine.
-
Preparation of Spiked Samples: Serially dilute the this compound stock solution with drug-free human urine to create a range of concentrations.
-
Immunoassay Analysis: Analyze the spiked this compound samples, along with the assay calibrators and controls, on the clinical chemistry analyzer according to the manufacturer's instructions.
-
Determination of Minimum Cross-Reacting Concentration: Identify the lowest concentration of this compound that produces a result at or above the assay's cutoff concentration for the target analyte.
-
Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of this compound Producing a Positive Result) x 100
Data Interpretation: The resulting percentage indicates the degree to which the immunoassay recognizes this compound relative to its primary target. A higher percentage signifies a greater potential for false-positive results.
Visualizing the Workflow and Opioid Signaling
To further clarify the experimental process and the biological context, the following diagrams illustrate the cross-reactivity testing workflow and a simplified opioid signaling pathway.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: Simplified opioid receptor signaling pathway.
Conclusion and Recommendations
The potential for this compound to cross-react with opioid immunoassays presents a significant challenge for researchers. While specific data from manufacturers is lacking, the structural similarities to other opioids make interference a distinct possibility. To mitigate the risk of inaccurate results, the following recommendations are crucial:
-
Acknowledge the Data Gap: Be aware that the cross-reactivity of this compound is not well-documented for many commercial immunoassays.
-
Perform In-House Validation: Conduct thorough cross-reactivity studies using the specific immunoassay and instrumentation employed in your laboratory.
-
Utilize Confirmatory Testing: For any presumptive positive results in a research setting where the presence of this compound is possible, confirmation by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential.
-
Stay Informed: Regularly review scientific literature and manufacturer updates for any new information regarding the cross-reactivity of this compound and other novel psychoactive substances.
By adhering to these guidelines, researchers can enhance the reliability of their opioid screening data and ensure the integrity of their scientific findings.
References
A comparative study of catalysts for Thebainone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Thebainone, a critical precursor to a range of opioids including morphine and codeine, is a focal point of extensive research in synthetic organic chemistry. The efficiency and stereoselectivity of this process are largely dictated by the catalytic methods employed. This guide provides an objective comparison of three distinct catalytic approaches for the synthesis of this compound and its immediate precursors: a Rhodium-catalyzed asymmetric "cut-and-sew" reaction, a Palladium-catalyzed intramolecular Heck cyclization, and a biocatalytic enzymatic pathway.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each catalytic method, offering a clear comparison of their performance metrics.
| Catalyst System | Key Transformation | Product | Yield | Enantioselectivity/Diastereoselectivity | Reaction Time | Temperature |
| Rhodium-Catalyzed | Asymmetric intramolecular carboacylation ("cut-and-sew") | Tetracyclic core of (-)-Thebainone A | Up to 89% | Up to 99.5:0.5 er | 48 hours | 130 °C |
| Palladium-Catalyzed | Intramolecular Heck cyclization | Dihydrothis compound precursor | High (qualitative) | Racemic | Not specified | Not specified |
| Biocatalytic | Enzymatic cascade (NCS and Salutaridine (B1681412) Synthase) | Salutaridine (precursor to this compound) | 80-85% (from reticuline) | Highly stereoselective | Variable | 30-40 °C |
Experimental Protocols
Detailed methodologies for the key catalytic transformations are provided below.
Rhodium-Catalyzed Asymmetric "Cut-and-Sew" Reaction
This method, developed by Dong et al., focuses on the enantioselective synthesis of the core structure of (-)-Thebainone A.[1]
Catalyst System:
-
Pre-catalyst: [Rh(COD)₂]NTf₂ (5 mol%)
-
Ligand: (R)-DTBM-segphos (6 mol%)
Experimental Procedure: To a sealed tube are added the benzocyclobutenone-tethered alkene substrate (1.0 equiv), [Rh(COD)₂]NTf₂ (0.05 equiv), and (R)-DTBM-segphos (0.06 equiv) in 1,2-difluorobenzene (B135520) (0.1 M). The mixture is sparged with argon for 10 minutes and then heated at 130 °C for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.
Palladium-Catalyzed Intramolecular Heck Cyclization
This key step is part of the total synthesis of racemic (±)-Thebainone A as reported by Metz et al.[2][3][4][5]
Catalyst System:
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N)
Experimental Procedure: The aryl halide precursor is dissolved in a suitable solvent such as acetonitrile (B52724) or DMF. To this solution are added Pd(OAc)₂ (typically 5-10 mol%), PPh₃ (10-20 mol%), and an excess of Et₃N. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 140 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, filtered to remove palladium black, and the solvent is evaporated. The crude product is purified by column chromatography to yield the cyclized product.
Biocatalytic Synthesis of Salutaridine
This enzymatic approach mimics the natural biosynthetic pathway of morphine alkaloids. It involves two key enzymatic steps to produce salutaridine, a direct precursor to thebaine and subsequently this compound.
Step 1: Norcoclaurine Synthase (NCS) Catalyzed Pictet-Spengler Reaction [6][7][8][9][10]
-
Enzyme: Norcoclaurine Synthase (NCS)
-
Substrates: Dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA)
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution (e.g., HEPES or phosphate (B84403) buffer) at a pH between 6.5 and 7.5. The optimal temperature for NCS from Thalictrum flavum is around 40 °C. The reaction mixture containing the substrates and the purified or cell-free extract of NCS is incubated for several hours.
Step 2: Salutaridine Synthase Catalyzed Oxidative Coupling [11][12][13][14][15][16][17][18]
-
Enzyme: Salutaridine Synthase (a cytochrome P450 enzyme, e.g., CYP719B1)
-
Co-factor/Co-enzyme: NADPH and a cytochrome P450 reductase (CPR)
-
Substrate: (R)-Reticuline
-
Reaction Conditions: This reaction is performed in a buffered solution (pH ~7.5) containing the (R)-reticuline substrate, the salutaridine synthase (often as a microsomal preparation or in a recombinant whole-cell system), an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and a CPR. The reaction is incubated at around 30 °C with shaking to ensure adequate aeration. The conversion of (R)-reticuline to salutaridine can reach up to 80-85%.[11] A chemo-enzymatic approach to (R)-reticuline has been reported with a 92% isolated yield.[13][14][19]
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
References
- 1. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition - Organic Letters - Figshare [acs.figshare.com]
- 4. Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition - Lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymic conversion of reticuline to salutaridine by cell-free systems from Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 16. Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Thebainone Synthesis Strategies Against Other Opioid Precursors
For Researchers, Scientists, and Drug Development Professionals
Thebainone, a pivotal intermediate in the biosynthesis of morphine and other valuable opioids, presents a variety of synthetic avenues. This guide provides an objective comparison of the performance of different this compound synthesis methods benchmarked against the synthesis of other key opioid precursors like morphine, codeine, and oripavine. The following sections detail quantitative data, experimental protocols, and visualizations of the primary synthetic and biosynthetic pathways.
Data Presentation: A Quantitative Comparison of Opioid Precursor Synthesis
The efficiency of synthesizing opioid precursors varies significantly depending on the chosen route and starting material. The following tables summarize key quantitative data from various published methods.
| Starting Material | Product | Key Transformation | Reported Yield (%) | Reference |
| Thebaine | Thevinone (this compound precursor) | Diels-Alder with Methyl Vinyl Ketone | 93% | [1] |
| Codeine | Thebaine | Methylation and Oxidation | 67% | [2][3] |
| Morphine | Oripavine | Methylation, Acetylation, Oxidation, Hydrolysis | 73% | [2] |
| (S)-Reticuline | (R)-Reticuline | Enzymatic (Dehydroreticuline Reductase) | 92% (isolated yield) | [4] |
| (R)-Reticuline | (+)-Salutaridine | Enzymatic (Salutaridine Synthase) | - | [4] |
| Commercially Available Materials | (-)-Thebainone A | Deconstructive Total Synthesis (13-14 steps) | 4.7% - 7.2% (overall) | [5] |
| Sugar | Thebaine | Engineered Yeast Biosynthesis | 6.4 ± 0.3 µg/L | [6] |
| Sugar | Hydrocodone | Engineered Yeast Biosynthesis | ~0.3 µg/L | [6] |
Table 1: Comparison of Yields for Key Opioid Precursor Synthesis. This table highlights the variability in yields depending on the complexity of the transformation, from high-yielding semi-synthetic steps to lower-yielding total synthesis and biosynthetic routes.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Cathinones | Blood | 5 ng/mL | 10 ng/mL | [7] |
| GC-MS | Morphine, Codeine, 6-Acetylmorphine, etc. | Blood and Urine | 5 ng/mL (6-AM), 10 ng/mL (others) | 5 ng/mL (6-AM), 10 ng/mL (others) | [8] |
| HPLC-MS/MS | Cocaine and Benzoylecgonine | Seized powders and Human Urine | - | - | [9] |
| RP-HPLC-UVD | Thebaine | - | - | - | [10] |
Table 2: Analytical Methods for Quantification of Opioids and Related Substances. This table provides an overview of common analytical techniques used to quantify these compounds, which is essential for determining reaction yields and purity.
Experimental Protocols: Methodologies for Key Synthetic Transformations
Detailed experimental protocols are crucial for reproducing and comparing different synthetic strategies. Below are summaries of methodologies for key experiments.
Chemical Synthesis: Thebaine to Thevinone (this compound Precursor) via Diels-Alder Reaction
This protocol describes a classic approach to the this compound core structure from the more readily available alkaloid, thebaine.
Materials:
-
Thebaine
-
Methyl vinyl ketone
-
Toluene (B28343) (or neat)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Thebaine is reacted with an excess of methyl vinyl ketone.
-
The reaction can be carried out neat (without solvent) by heating at 100°C for several hours or in a solvent such as toluene under reflux.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, thevinone, is isolated and purified using standard techniques such as column chromatography.
-
The structure and purity of the product are confirmed by spectroscopic methods (e.g., NMR, MS).
Biocatalytic Synthesis: (S)-Reticuline to (R)-Reticuline
This protocol outlines a key enzymatic step in the biomimetic synthesis of morphinans.
Materials:
-
(S)-Reticuline
-
1,2-dehydroreticuline (B1196774) reductase (DRR) enzyme
-
Appropriate buffer solution
-
NADPH as a cofactor
-
Standard laboratory equipment for enzymatic reactions
Procedure:
-
The prochiral intermediate, 1,2-dehydroreticuline (which can be synthesized from (S)-reticuline), is prepared.
-
The substrate is dissolved in a suitable buffer.
-
The 1,2-dehydroreticuline reductase (DRR) enzyme and the cofactor NADPH are added to the reaction mixture.
-
The reaction is incubated under optimized conditions (temperature, pH).
-
The conversion to (R)-reticuline is monitored using analytical techniques like HPLC.
-
The product is extracted from the reaction mixture and purified.
Quantification of Opioid Precursors by GC-MS
This protocol provides a general workflow for the quantitative analysis of opioid alkaloids.
Materials:
-
Sample containing opioid alkaloids
-
Internal standard
-
Extraction solvent (e.g., chloroform/isopropanol)
-
Derivatizing agent (e.g., BSTFA)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: A known amount of the sample is dissolved in a suitable solvent. An internal standard is added for accurate quantification.
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate the analytes from the matrix.[7]
-
Derivatization: For compounds with polar functional groups (like hydroxyl groups on morphine), a derivatization step is often necessary to improve their volatility and chromatographic behavior. This typically involves reacting the sample with a silylating agent.
-
GC-MS Analysis: The prepared sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.[8]
Visualizing the Pathways: Biosynthesis and Experimental Workflows
Understanding the intricate network of reactions is crucial for optimizing the synthesis of opioid precursors. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Figure 1: Simplified biosynthetic pathway of major morphine alkaloids, highlighting the central role of (S)-Reticuline and Thebaine.
Figure 2: General experimental workflow for the chemical synthesis and purification of an opioid precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of thebaine and oripavine from codeine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Economic and efficiency comparison of thebaine versus oripavine as starting materials for semi-synthetic opioids
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material is a critical decision in the semi-synthesis of opioid active pharmaceutical ingredients (APIs), profoundly impacting both the economic viability and the efficiency of the manufacturing process. Thebaine and oripavine, both naturally occurring poppy alkaloids, are the two primary precursors for a wide range of clinically important opioids. This guide provides an objective comparison of their performance, supported by available experimental data, to inform strategic decisions in drug development and manufacturing.
Executive Summary
Oripavine generally offers a more efficient and potentially more economical route to several high-value semi-synthetic opioids compared to thebaine. The fundamental advantage of oripavine lies in its chemical structure: it lacks the 3-O-methyl group present in thebaine. Consequently, synthetic routes starting from oripavine bypass the often challenging, low-yield, and harsh chemical conditions required for the O-demethylation of thebaine-derived intermediates. This can lead to shorter synthetic sequences, higher overall yields, and a more favorable environmental footprint.
However, the choice of precursor is not without nuance. The availability and cost of thebaine and oripavine can fluctuate based on agricultural output and regulatory landscapes. Historically, thebaine has been more widely available, though specialized poppy strains that accumulate oripavine are altering this dynamic.[1]
Quantitative Data Comparison
The following tables summarize reported yields for the synthesis of key semi-synthetic opioids from both thebaine and oripavine. It is important to note that these yields are drawn from various literature sources and may not be from head-to-head comparisons under identical conditions.
Table 1: Synthesis of Buprenorphine
| Starting Material | Key Steps | Overall Yield | Reference |
| Thebaine | 8 steps including N-demethylation and O-demethylation | ~5% | [2][3] |
| Oripavine | Shorter route avoiding O-demethylation | ~32% | [3] |
Table 2: Synthesis of Naltrexone/Oxymorphone
| Starting Material | Target Compound | Key Steps | Overall Yield | Reference |
| Thebaine | Oxymorphone | Oxidation, reduction, O-demethylation | Variable, O-demethylation can be 30-80% | [4] |
| Oripavine | Oxymorphone | One-pot oxidation and reduction | Up to 95% | [4] |
| Thebaine | Naltrexone | Multi-step including N- and O-demethylation | Not specified | [2] |
| Oripavine | Naltrexone | Quaternization, oxidation, reduction, N-demethylation | Practical yields reported | [2] |
Table 3: Synthesis of Oxycodone
| Starting Material | Key Steps | Overall Yield | Reference |
| Thebaine | Oxidation and reduction | 87-95% | [5] |
| Oripavine | Not a direct precursor for oxycodone | N/A | N/A |
Economic and Efficiency Comparison
| Factor | Thebaine | Oripavine | Analysis |
| Synthetic Efficiency | Longer synthetic routes for many opioids due to the required O-demethylation step. This step often employs harsh reagents and can lead to lower yields.[2] | Shorter, more direct synthetic routes for opioids with a 3-hydroxyl group (e.g., oxymorphone, naltrexone, buprenorphine), as the challenging O-demethylation step is circumvented.[2] | Oripavine offers a clear advantage in synthetic efficiency for a significant class of opioids. |
| Cost of Starting Material | Historically more readily available and potentially lower in cost due to established cultivation and extraction processes.[6] However, prices are subject to market fluctuations. | Availability is increasing with the development of high-oripavine poppy strains.[7] Biosynthetic production in yeast is also emerging as a potential future source, which could impact cost and supply stability.[8] | The cost-effectiveness is a dynamic factor. While thebaine may sometimes be cheaper per kilogram, the higher overall yield and reduced processing steps with oripavine can lead to a lower cost per kilogram of the final API. |
| Process Complexity and Environmental Impact | The O-demethylation step adds complexity and can involve toxic reagents, increasing the environmental burden and waste generation.[9] | Simpler processes with fewer steps generally lead to reduced solvent and reagent consumption, resulting in a more environmentally friendly manufacturing process. | Oripavine-based syntheses are generally less complex and have a lower environmental impact. |
| Versatility | A versatile precursor for a wide range of opioids, including oxycodone, which retains the 3-O-methyl group. | Primarily advantageous for the synthesis of opioids requiring a free 3-hydroxyl group. Not a direct precursor for compounds like oxycodone. | Thebaine is more versatile for producing a broader range of opioid structures, including those that are not O-demethylated at the 3-position. |
Experimental Protocols
Synthesis of Buprenorphine from Oripavine
This protocol is a condensed representation of a modern synthetic route that highlights the efficiency gained by avoiding O-demethylation.
-
N-Alkylation and Quaternization: Oripavine is reacted with cyclopropylmethyl bromide to form the corresponding quaternary ammonium (B1175870) salt.
-
N-Demethylation: The quaternary salt is then demethylated using a thiolate, such as sodium tert-dodecanethiolate, to yield N-cyclopropylmethyl-nororipavine. This step has reported yields of 53-67%.[2]
-
Diels-Alder Reaction: The N-cyclopropylmethyl-nororipavine undergoes a Diels-Alder reaction with methyl vinyl ketone.
-
Hydrogenation: The resulting adduct is hydrogenated to reduce the double bond.
-
Grignard Reaction: Finally, a Grignard reaction with tert-butylmagnesium chloride introduces the t-butyl group, yielding buprenorphine. The overall yield from oripavine is reported to be around 32%.[3]
Synthesis of Oxycodone from Thebaine
This is a well-established, high-yield industrial process.
-
Oxidation: Thebaine is oxidized using hydrogen peroxide in the presence of an organic acid (e.g., formic or acetic acid) to produce 14-hydroxycodeinone.[5]
-
Reduction: The 14-hydroxycodeinone is then catalytically hydrogenated, typically using a palladium catalyst, to reduce the double bond and yield oxycodone. This two-step process can be performed in a single reaction vessel with overall yields reported to be in the range of 87-95%.[5]
Visualizations
Chemical Synthesis Pathways
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. downloadmaghaleh.com [downloadmaghaleh.com]
- 3. WO2008118654A1 - Improved preparation of oxymorphone from oripavine - Google Patents [patents.google.com]
- 4. WO2009004491A2 - Preparation of oxycodone - Google Patents [patents.google.com]
- 5. WO1998002033A1 - Improved production of thebaine and oripavine - Google Patents [patents.google.com]
- 6. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]
- 7. antheia.bio [antheia.bio]
- 8. almacgroup.com [almacgroup.com]
- 9. US6376221B1 - Production of thebaine and oripavine - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thebainone
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of controlled substances like thebainone. Adherence to stringent disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring your laboratory operations remain secure and compliant.
This compound is a controlled substance, and its disposal is regulated by the U.S. Drug Enforcement Administration (DEA) and other relevant authorities. It is illegal and unsafe to dispose of this compound in the regular trash or down the drain. The primary mandate for the disposal of controlled substances is that they must be rendered "non-retrievable."[1][2] In a laboratory setting, this is achieved through a partnership with your institution's Environmental Health and Safety (EHS) department and a licensed "reverse distributor."[1][3][4]
Operational Plan for this compound Disposal
The disposal of this compound from a research laboratory is a multi-step process that requires careful documentation and coordination. The Principal Investigator (PI) holding the DEA registration is ultimately responsible for ensuring all procedures are followed correctly.[5]
Step 1: Identification and Segregation of this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Expired or unwanted pure this compound
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Contaminated labware, including vials, pipette tips, and weighing papers
-
Solutions containing this compound
This waste must be segregated from other waste streams in your laboratory.[4][6]
Step 2: Proper Labeling and Storage
-
Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." If the waste is a solution, the approximate concentration should be noted. Clearly label the substances for disposal with terms like "expired" or "to be disposed."[4][6]
-
Storage: this compound waste must be stored in a designated, secure location within the laboratory, separate from active inventory but within the same locked cabinet or safe required for controlled substances.[3][4][7] The containers should be in good condition with tightly fitting lids.
Step 3: Initiating the Disposal Process
Contact your institution's EHS department to begin the disposal process.[4][7] They will coordinate with a DEA-approved reverse distributor for the collection and final destruction of the this compound waste. It is against the law for EHS to take possession of DEA-regulated substances from your lab.[3]
Step 4: Documentation
Accurate and thorough documentation is a critical component of the disposal process. The following records must be maintained:
-
DEA Form 41 (Registrants Inventory of Drugs Surrendered): This form must be completed to document the substances being disposed of. It requires information on the drug, quantity, and the signatures of two authorized employees who witness the disposal.[1][7]
-
Usage Logs: The disposal must be recorded in the laboratory's controlled substance usage logs, zeroing out the remaining balance.[4]
-
Chain of Custody Form: The reverse distributor will provide a chain of custody form upon pickup, which must be signed and a copy retained with your records.[4]
These records must be kept for at least two years and be available for inspection by the DEA.[1]
Key Responsibilities and Documentation
| Responsibility Category | Key Actions and Documentation |
| Waste Identification & Segregation | - Identify all this compound-contaminated materials.- Segregate from all other laboratory waste streams. |
| Labeling & Storage | - Label containers clearly as "Hazardous Waste - this compound."- Store in a secure, locked location with active controlled substance inventory. |
| Initiating Disposal | - Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a reverse distributor. |
| Required Documentation | - Complete DEA Form 41 with witness signatures.- Update and zero out the corresponding usage logs.- Sign and retain the reverse distributor's chain of custody form. |
| Record Keeping | - Maintain all disposal records for a minimum of two years. |
Experimental Protocols
Direct, in-laboratory destruction of controlled substances by a registrant is generally not performed and is not recommended. The standard and required procedure is the use of a reverse distributor. However, for incidental, non-recoverable waste (e.g., residue in a vial), some institutions may have specific protocols. For any recoverable waste, including spills, the material should be collected, documented as a spillage on the usage log and DEA Form 41, and disposed of via the reverse distributor.[6] Unacceptable wasting methods include disposing in laboratory sinks, regular trash, or mixing with cat litter in a laboratory setting.[4][6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from a research laboratory.
Caption: Workflow for the compliant disposal of this compound from a research laboratory.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. unthsc.edu [unthsc.edu]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
Essential Safety and Operational Guidance for Handling Thebainone
Risk Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with Thebainone are expected to be respiratory and dermal exposure. This compound, as a solid, can become airborne, creating an inhalation risk. Direct skin contact may also lead to absorption. Therefore, a comprehensive risk assessment should be conducted before any handling.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| Risk Level | Situation | Recommended PPE |
| Low | Handling of pre-weighed, sealed containers; visual inspection. | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields |
| Moderate | Weighing, preparing solutions, or transfers in a well-ventilated area or fume hood. | - Nitrile gloves (double-gloving recommended) - Disposable coveralls or gown with long sleeves - Fit-tested N95, N100, R100, or P100 respirator[1] - Chemical splash goggles |
| High | Procedures with a high risk of aerosolization (e.g., sonication, vortexing of powders), handling large quantities, or cleaning spills. | - Nitrile gloves (double-gloving recommended) - Chemical-resistant disposable suit - Powered Air-Purifying Respirator (PAPR) with a HEPA filter or a full-face respirator with P100 filters[1] - Face shield and chemical splash goggles |
Quantitative Data on Opioid Particles
While specific data for this compound is unavailable, the particle size of other synthetic opioids provides a useful reference for understanding the potential for aerosolization.
| Substance | Typical Particle Size (microns) |
| Synthetic Opioid Powders | 0.2 to 2.0[2][3] |
This small particle size underscores the importance of respiratory protection, as these particles are easily inhaled.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage in a designated receiving area.
-
This compound should be stored in a secure, well-ventilated, and access-controlled location.
-
It should be kept in a clearly labeled, sealed container.
-
Segregate from incompatible materials such as strong oxidizing agents.
2. Handling and Use:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for this compound and decontaminate it thoroughly after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse. Consult with your institution's environmental health and safety (EHS) office for recommended decontamination agents.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage of Waste: Store the hazardous waste container in a secure, designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[4] Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
1. Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6]
-
Seek immediate medical attention. Do not use hand sanitizers as they may increase absorption.[5]
2. Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
4. Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and if you are trained and have the appropriate PPE, cover the spill with an absorbent material, and then carefully collect the material into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
Emergency Response Workflow
Caption: Emergency response plan for this compound exposure or spills.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and your EHS department for any additional requirements.
References
- 1. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ems.gov [ems.gov]
- 3. shop.dqeready.com [shop.dqeready.com]
- 4. benchchem.com [benchchem.com]
- 5. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
